Product packaging for Flutriafol(Cat. No.:CAS No. 586965-69-7)

Flutriafol

Cat. No.: B1253107
CAS No.: 586965-69-7
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

(-)-Flutriafol is a systemic triazole fungicide with broad-spectrum activity, primarily used in agricultural research to control fungal diseases in crops such as cereals, soybeans, and tomatoes . Its main mechanism of action is the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . This disruption in membrane integrity provides the compound with its protective and curative properties against a range of pathogens including powdery mildew, rusts, and leaf spot diseases . In research settings, flutriafol is also valuable for studying metabolism and dissipation kinetics in plants, with recent studies identifying several metabolites whose toxicological profiles are of scientific interest . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13F2N3O B1253107 Flutriafol CAS No. 586965-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
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Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-21-0
Record name Flutriafol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutriafol [BSI:ISO]
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Record name Flutriafol
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
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Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTRIAFOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flutriafol's Mechanism of Action in Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of flutriafol, a broad-spectrum systemic triazole fungicide. The document details its molecular target, biochemical consequences, and the methodologies used to elucidate its antifungal properties.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants.[1][2][3][4][5] this compound belongs to the demethylation inhibitor (DMI) class of fungicides (FRAC Group 3).[6]

The specific molecular target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11) .[6][7] This enzyme is crucial for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway.[2][3] this compound binds to the heme cofactor of the CYP51 enzyme, preventing the demethylation of lanosterol.[8] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[2][7]

The depletion of ergosterol alters the physical properties of the fungal membrane, increasing its permeability and fluidity, which disrupts the function of membrane-bound enzymes and transport systems.[7] The accumulation of toxic sterol precursors further contributes to the disruption of membrane structure and function, ultimately leading to the inhibition of fungal growth and reproduction.[2]

Quantitative Data on Antifungal Activity

The efficacy of this compound varies among different fungal pathogens. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature.

Fungal PathogenParameterValue (µg/mL)Reference
Botryosphaeria dothideaEC50>5000[9]
Calosphaeria pulchellaEC50>5000[9]
Ceratocystis destructansEC501.15[9]
Cytospora sorbicolaEC50>5000[9]
Diaporthe ampelinaEC50>5000[9]
Diplodia seriataEC50>5000[9]
Neofusicoccum mediterraneumEC50>5000[9]
Neofusicoccum parvumEC50>5000[9]
Aspergillus fumigatusMIC>8[10]
Lemna minorEC503.428[11]

Experimental Protocols

Determination of EC50/IC50 Values by Mycelial Growth Inhibition Assay

This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the PDA to cool to approximately 50-55°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the growing edge of a fresh fungal culture, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter).

  • Place one mycelial plug in the center of each petri dish.

  • Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50/IC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells exposed to a fungicide.

Materials:

  • Fungal culture

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound stock solution

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • Heptane

  • Spectrophotometer

Procedure:

  • Grow the fungal culture in a liquid medium to the mid-logarithmic phase.

  • Inoculate fresh liquid medium with the fungal culture and add different concentrations of this compound. Include a solvent control.

  • Incubate the cultures for a defined period (e.g., 24 hours).

  • Harvest the fungal mycelia by centrifugation and wash with sterile water.

  • Determine the dry weight of the mycelia.

  • Add the saponification solution to the mycelia and incubate at a high temperature (e.g., 85°C) for a set time (e.g., 1 hour) to extract the sterols.

  • After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.

  • Measure the absorbance of the heptane layer using a spectrophotometer in the range of 230-300 nm. Ergosterol has a characteristic absorbance peak at 282 nm.

  • Calculate the ergosterol content based on the absorbance and the dry weight of the mycelia.

  • Determine the percentage of ergosterol biosynthesis inhibition at different this compound concentrations compared to the control.

C14-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the activity of the purified or heterologously expressed CYP51 enzyme.

Materials:

  • Purified or recombinant fungal CYP51 enzyme

  • Substrate (e.g., lanosterol)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • This compound solutions at various concentrations

  • Reaction buffer

  • Method for product detection (e.g., HPLC, GC-MS)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified CYP51 enzyme, and NADPH-cytochrome P450 reductase.

  • Add this compound at a range of concentrations to the reaction mixtures. Include a solvent control.

  • Pre-incubate the mixtures for a short period.

  • Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

  • Incubate the reaction at an optimal temperature for a defined time.

  • Stop the reaction (e.g., by adding a solvent like ethyl acetate).

  • Extract the sterols from the reaction mixture.

  • Analyze the sterol composition using HPLC or GC-MS to quantify the amount of product formed (14-demethyllanosterol).

  • Calculate the percentage of CYP51 inhibition for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[12]

Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate CYP51 (Erg11) Zymosterol Zymosterol Intermediate->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Inhibition

Caption: Ergosterol biosynthesis pathway in fungi and the site of inhibition by this compound.

G cluster_workflow Experimental Workflow for Fungicide Mode of Action Elucidation A In vitro Antifungal Activity Screening (e.g., mycelial growth inhibition assay) B Determination of EC50/IC50 Values A->B C Hypothesis Generation on Mode of Action (e.g., based on chemical class) B->C D Specific Pathway Inhibition Assays (e.g., ergosterol biosynthesis assay) C->D E Identification of Specific Enzyme Target (e.g., C14-demethylase inhibition assay) D->E F Confirmation of Target Engagement in vivo E->F G Analysis of Resistance Mechanisms (e.g., sequencing of target gene) F->G

Caption: A typical experimental workflow for determining the mode of action of a fungicide.

Molecular Basis of Resistance

Resistance to this compound and other DMI fungicides in fungal populations is a significant concern.[8][13] The primary mechanism of resistance involves modifications in the target enzyme, CYP51.[7][8] These modifications can include:

  • Point mutations in the CYP51A gene: These mutations can alter the amino acid sequence of the CYP51 enzyme, reducing its binding affinity for this compound while still allowing it to process its natural substrate, lanosterol.[7][8]

  • Overexpression of the CYP51A gene: An increased production of the target enzyme can titrate out the fungicide, requiring higher concentrations for effective inhibition.[7]

  • Increased efflux pump activity: Fungal cells can actively pump the fungicide out of the cell, reducing its intracellular concentration at the target site.[8]

Monitoring for the emergence of these resistance mechanisms is crucial for the sustainable use of this compound and other DMI fungicides in agriculture and medicine.[13]

References

Flutriafol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Flutriafol: Chemical Structure and Properties

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class.[1][2][3] It is widely utilized in agriculture for the preventative and curative control of a variety of fungal diseases in crops such as cereals, soybeans, and fruits.[4][5][6] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of their cell membranes.[1][2][4][5][7] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies related to this compound.

Chemical Identity and Structure

This compound is a chiral compound and exists as a racemic mixture of two enantiomers, (R)- and (S)-flutriafol.[8][9][10] The (R)-(-)-flutriafol enantiomer has been shown to exhibit higher bioactivity against certain fungi, such as Fusarium graminearum, compared to the (S)-(+)-enantiomer.[11]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol[6]
CAS Name (±)-α-(2-fluorophenyl)-α-(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol[6]
CAS Number 76674-21-0[7][12][13]
Molecular Formula C₁₆H₁₃F₂N₃O[5][7][8][12][13]
Canonical SMILES C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F[8][12]
InChIKey JWUCHKBSVLQQCO-UHFFFAOYSA-N[8][12][13]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate and behavior. It is a white solid with moderate solubility in water.[6][8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 301.29 g/mol [7][12][13]
Appearance White to yellowish powder / White solid[6][7]
Melting Point 130 °C / 130.5 °C[6]
Boiling Point (Predicted) 506.5 ± 60.0 °C[14]
Water Solubility 95 mg/L (distilled water, 20 °C)
Vapor Pressure 7.1 x 10⁻⁹ Pa (20 °C)[15]
Partition Coefficient (Log P) 2.32 ± 0.004 (20 °C)[6]

Mechanism of Action

This compound is classified as a demethylation inhibitor (DMI) fungicide (FRAC Code 3).[4][5] Its primary mode of action is the inhibition of the C14-demethylase enzyme, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[4][5][16][17] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure and function.[2][4] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell wall, leading to the inhibition of fungal growth and development.[1][2][5]

Flutriafol_Mechanism_of_Action This compound This compound Enzyme Sterol 14α-demethylase (Cytochrome P450) This compound->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway Enzyme->Pathway Catalyzes Step in Ergosterol Ergosterol Production Pathway->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibited Membrane->Growth Required for Flutriafol_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_process Reaction Steps cluster_purification Purification I1 2,4'-Difluorobenzophenone S1 Step 1: Epoxidation (e.g., with Sulfur Ylide) I1->S1 I2 1,2,4-Triazole S2 Step 2: Ring-opening Addition Reaction I2->S2 S1->S2 P1 Filtration S2->P1 P2 Crystallization P1->P2 Final This compound Product P2->Final Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards (Serial Dilution) C Inject Standards & Samples into HPLC-UV System A->C B Prepare Sample (Fortify/Dilute as needed) B->C D Acquire Chromatographic Data (Peak Area) C->D E Generate Calibration Curve (Linear Regression) D->E F Calculate Sample Concentration from Peak Area D->F E->F Result Final Concentration Report F->Result

References

Flutriafol's Fate in Soil: A Technical Guide to its Metabolism and Dissipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and dissipation of the broad-spectrum triazole fungicide, flutriafol, in the soil environment. Understanding the environmental fate of this persistent fungicide is critical for assessing its long-term impacts and ensuring its responsible use. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core processes involved in its transformation and decline in soil.

Data Presentation: Quantitative Overview of this compound Dissipation

This compound is well-documented as a persistent fungicide in soil, with its dissipation rate being highly variable and dependent on environmental conditions and soil characteristics. The following tables summarize the reported half-life (DT50) of this compound in soil from various studies.

Table 1: Dissipation Half-Life (DT50) of this compound in Soil

Half-Life (Days)Soil TypeConditionReference
3.16Not SpecifiedField (Hubei)[1]
6.25Not SpecifiedField (Hebei)[1]
9.2 - 11.5Not SpecifiedField[2]
9.9Not SpecifiedField (Anhui)[3]
13.3Not SpecifiedField (Beijing)[3]
13.6Not SpecifiedField (Shandong)[3]
79 - 136Not SpecifiedAerobic, Dark (21°C)[4]
1177.3Not SpecifiedField[5]
1587Not SpecifiedLaboratory[6]
84 - 3466Not SpecifiedAerobic
1155Loamy SandField
2310Sandy Clay LoamField
3466Clay LoamField

Table 2: Identified Metabolites of this compound in Soil and Plants

Metabolite NameAbbreviationNotes
Triazole AlanineTAA common metabolite of triazole fungicides.[6]
Triazole Lactic AcidTLAAnother common degradation product of triazole fungicides.[6]
Triazole Acetic AcidTAAFrequently identified in metabolism studies of triazole fungicides.[6]
1,2,4-Triazole1,2,4-TA core breakdown product of the triazole fungicide class.[6]
Hydroxylated derivatives-Formed through the oxidation of the 2-fluorophenyl ring.
Unidentified MetabolitesMF1 - MF4Additional metabolites identified through high-resolution mass spectrometry with proposed molecular formulas such as C16H11F2N3, C16H14F2N4, C19H17F2N5O2, and C22H23F2N3O6.[6]

Visualizing this compound's Transformation and Analysis

To better illustrate the processes of this compound's breakdown and the methods to study it, the following diagrams have been generated using the DOT language.

Flutriafol_Metabolism cluster_hydroxylation Oxidation cluster_cleavage Triazole Ring Cleavage Products cluster_unknown Other Identified Metabolites This compound This compound (C16H13F2N3O) Hydroxylated_Derivatives Hydroxylated Derivatives This compound->Hydroxylated_Derivatives TA Triazole Alanine (TA) This compound->TA TLA Triazole Lactic Acid (TLA) This compound->TLA TAA Triazole Acetic Acid (TAA) This compound->TAA Triazole 1,2,4-Triazole This compound->Triazole Unknowns MF1, MF2, MF3, MF4 This compound->Unknowns

Proposed metabolic pathway of this compound in soil.

Experimental_Workflow A Soil Sampling and Preparation (Sieving, Homogenization) B This compound Application (Spraying) A->B C Incubation (Controlled Temperature and Moisture) B->C D Time-Course Soil Sampling C->D E Sample Extraction (e.g., Acetonitrile) D->E F Extract Cleanup (e.g., Solid-Phase Extraction) E->F G Analytical Determination (HPLC-MS/MS or GC-MS) F->G H Data Analysis (Dissipation Kinetics, Metabolite ID) G->H

Generalized workflow for a this compound soil dissipation study.

Experimental Protocols for Studying this compound Dissipation in Soil

The following sections detail the methodologies commonly employed in the study of this compound's metabolism and dissipation in soil.

Soil Sample Preparation
  • Collection and Sieving: Soil is collected from the field, transported to the laboratory, and sieved through a 2 mm mesh to remove stones and large organic debris.[5]

  • Homogenization: The sieved soil is thoroughly mixed to ensure uniformity before being divided into subsamples for the experiment.[5]

This compound Application
  • Application Method: A solution of this compound is typically sprayed onto the soil samples to simulate field application.[5]

  • Dose: Application rates can vary, often including the manufacturer's recommended dose, as well as lower and higher concentrations to assess dose-dependent effects.[5]

Incubation Conditions
  • Laboratory Studies: Treated soil samples are incubated in the dark under controlled aerobic conditions.[4]

  • Temperature: A constant temperature, often around 21°C, is maintained throughout the incubation period.[4]

  • Moisture: Soil moisture is adjusted to a specific percentage of its water-holding capacity and maintained during the experiment.

  • Duration: Incubation can last from several weeks to over a year, with soil samples collected at regular intervals for analysis.[5]

Sample Extraction
  • Extraction Solvents: Acetonitrile is a commonly used solvent for extracting this compound and its metabolites from soil samples.[3][6]

  • Extraction Techniques:

    • Shaking: Soil samples are agitated with the extraction solvent for a specified period.[6]

    • Ultrasound-Assisted Extraction: Sonication can be used to enhance the extraction efficiency.[2]

  • Centrifugation and Filtration: After extraction, the mixture is centrifuged to separate the soil particles from the solvent. The supernatant is then filtered to remove any remaining particulate matter.[6]

Extract Cleanup
  • Solid-Phase Extraction (SPE): This is a common technique for purifying the extract and removing interfering matrix components. Florisil cartridges or dispersive SPE with primary secondary amine (PSA) and magnesium sulfate are often employed.[3][4]

  • Liquid-Liquid Partitioning: This technique can also be used to separate the target analytes from co-extracted substances.

Analytical Determination
  • Instrumentation:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification and identification of this compound and its metabolites.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of this compound residues.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for the separation of this compound and its metabolites.[6]

    • Mobile Phase: A gradient of water with formic acid and methanol or acetonitrile is commonly used.[6]

  • Mass Spectrometry Parameters: Multiple reaction monitoring (MRM) mode is used for quantification, with specific precursor and product ion transitions for each analyte.

Data Analysis
  • Dissipation Kinetics: The dissipation of this compound over time is often fitted to a first-order or biphasic kinetic model to calculate the half-life (DT50).[6][7]

  • Metabolite Identification: High-resolution mass spectrometry is used to tentatively identify unknown metabolites based on their accurate mass and fragmentation patterns.[6]

This guide provides a foundational understanding of the current knowledge on this compound's behavior in soil. The high persistence of this fungicide underscores the importance of continued research to fully elucidate its long-term environmental fate and potential impacts. The detailed protocols outlined herein should serve as a valuable resource for researchers designing and conducting studies in this critical area.

References

An In-depth Technical Guide to the Degradation Products and Environmental Fate of Flutriafol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class, utilized for the control of a variety of fungal diseases in crops. Its efficacy is counterbalanced by significant environmental persistence and mobility. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental fate, focusing on its degradation pathways, identified metabolites, and behavior in soil and aquatic systems. Quantitative data are summarized, key experimental methodologies are detailed, and logical pathways are visualized to support advanced research and environmental risk assessment.

Environmental Persistence and Mobility

This compound is characterized by exceptionally high persistence in the environment, particularly in soil, and a notable resistance to abiotic degradation processes such as hydrolysis and photolysis. Its chemical stability contributes to long environmental half-lives and potential for accumulation with repeated use[1][2].

Persistence in Soil and Water

This compound does not readily transform in soils through microbial action, sunlight, or reaction with water[2]. Laboratory and field studies consistently report very long degradation half-lives (DT₅₀), often spanning several years. In aquatic systems, it is stable to hydrolysis across a range of environmental pH values and is not significantly degraded by sunlight[1][3]. Once in the aquatic environment, this compound tends to partition from the water column to the sediment, where it remains persistent[2].

Table 1: Environmental Persistence of this compound

Environmental CompartmentParameterValue/RangeConditionsReference(s)
Soil Aerobic Metabolism DT₅₀84 - 4047 daysLaboratory[1][4]
Field Dissipation DT₅₀316 - 4089 daysField[3][5]
Field Dissipation DT₅₀770 - 3466 daysField (various soil types)[1]
Water Hydrolysis DT₅₀> 1 year (Stable)pH 5, 7, 9[1][4]
Aqueous Photolysis DT₅₀StablepH 7[3]
Mobility and Environmental Transport

This compound is water-soluble and exhibits moderate to high mobility in soil[2]. This combination of high persistence and mobility makes leaching a primary route of dissipation, posing a significant risk of groundwater contamination[2][3][4]. Regulatory models and field observations indicate that this compound can be transported from treated areas to nearby aquatic systems via surface runoff[1][2]. There is also evidence suggesting a potential for long-range atmospheric transport[2].

Table 2: Soil Sorption and Mobility of this compound

ParameterValue/RangeInterpretationReference(s)
Sorption Coefficient (Kd) 2.0 - 13.6 mL/gLow to Moderate Sorption[4]
GUS Leaching Potential Index 5.18High Leachability[3]

Degradation Pathways and Products

A defining characteristic of this compound's environmental fate is the general absence of major degradation products. In most soil and water studies, no metabolites are detected at levels exceeding 10% of the applied radioactivity[1][2]. However, minor degradation pathways have been elucidated, and metabolism in plants is more extensive.

Abiotic and Biotic Degradation
  • Hydrolysis & Photolysis: this compound is stable to hydrolysis and aqueous photolysis, indicating these are not significant degradation pathways in the environment[1][3].

  • Soil and Water Metabolism: Biotic degradation is extremely slow. Minor products have been identified under specific laboratory conditions.

    • Soil Photolysis: Two minor products identified are 1H-1,2,4-Triazole and 2,4'-Difluorobenzophenone [1].

    • Anaerobic Aquatic Metabolism: Three minor products identified are 1H-1,2,4-Triazole , Triazole-1-acetic acid (TAA) , and 1,2,4-Triazole-1-alanine (TA) [1].

Plant Metabolism

While not strictly environmental degradation, the metabolism of this compound in crops is a key aspect of its fate after application. In plants, this compound can be metabolized into a group of compounds known as triazole derivative metabolites (TDMs)[6][7].

  • Common TDMs: These include Triazole Alanine (TA) , Triazole Lactic Acid (TLA) , and Triazole Acetic Acid (TAA) [3][6].

  • Recent Findings: A 2023 study utilizing high-resolution mass spectrometry on vegetables identified the common TDMs (TA, TLA, TAA) and four previously unknown metabolites, highlighting the complexity of its biotransformation in plant matrices[6][8][9].

Flutriafol_Degradation cluster_soil Soil/Aquatic Environment cluster_plant Plant Metabolism This compound This compound (C₁₆H₁₃F₂N₃O) soil_photo Soil Photolysis (Minor Pathway) This compound->soil_photo anaerobic_aq Anaerobic Aquatic Metabolism (Minor) This compound->anaerobic_aq plant_met Biotransformation in Crops This compound->plant_met DFBP 2,4'-Difluorobenzophenone soil_photo->DFBP T_124 1H-1,2,4-Triazole soil_photo->T_124 anaerobic_aq->T_124 TAA Triazole Acetic Acid (TAA) anaerobic_aq->TAA TA Triazole Alanine (TA) anaerobic_aq->TA plant_met->T_124 plant_met->TAA plant_met->TA TLA Triazole Lactic Acid (TLA) plant_met->TLA unknowns Additional Metabolites (e.g., C₁₆H₁₄F₂N₄) plant_met->unknowns

This compound degradation pathways in different environmental compartments.

Key Experimental Protocols

The characterization of this compound's environmental fate relies on standardized and advanced analytical methodologies. Below are summaries of protocols for key experimental studies.

Aerobic Soil Metabolism Study (Guideline-based)

This protocol is designed to determine the rate and pathway of aerobic transformation in soil, based on guidelines like OPPTS 835.4100[10].

  • Test System: Multiple soil types with varying textures, organic matter content, and pH are used. Soil is typically sieved (e.g., 2 mm) and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

  • Test Substance: ¹⁴C-radiolabeled this compound (labeled on the triazole or phenyl rings) is used to enable tracking of the parent compound and its transformation products.

  • Application: The test substance is applied to soil samples at a rate corresponding to the maximum recommended field application rate[10].

  • Incubation: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20-22 °C) in flow-through systems. A stream of CO₂-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Analysis:

    • Volatiles: Evolved gases are trapped in solutions (e.g., ethanolamine for ¹⁴CO₂) and analyzed for radioactivity using Liquid Scintillation Counting (LSC).

    • Soil Extraction: At periodic intervals, replicate soil samples are removed and extracted sequentially with solvents of increasing polarity (e.g., acetonitrile/water, methanol, acetone).

    • Quantification & Identification: The radioactivity in extracts and unextracted soil residues is quantified by LSC or combustion analysis. Extracts are analyzed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with radioactivity detection to separate and quantify this compound and its degradates. Structures are confirmed using mass spectrometry (MS).

  • Data Evaluation: The disappearance of the parent compound and the formation and decline of degradation products are plotted against time to calculate degradation rates and half-lives (DT₅₀ and DT₉₀).

Soil_Metabolism_Workflow start 1. Preparation - Select diverse soils - Apply ¹⁴C-Flutriafol incubation 2. Aerobic Incubation - Controlled Temperature & Moisture - Dark, Flow-through system start->incubation sampling 3. Periodic Sampling (e.g., Day 0, 7, 14, 30, 60, 90, 120) incubation->sampling trapping Continuous Volatile Trapping (¹⁴CO₂, Organic Volatiles) incubation->trapping extraction 4. Solvent Extraction (e.g., Acetonitrile, Methanol) sampling->extraction data 6. Data Interpretation - Calculate DT₅₀ / DT₉₀ - Identify Degradation Products - Mass Balance Calculation trapping->data analysis 5. Analysis of Extracts - HPLC or TLC with Radiodetection - LC-MS/MS for Identification extraction->analysis residue Analysis of Bound Residue (Soil Combustion) extraction->residue analysis->data residue->data

Typical experimental workflow for an aerobic soil metabolism study.
Hydrolysis and Aqueous Photolysis Studies

These studies assess the abiotic degradation potential of this compound.

  • Hydrolysis: Sterile aqueous buffer solutions (e.g., pH 5, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C) for a set period (e.g., 30 days). Samples are analyzed periodically by HPLC to determine the concentration of the parent compound. This compound has been shown to be stable under these conditions[1].

  • Aqueous Photolysis: A solution of this compound in a sterile buffer (e.g., pH 7) is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark. The concentration of this compound is monitored over time to determine the rate of photodegradation. This compound is generally found to be stable to photolysis in aqueous solutions[3].

Plant Metabolism and Dissipation Study (Modern Approach)

This protocol describes a modern approach for studying pesticide fate in crops, focusing on identifying a broader range of metabolites.

  • Test System: Greenhouse or laboratory-grown crops (e.g., tomatoes, courgettes) are treated with a commercial formulation of this compound at the manufacturer's recommended dose[6][9].

  • Sampling: Samples of the edible portions are collected at various time intervals after application (e.g., 0, 1, 3, 7, 14, 21, 30, 55 days)[6].

  • Sample Preparation: Samples are homogenized. A subsample is extracted using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol or extraction with acetonitrile[11].

  • Analysis: The extracts are analyzed using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), such as a Q-Orbitrap instrument[6][8]. This technique allows for:

    • Targeted Analysis: Quantifying the parent this compound compound against a calibration curve.

    • Suspect Screening: Searching for a predefined list of expected metabolites (e.g., TDMs) based on their exact mass and fragmentation patterns.

    • Unknown Analysis: Post-acquisition data mining to identify novel, previously uncharacterized metabolites by comparing treated and control samples and using software to predict elemental compositions and structures[12].

  • Data Evaluation: The dissipation of the parent compound is modeled to determine its half-life (t₁/₂) on the plant matrix. Identified metabolites are quantified or semi-quantified to elucidate the metabolic pathway[6].

Conclusion

The environmental profile of this compound is dominated by its exceptional persistence and moderate-to-high mobility. It is highly resistant to abiotic degradation and biodegrades very slowly in soil and aquatic systems, leading to long environmental half-lives and a notable potential for leaching into groundwater. While major degradation products are not observed in soil or water, minor pathways involving the formation of 1,2,4-triazole and other compounds have been identified. In contrast, plant metabolism is more significant, leading to the formation of several triazole derivative metabolites. The advanced analytical protocols outlined herein are crucial for continuing to refine our understanding of this compound's behavior and for conducting robust risk assessments for this widely used fungicide.

References

Flutriafol in Planta: A Technical Guide to Uptake, Translocation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized for the management of fungal diseases in a variety of crops. Its efficacy is intrinsically linked to its ability to be taken up by the plant, translocated to the sites of infection, and persist in a biologically active form. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior within plants, from initial uptake to metabolic fate. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important agricultural compound.

This compound's mode of action is the inhibition of the C-14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Its systemic nature ensures that it can protect both existing and new plant growth from fungal pathogens.

Uptake and Translocation

This compound exhibits significant systemic mobility within plants, a key characteristic that underpins its protective and curative properties. It can be absorbed by various plant organs, including the roots, stems, and leaves, and is primarily transported through the xylem, the plant's water-conducting tissue.[2]

Root Uptake and Xylem Translocation:

Following soil application or seed treatment, this compound is readily absorbed by the roots and translocated upwards to the shoots, leaves, and other aerial parts of the plant. This acropetal movement ensures the protection of new growth from fungal attack. The translocation from the roots to the shoots is a passive process, driven by the transpiration stream. The efficiency of this translocation is influenced by the physicochemical properties of the fungicide and the physiological state of the plant.

Foliar Uptake and Local Systemicity:

When applied to the foliage, this compound can penetrate the leaf cuticle and enter the plant's vascular system. While its primary movement is upwards in the xylem, some localized redistribution within the leaf tissue can also occur. This allows the fungicide to protect areas of the leaf that were not directly sprayed. There is limited evidence to suggest significant downward translocation in the phloem, the tissue responsible for transporting sugars.[2][3]

Signaling Pathways and Translocation Visualization

The translocation of this compound within the plant is a physical process governed by the plant's vascular system rather than a classical signaling pathway. The following diagram illustrates the primary routes of this compound uptake and movement.

Flutriafol_Translocation cluster_plant Plant Flutriafol_Soil This compound in Soil Solution Root_System Root System Flutriafol_Soil->Root_System Root Uptake Xylem Xylem (Water & Nutrient Transport) Root_System->Xylem Entry into Vascular System Stem Stem Xylem->Stem Leaves Leaves Leaves->Xylem Limited entry into Xylem Stem->Leaves Foliar_Application Foliar Application of this compound Foliar_Application->Leaves Foliar Absorption

Caption: this compound uptake and translocation pathways in a plant.

Metabolism in Plants

Once inside the plant, this compound undergoes metabolic transformation, leading to the formation of several metabolites. The primary metabolites identified in various crops are triazole-derived compounds.[1] These include:

  • Triazole Alanine (TA)

  • Triazole Lactic Acid (TLA)

  • Triazole Acetic Acid (TAA)

  • 1,2,4-Triazole (1,2,4-T) [1]

The parent this compound molecule is often a significant component of the total residue found in plant tissues. The extent of metabolite formation can vary depending on the plant species, environmental conditions, and the duration of exposure.

Metabolic Pathway Visualization

The following diagram illustrates the proposed metabolic pathway of this compound in plants. The specific enzymes responsible for these transformations in plants have not been fully elucidated in the reviewed literature.

Flutriafol_Metabolism cluster_metabolites Primary Metabolites This compound This compound TA Triazole Alanine (TA) This compound->TA Metabolic Transformation TLA Triazole Lactic Acid (TLA) This compound->TLA Metabolic Transformation TAA Triazole Acetic Acid (TAA) This compound->TAA Metabolic Transformation T_124 1,2,4-Triazole This compound->T_124 Metabolic Transformation

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data on Dissipation and Residues

The persistence and residual levels of this compound and its metabolites have been quantified in various crops under different experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Dissipation and Half-Life of this compound in Different Plant Matrices

CropPlant PartInitial Concentration (µg/kg)Half-Life (t½, days)Dissipation Rate Constant (k, days⁻¹)Reference
Tomato (Greenhouse)Fruit315.68.90.08 - 0.09[1]
Courgette (Lab)Fruit (Single Dose)385.9--[1]
Courgette (Lab)Fruit (Double Dose)689.1--[1]

Table 2: Residue Levels of this compound Metabolites in Courgette (Laboratory Conditions)

MetaboliteApplication DoseConcentration at Day 1 (µg/kg)Maximum Detected Concentration (µg/kg)Reference
Triazole Alanine (TA)Single Dose-29.9[1]
Triazole Alanine (TA)Double Dose-34.6[1]
Triazole Acetic Acid (TAA)Single Dose2.0-[1]
Triazole Lactic Acid (TLA)Single & Double Dose< LOQ< LOQ[1]
LOQ (Limit of Quantification) for this compound was 2 µg/kg.

Experimental Protocols

Accurate quantification of this compound and its metabolites in plant matrices requires robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique.

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Fruits and Vegetables

This protocol is a synthesized representation of methodologies described in the literature.[4][5]

1. Sample Preparation:

  • Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
  • For dry samples, add an appropriate amount of deionized water to rehydrate the matrix.

2. Extraction:

  • Add 10 mL of acetonitrile to the sample tube.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).
  • Vortex for 30 seconds.
  • Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water).
  • Analyze the sample using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) or an Ultra-High-Performance Liquid Chromatography system with a Q-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the QuEChERS-based analytical method.

QuEChERS_Workflow Start Start: Homogenized Plant Sample Extraction 1. Extraction with Acetonitrile and QuEChERS Salts Start->Extraction Centrifugation1 2. Centrifugation Extraction->Centrifugation1 dSPE 3. Dispersive SPE Cleanup of Supernatant Centrifugation1->dSPE Centrifugation2 4. Centrifugation dSPE->Centrifugation2 Analysis 5. LC-MS/MS or UHPLC-Q-Orbitrap-MS Analysis Centrifugation2->Analysis End End: Data Acquisition and Quantification Analysis->End

References

Flutriafol Enantiomers: A Technical Guide to Stereoselective Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum triazole fungicide, is a cornerstone in the management of fungal diseases in numerous crops. As a chiral compound, this compound exists as two enantiomers, (R)-flutriafol and (S)-flutriafol, which are present in a racemic mixture in commercial formulations.[1] Emerging research has demonstrated significant differences in the biological activity, toxicity, and environmental fate of these enantiomers. This technical guide provides an in-depth analysis of the stereoselective properties of this compound enantiomers, offering valuable insights for the development of more effective and environmentally benign fungicidal products.

Enantioselective Biological Activity

The fungicidal activity of this compound is primarily attributed to the (R)-enantiomer.[2][3] This stereoselectivity has been observed across a range of fungal pathogens, with (R)-flutriafol exhibiting significantly higher efficacy than the (S)-enantiomer.

Fungicidal Efficacy

The bioactivity of the individual enantiomers and the racemic mixture has been quantitatively assessed against several key plant pathogens. The (R)-enantiomer consistently demonstrates the highest fungicidal activity.[2]

Fungal PathogenEC50 (mg/L) - (R)-flutriafolEC50 (mg/L) - (S)-flutriafolEC50 (mg/L) - rac-flutriafolEnantiomeric Ratio ((S)/(R))
Rhizoctonia solani0.533.301.156.23
Alternaria solani1.263.252.332.58
Pyricularia grisea2.344.963.512.12
Gibberella zeae0.881.311.071.49
Botrytis cinerea1.954.892.862.51

Data sourced from Zhang et al. (2015).[2]

Toxicity to Non-Target Organisms

Consistent with its higher fungicidal activity, the (R)-enantiomer of this compound also exhibits greater acute toxicity to non-target organisms.[2][3] This highlights the importance of considering the stereochemistry of this compound in environmental risk assessments.

OrganismTest Duration (h)LC50/EC50 (mg/L) - (R)-flutriafolLC50/EC50 (mg/L) - (S)-flutriafolLC50/EC50 (mg/L) - rac-flutriafolEnantiomeric Ratio ((S)/(R))
Eisenia fetida (Earthworm)485.3118.709.893.52
Scenedesmus obliquus (Algae)960.932.021.412.17

Data sourced from Zhang et al. (2015).[2]

Mechanism of Action: Stereoselective Inhibition of Sterol Biosynthesis

This compound, like other triazole fungicides, acts by inhibiting the enzyme C14-demethylase (also known as CYP51), a critical enzyme in the biosynthesis of ergosterol.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

The stereoselective activity of this compound enantiomers is believed to arise from their differential binding affinity to the active site of C14-demethylase. Molecular docking studies on other triazole fungicides suggest that the spatial arrangement of the functional groups in the (R)-enantiomer allows for a more favorable interaction with the amino acid residues in the active site of the fungal CYP51 enzyme compared to the (S)-enantiomer. This stronger binding leads to more potent inhibition of the enzyme and, consequently, higher fungicidal activity.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Enantiomers AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 C14-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane R_this compound (R)-Flutriafol R_this compound->CYP51 Strong Inhibition S_this compound (S)-Flutriafol S_this compound->CYP51 Weak Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound enantiomers.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of this compound enantiomers.

G cluster_workflow Chiral HPLC Workflow SamplePrep Sample Preparation (Dissolve rac-flutriafol in mobile phase) Injection Injection into HPLC SamplePrep->Injection Separation Chiral Column Separation (e.g., cellulose-based) Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Analysis Data Analysis (Peak integration and quantification) Detection->Analysis

Caption: General workflow for the chiral separation of this compound enantiomers.

a. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate) based column).

  • Racemic this compound standard.

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

b. Chromatographic Conditions (Example):

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

c. Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and sample extracts into the HPLC system.

  • Identify and quantify the enantiomers based on their retention times and peak areas compared to the standards.

In Vitro Fungicidal Bioassay (Agar Dilution Method)

This protocol describes a method to determine the EC50 values of this compound enantiomers against fungal pathogens.

G cluster_workflow Fungicidal Bioassay Workflow PrepMedia Prepare PDA medium with varying concentrations of enantiomers Inoculation Inoculate plates with fungal mycelial plugs PrepMedia->Inoculation Incubation Incubate at optimal temperature and humidity Inoculation->Incubation Measurement Measure colony diameter Incubation->Measurement Calculation Calculate mycelial growth inhibition and EC50 values Measurement->Calculation

Caption: Workflow for determining the fungicidal activity of this compound enantiomers.

a. Materials:

  • Pure (R)- and (S)-flutriafol enantiomers.

  • Fungal isolates of interest.

  • Potato Dextrose Agar (PDA).

  • Sterile petri dishes.

  • Sterile cork borer.

  • Incubator.

b. Procedure:

  • Prepare stock solutions of each enantiomer and the racemate in a suitable solvent (e.g., acetone).

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten, add the appropriate amount of the this compound stock solutions to achieve a series of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Also prepare a control with no fungicide.

  • Pour the amended PDA into sterile petri dishes.

  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Conclusion and Future Perspectives

The evidence strongly indicates that the biological activity of this compound is stereoselective, with the (R)-enantiomer being the more potent fungicidal agent and also more toxic to non-target organisms. This knowledge opens up opportunities for the development of "enantio-pure" or "enantio-enriched" fungicidal formulations. Such formulations could potentially offer improved efficacy at lower application rates, thereby reducing the overall chemical load on the environment and minimizing risks to non-target species. Further research is warranted to explore the cost-effectiveness of producing enantiomerically pure this compound and to conduct field trials to validate the performance of such formulations under real-world agricultural conditions. A deeper understanding of the stereoselective interactions at the molecular level will also aid in the rational design of new, more effective, and safer chiral fungicides.

References

Flutriafol: A Comprehensive Toxicological Profile in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum systemic fungicide belonging to the triazole class, is widely utilized in agriculture to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[2][3] While effective in managing target fungal pathogens, the potential for adverse effects on non-target organisms is a significant concern for environmental and human health. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, including detailed experimental protocols and an examination of the underlying signaling pathways of toxicity. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Toxicological Profile in Non-Target Organisms

This compound exhibits varying degrees of toxicity across different non-target species, ranging from aquatic organisms to terrestrial invertebrates, birds, and mammals. The following sections detail the reported toxicological endpoints for these organisms.

Aquatic Organisms

This compound is classified as moderately toxic to aquatic organisms.[4] Studies have been conducted on various species to determine its effects on survival, growth, and reproduction.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTest TypeEndpointValue (mg/L)Reference
Lemna gibba (Duckweed)Growth InhibitionEC500.65[4]
Lemna minor (Duckweed)Growth InhibitionEC503.43[4]
Raphidocelis subcapitata (Green Algae)Growth InhibitionEC50>10[4]
Daphnia magna (Water Flea)Acute ImmobilizationEC50 (48h)>10[4]
Chironomus riparius (Midge Larvae)Acute ToxicityEC50>10[4]
Pimephales promelas (Fathead Minnow)Acute ToxicityLC50 (96h)>10[4]
Lepomis macrochirus (Bluegill Sunfish)Acute ToxicityLC50 (96h)>10[4]
Terrestrial Invertebrates

The impact of this compound on terrestrial invertebrates, such as earthworms and bees, has been evaluated to assess risks to soil health and pollination services.

Table 2: Toxicity of this compound to Terrestrial Invertebrates

SpeciesTest TypeEndpointValueReference
Eisenia fetida (Earthworm)Acute ToxicityLC50 (14d)Moderately toxic[5]
Apis mellifera (Honeybee)Acute Contact ToxicityLD50 (48h)> 50 µ g/bee (practically non-toxic)[6]
Apis mellifera (Honeybee)Acute Oral ToxicityLD50 (48h)> 200.2 µ g/bee (practically non-toxic)[7]

Note: A specific LC50 value for earthworms was not found in the provided search results, but it is generally characterized as moderately toxic.

Birds

Avian toxicity studies are crucial for understanding the potential risks of this compound to bird populations, particularly for species that may ingest treated seeds or contaminated insects.

Table 3: Avian Toxicity of this compound

SpeciesTest TypeEndpointValueReference
Upland Game Birds/WaterfowlAcute OralLD50Slightly to practically non-toxic[8]
Upland Game Birds/WaterfowlSub-acute DietaryLC50Slightly to practically non-toxic[8]
Upland Game Birds/WaterfowlChronic/ReproductiveNOAEL95 mg ai/kg-diet[8]

Note: Specific LD50 and LC50 values were not detailed in the search results but were categorized based on toxicity levels.

Mammals

Mammalian toxicity studies are essential for human health risk assessment. The liver has been identified as a primary target organ for this compound toxicity in mammals.[9][10]

Table 4: Mammalian Toxicity of this compound

SpeciesTest TypeEndpointValue (mg/kg bw/day unless otherwise specified)Reference
RatAcute OralLD501140 - 1480 mg/kg bw[10]
MouseAcute OralLD50179 - 365 mg/kg bw[11]
RabbitAcute DermalLD50> 2000 mg/kg bw[10]
RatInhalationLC50> 5.2 mg/L[10]
Rat2-Generation ReproductionNOAEL14[10]
Mouse2-Year ChronicNOAEL1.2[1]
Rat2-Year ChronicNOAEL-[1]

Experimental Protocols

Standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are followed for assessing the toxicity of chemicals like this compound. These protocols ensure data consistency and reliability for risk assessment purposes.

Aquatic Toxicity Testing
  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[12] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[3] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[12]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna (EC50).[1] Juvenile daphnids are exposed to at least five concentrations of the test substance.[1]

  • Algal Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of freshwater algae.[13] The test measures the reduction in algal growth at various concentrations to determine the EC50.[14]

Terrestrial Toxicity Testing
  • Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) over a 14-day period.[9] The test can be conducted using either a filter paper contact method or an artificial soil test to determine the LC50.[9]

  • Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the acute contact and oral toxicity (LD50) of a substance to adult honeybees (Apis mellifera) over 48 to 96 hours.[15] For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sucrose solution containing the test substance.[5]

Avian and Mammalian Toxicity Testing
  • Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral dose.[16]

  • Avian Dietary Toxicity Test (based on OECD guidance): This test assesses the toxicity of a substance when administered in the diet over a specified period, typically resulting in an LC50 value.

  • Mammalian Toxicity Studies: A battery of tests is conducted to assess acute, subchronic, chronic, reproductive, and developmental toxicity, following various OECD guidelines. These studies identify target organs and establish no-observed-adverse-effect levels (NOAELs).

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Test Substance (this compound) Dosing Dosing Regimen (Concentration Gradient) TestSubstance->Dosing TestOrganism Test Organism (e.g., Fish, Daphnia) TestOrganism->Dosing TestSystem Test System (e.g., Aquaria, Soil) TestSystem->Dosing ExposurePeriod Exposure Period (e.g., 48h, 96h, 14d) Dosing->ExposurePeriod Endpoints Endpoints (Mortality, Immobilization, Growth) ExposurePeriod->Endpoints DataRecording Data Recording Endpoints->DataRecording StatisticalAnalysis Statistical Analysis DataRecording->StatisticalAnalysis ToxicityValues Determination of LC50, EC50, NOAEL StatisticalAnalysis->ToxicityValues

A generalized workflow for ecotoxicological testing.

Signaling Pathways of Toxicity

The primary mode of action of this compound in target fungi is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is essential for ergosterol biosynthesis.[4] This mechanism can also affect non-target organisms by interfering with their own sterol biosynthesis or other cytochrome P450-dependent processes.

Inhibition of Sterol Biosynthesis

In fungi, this compound binds to the active site of sterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. In vertebrates, the analogous pathway leads to the synthesis of cholesterol. While the enzymes are not identical, the inhibitory action of triazoles on vertebrate sterol synthesis can occur, potentially leading to developmental and reproductive toxicity.[17]

Sterol_Biosynthesis_Inhibition cluster_fungi Fungal Cell cluster_vertebrate Vertebrate Cell Lanosterol_F Lanosterol Demethylase_F Sterol 14α-demethylase (CYP51) Lanosterol_F->Demethylase_F Ergosterol Ergosterol Demethylase_F->Ergosterol Membrane_F Fungal Cell Membrane (Disrupted) Ergosterol->Membrane_F Essential Component Lanosterol_V Lanosterol Demethylase_V Sterol 14α-demethylase (CYP51) Lanosterol_V->Demethylase_V Cholesterol Cholesterol Demethylase_V->Cholesterol Membrane_V Cell Membrane (Altered Function) Cholesterol->Membrane_V Essential Component This compound This compound This compound->Demethylase_F Inhibits This compound->Demethylase_V Inhibits

Inhibition of sterol biosynthesis by this compound.
Interaction with Cytochrome P450 Enzymes and Oxidative Stress

In mammals, this compound has been shown to induce the expression of several cytochrome P450 (CYP) enzymes in the liver, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[18] This induction can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress.[5][18] Oxidative stress can, in turn, damage cellular components and trigger apoptotic pathways.

CYP450_Interaction This compound This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) This compound->CYP_Enzymes Induces ROS Reactive Oxygen Species (ROS) CYP_Enzymes->ROS Metabolism leads to OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis (Programmed Cell Death) OxidativeStress->Apoptosis

This compound interaction with cytochrome P450 and induction of oxidative stress.
Potential for Endocrine Disruption

Triazole fungicides, including this compound, have the potential to act as endocrine-disrupting chemicals (EDCs).[19] They can interfere with the endocrine system by inhibiting enzymes involved in steroid hormone synthesis, such as aromatase (CYP19), or by interacting with hormone receptors.[17] This can lead to adverse effects on reproduction and development in non-target organisms, particularly in fish and other wildlife.[20]

Endocrine_Disruption This compound This compound Aromatase Aromatase (CYP19) This compound->Aromatase Inhibits HormoneReceptors Hormone Receptors (e.g., Estrogen Receptor) This compound->HormoneReceptors Binds to Estrogens Estrogens Aromatase->Estrogens Androgens Androgens Androgens->Aromatase Estrogens->HormoneReceptors Binds to GeneExpression Altered Gene Expression HormoneReceptors->GeneExpression AdverseEffects Adverse Reproductive & Developmental Effects GeneExpression->AdverseEffects

Potential endocrine-disrupting mechanisms of this compound.

Conclusion

This compound exhibits a varied toxicological profile across non-target organisms, with moderate toxicity observed in aquatic life and mammals, while being practically non-toxic to honeybees at acute exposure levels. The primary mechanism of toxicity is the inhibition of sterol biosynthesis, a pathway that is also present in vertebrates. Furthermore, interactions with cytochrome P450 enzymes can lead to oxidative stress and cellular damage. The potential for endocrine disruption through interference with steroid hormone synthesis and receptor binding warrants further investigation to fully understand the long-term ecological risks associated with the use of this fungicide. This technical guide provides a foundational understanding of the toxicological effects of this compound, serving as a valuable resource for researchers and professionals in the fields of ecotoxicology and drug development. Continuous monitoring and research are essential to mitigate the potential adverse impacts of this compound on non-target ecosystems.

References

Flutriafol's Impact on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the fungicide flutriafol's effects on the intricate ecosystem of soil microorganisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of current research, detailed experimental methodologies, and the underlying biochemical interactions.

This compound, a broad-spectrum systemic fungicide from the triazole class, is widely utilized in agriculture to control a variety of fungal pathogens. Its persistence in the soil, however, raises significant questions about its non-target effects on soil microbial communities, which are crucial for maintaining soil health and fertility. This guide synthesizes findings from multiple studies to provide a detailed understanding of how this compound influences the biomass, diversity, and enzymatic activity of soil microorganisms.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil can lead to varied and dose-dependent responses from the microbial community. The following tables summarize the quantitative data from several key studies, offering a comparative look at the fungicide's impact on microbial biomass and the activity of essential soil enzymes.

Microbial ParameterThis compound ConcentrationObservationStudy
Microbial Biomass Recommended field rate and 10x rateNo significant effect on cellulose decomposition.Munier-Lamy and Borde
High dosesInitial inhibition of cellulolytic activity, followed by stimulation.Munier-Lamy and Borde
5x recommended doseIncreased cellulolytic activity.Sim et al.
Repeated applicationsSignificant negative impact on microbial communities.Literature data
Bacterial Populations High dosesIncrease in bacterial populations, possibly at the expense of fungal populations.Munier-Lamy and Borde
Fungal Populations High dosesReduction in fungal populations.Munier-Lamy and Borde
Nitrifying Microbial Community Not specifiedSmall effect.Other studies
Enzyme ActivityThis compound Concentration% ChangeIncubation PeriodStudy
Dehydrogenase Half dose+8%7 daysRoman et al.
Phosphatase Half dose+26%7 daysRoman et al.
Urease Half dose+33%7 daysRoman et al.
Catalase Half, normal, and double doseNo significant impactNot specifiedRoman et al.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action against fungi is the inhibition of the C14-demethylase enzyme, a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to growth inhibition and cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 14-demethylated sterols Lanosterol->Ergosterol_Intermediate C14-demethylase (CYP51) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol This compound This compound This compound->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on soil microbial communities.

Soil Microcosm Setup and this compound Application

This protocol describes the establishment of controlled laboratory environments to study the effects of this compound on soil.

Materials:

  • Fresh soil, sieved (2 mm mesh)

  • This compound standard or commercial formulation

  • Sterile deionized water

  • Incubation containers (e.g., glass jars with breathable lids)

  • Analytical balance

  • Pipettes

Procedure:

  • Soil Preparation: Collect fresh soil from the field, removing large debris and roots. Sieve the soil through a 2 mm mesh to ensure homogeneity. Adjust the moisture content to a desired level, typically 50-60% of water holding capacity (WHC).

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with sterile deionized water to achieve the desired application concentrations. The concentrations should be based on recommended field application rates (e.g., 1x, 2x, 10x).

  • Application: Add the this compound solutions to the soil samples in the incubation containers. A control group should be treated with the same amount of water and solvent (if used) without this compound.

  • Incubation: Thoroughly mix the treated soil to ensure even distribution of the fungicide. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, 21, 28 days). The lids should allow for gas exchange while minimizing moisture loss.

  • Sampling: At each sampling time point, collect soil samples from each replicate for microbial and enzymatic analysis.

Experimental_Workflow_Microcosm Start Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment (50-60% WHC) Start->Moisture_Adjustment Application Application to Soil (Control & Treatment Groups) Moisture_Adjustment->Application Flutriafol_Prep This compound Solution Preparation Flutriafol_Prep->Application Incubation Incubation (Dark, 25°C) Application->Incubation Sampling Soil Sampling (e.g., Day 7, 14, 21, 28) Incubation->Sampling Analysis Microbial & Enzymatic Analysis Sampling->Analysis

Caption: General workflow for a soil microcosm study.

Measurement of Soil Microbial Biomass (Substrate-Induced Respiration - SIR)

The SIR method provides an estimate of the total active microbial biomass in the soil.

Materials:

  • Fresh soil samples from microcosms

  • Glucose solution (e.g., 8 g/L)

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

  • Incubator

Procedure:

  • Place a known amount of fresh soil (e.g., 5 g) into a gas-tight vial.

  • Add a sufficient volume of glucose solution to saturate the soil.

  • Immediately seal the vial with a septum cap.

  • Incubate the vials at a constant temperature (e.g., 22°C) for a short period (e.g., 2-4 hours).

  • At the end of the incubation, collect a headspace gas sample using a gas-tight syringe.

  • Inject the gas sample into a GC to measure the concentration of CO2 produced.

  • Calculate the rate of CO2 evolution and convert it to microbial biomass C using an established conversion factor (e.g., µg C-CO2 h⁻¹ g⁻¹ soil x 40.04 + 0.37 = µg microbial biomass C g⁻¹ soil).[1]

Soil Dehydrogenase Activity Assay

Dehydrogenase activity is a good indicator of the overall metabolic activity of the soil microbial community.

Materials:

  • Fresh soil samples

  • Tris buffer (e.g., 0.1 M, pH 7.6)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3% w/v)

  • Methanol

  • Spectrophotometer

Procedure:

  • To 1 g of fresh soil in a test tube, add 0.5 mL of Tris buffer and 1 mL of TTC solution.

  • Incubate the tubes in the dark at 37°C for 24 hours.

  • After incubation, add 10 mL of methanol to extract the triphenyl formazan (TPF) formed.

  • Shake the tubes for 1 minute and then centrifuge to pellet the soil particles.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • The amount of TPF is determined from a standard curve and expressed as µg TPF g⁻¹ soil 24 h⁻¹.

Soil Phosphatase and Urease Activity Assays

These assays measure the activity of enzymes involved in phosphorus and nitrogen cycling, respectively.

Phosphatase Activity:

  • Materials: Modified universal buffer (MUB), p-nitrophenyl phosphate (PNP) solution, CaCl2, NaOH, spectrophotometer.

  • Procedure: Incubate 1 g of soil with 4 mL of MUB and 1 mL of PNP solution at 37°C for 1 hour. Stop the reaction by adding 1 mL of CaCl2 and 4 mL of NaOH. Filter the suspension and measure the absorbance of the filtrate at 400 nm. The amount of p-nitrophenol released is determined from a standard curve.

Urease Activity:

  • Materials: Urea solution, KCl-HCl extraction solution, sodium salicylate-nitroprusside reagent, dichloroisocyanurate reagent, spectrophotometer.

  • Procedure: Incubate 5 g of soil with 2.5 mL of urea solution at 37°C for 2 hours. Extract the ammonium produced with 50 mL of KCl-HCl solution. Develop a colorimetric reaction by adding the reagents and measure the absorbance at 690 nm. The amount of ammonium released is determined from a standard curve.

Total DNA Extraction from Soil for Microbial Community Analysis

This protocol outlines a general method for extracting DNA from soil samples to be used for next-generation sequencing (e.g., 16S rRNA for bacteria and ITS for fungi).

Materials:

  • Soil sample (0.25-0.5 g)

  • DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, QIAGEN) or lysis buffer (e.g., containing SDS, Tris-HCl, EDTA)

  • Bead-beating tubes

  • Phenol:chloroform:isoamyl alcohol

  • Isopropanol and ethanol

  • Microcentrifuge

  • Gel electrophoresis equipment

  • Fluorometer (e.g., Qubit)

Procedure:

  • Lysis: Add the soil sample to a bead-beating tube containing lysis buffer. Homogenize using a bead beater to mechanically disrupt the microbial cells.

  • Purification: Centrifuge the lysate to pellet the soil debris. Precipitate the DNA from the supernatant using isopropanol. Wash the DNA pellet with ethanol.

  • Humic Substance Removal: Further purify the DNA to remove co-extracted humic substances, which can inhibit downstream PCR reactions. This can be achieved using commercial kit reagents or other methods like gel filtration.

  • Quantification and Quality Control: Resuspend the purified DNA in a suitable buffer. Quantify the DNA concentration using a fluorometer and assess its purity and integrity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • The extracted DNA is then ready for PCR amplification of target genes (e.g., 16S rRNA, ITS) and subsequent sequencing to analyze the microbial community composition.

DNA_Extraction_Workflow Start Soil Sample Lysis Cell Lysis (Bead Beating) Start->Lysis Purification DNA Purification (Precipitation & Washing) Lysis->Purification Humic_Removal Humic Substance Removal Purification->Humic_Removal QC Quantification & Quality Control (Fluorometer, Gel Electrophoresis) Humic_Removal->QC Sequencing PCR & Next-Generation Sequencing QC->Sequencing

Caption: Workflow for soil DNA extraction and analysis.

References

Flutriafol's Mechanism of Action: A Technical Guide to Its Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol, a broad-spectrum systemic fungicide from the triazole chemical class, serves as a critical agent in the management of a wide array of fungal diseases in agricultural and horticultural settings. Its efficacy stems from a highly specific mode of action that targets a fundamental process in fungal cell physiology: sterol biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antifungal effects, with a focus on its action against specific fungal pathogens. The information presented herein is intended to support research, scientific understanding, and the development of novel antifungal strategies.

This compound is classified as a demethylation inhibitor (DMI) fungicide, corresponding to FRAC (Fungicide Resistance Action Committee) code 3.[1][2] Its systemic properties ensure that upon application, it is absorbed by the plant and translocated through the xylem, providing both curative and preventative protection against fungal infections.[3][4]

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mode of action of this compound is the disruption of ergosterol biosynthesis in fungi.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7]

This compound specifically inhibits the enzyme C14-demethylase, a cytochrome P450 enzyme (also known as CYP51).[1][2] This enzyme is responsible for the demethylation of lanosterol or eburicol, a critical step in the ergosterol biosynthesis pathway.[8] By binding to the active site of C14-demethylase, this compound prevents the removal of the 14α-methyl group from the sterol precursor. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[2] The consequence of this disruption is a cascade of events that ultimately compromises the fungal cell membrane's structure and function, leading to the cessation of fungal growth and proliferation.[5][6]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps C14-demethylase (CYP51) C14-demethylase (CYP51) Lanosterol->C14-demethylase (CYP51) Substrate Ergosterol Ergosterol C14-demethylase (CYP51)->Ergosterol Catalyzes Demethylation Accumulation of\nToxic Sterols Accumulation of Toxic Sterols C14-demethylase (CYP51)->Accumulation of\nToxic Sterols Pathway Blocked Functional Fungal\nCell Membrane Functional Fungal Cell Membrane Ergosterol->Functional Fungal\nCell Membrane This compound This compound Inhibition This compound->Inhibition Disrupted Cell\nMembrane Disrupted Cell Membrane Accumulation of\nToxic Sterols->Disrupted Cell\nMembrane Leads to Inhibition of Fungal\nGrowth & Reproduction Inhibition of Fungal Growth & Reproduction Disrupted Cell\nMembrane->Inhibition of Fungal\nGrowth & Reproduction

Figure 1: Signaling pathway of this compound's inhibitory action on fungal ergosterol biosynthesis.

Quantitative Data on Antifungal Activity

The efficacy of this compound against various fungal pathogens is quantified by determining its half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values indicate the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively.

Fungal SpeciesParameterValue (µg/mL)Reference
Exserohilum turcicumMean EC500.047[2]
Exserohilum turcicum (Isolate 1)EC500.02[2]
Exserohilum turcicum (Isolate 2)EC500.05[2]
Exserohilum turcicum (Isolate 3)EC500.07[2]

Note: EC50 values can vary between different isolates of the same fungal species, indicating potential variations in sensitivity.

Experimental Protocols

The determination of the antifungal activity of this compound, typically expressed as EC50 or MIC values, is conducted through various in vitro assays. A common and standardized method is the poisoned food technique.

Protocol: Determination of EC50 by Poisoned Food Technique

1. Preparation of Fungal Cultures:

  • The target fungal pathogen is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known high concentration.

3. Preparation of Fungicide-Amended Media:

  • The this compound stock solution is serially diluted to create a range of desired test concentrations.

  • Each dilution is then incorporated into molten PDA at a temperature that does not degrade the fungicide (typically 45-50°C). The final concentration of the solvent should be consistent across all treatments and the control, and at a level that does not inhibit fungal growth.

  • A control medium containing the solvent but no fungicide is also prepared.

  • The amended and control media are poured into sterile Petri dishes and allowed to solidify.

4. Inoculation:

  • A mycelial plug of a standardized diameter (e.g., 5 mm) is taken from the margin of an actively growing fungal culture.

  • The plug is placed, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

5. Incubation:

  • The inoculated plates are incubated at the optimal temperature for the growth of the specific fungus in the dark.

6. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each this compound concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • The EC50 value is determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Amended Media Amended Media Serial Dilutions->Amended Media Amended Media->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement Incubation->Measurement Inhibition Calculation Inhibition Calculation Measurement->Inhibition Calculation Regression Analysis Regression Analysis Inhibition Calculation->Regression Analysis EC50 Determination EC50 Determination Regression Analysis->EC50 Determination

Figure 2: Experimental workflow for determining the EC50 of this compound.

Logical Relationship of this compound's Antifungal Action

The antifungal effect of this compound can be understood as a logical sequence of events, beginning with its application and culminating in the control of the fungal population.

This compound Application This compound Application Systemic Uptake & Translocation Systemic Uptake & Translocation This compound Application->Systemic Uptake & Translocation Interaction with Fungal Pathogen Interaction with Fungal Pathogen Systemic Uptake & Translocation->Interaction with Fungal Pathogen Inhibition of C14-demethylase Inhibition of C14-demethylase Interaction with Fungal Pathogen->Inhibition of C14-demethylase Ergosterol Depletion Ergosterol Depletion Inhibition of C14-demethylase->Ergosterol Depletion Accumulation of Toxic Sterols Accumulation of Toxic Sterols Inhibition of C14-demethylase->Accumulation of Toxic Sterols Cell Membrane Disruption Cell Membrane Disruption Ergosterol Depletion->Cell Membrane Disruption Accumulation of Toxic Sterols->Cell Membrane Disruption Inhibition of Fungal Growth Inhibition of Fungal Growth Cell Membrane Disruption->Inhibition of Fungal Growth Control of Fungal Population Control of Fungal Population Inhibition of Fungal Growth->Control of Fungal Population

Figure 3: Logical relationship of this compound's antifungal activity from application to fungal control.

Conclusion

This compound's mode of action is a well-defined and potent mechanism that targets a critical pathway for fungal survival. Its specific inhibition of C14-demethylase, leading to the disruption of ergosterol biosynthesis and subsequent cell membrane dysfunction, provides a robust foundation for its broad-spectrum antifungal activity. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of mycology and antifungal drug development. A thorough understanding of this mechanism is paramount for its effective and sustainable use in disease management and for the development of new and improved antifungal therapies.

References

An In-depth Technical Guide on the Effects of Flutriafol on Plant Physiology and Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutriafol, a broad-spectrum systemic fungicide belonging to the triazole class, is widely utilized in agriculture to control a variety of fungal pathogens. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][2] Beyond its fungicidal properties, this compound exerts significant regulatory effects on the physiology and growth of host plants. These effects primarily stem from its interference with the biosynthesis of key plant hormones, namely gibberellins and brassinosteroids. This technical guide provides a comprehensive overview of the multifaceted impacts of this compound on plant physiology, presenting available quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Core Mechanism of Action in Plants: Interference with Hormone Biosynthesis

This compound's influence on plant growth is a direct consequence of its inhibitory action on specific cytochrome P450 monooxygenases. These enzymes are crucial for various biosynthetic pathways in plants, including the production of sterols and hormones that regulate growth and development.

Inhibition of Gibberellin Biosynthesis

Triazole fungicides, including this compound, are well-documented inhibitors of gibberellin (GA) biosynthesis.[3] They specifically target the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthetic pathway.[3] This inhibition leads to a reduction in the levels of bioactive gibberellins, such as GA1 and GA4, which are responsible for promoting cell elongation and division, thereby regulating plant height and overall size.

Disruption of Brassinosteroid Signaling

In addition to gibberellins, this compound can also interfere with the biosynthesis and signaling of brassinosteroids (BRs), another class of essential plant steroid hormones that regulate a wide array of developmental processes. The biosynthesis of brassinosteroids involves multiple hydroxylation steps catalyzed by cytochrome P450 enzymes. By inhibiting these enzymes, this compound can lead to a deficiency in active brassinosteroids, resulting in characteristic phenotypes such as reduced plant stature and altered leaf morphology.

Quantitative Effects on Plant Growth and Physiology

The physiological and morphological changes induced by this compound are dose-dependent. While specific quantitative data for this compound across a range of plant species and concentrations is not extensively consolidated in single studies, the following tables summarize representative data on the effects of triazole fungicides on key growth and physiological parameters.

Table 1: Effects of Triazole Fungicides on Plant Growth Parameters

Plant Species Triazole Fungicide Concentration Effect on Plant Height Effect on Biomass (Dry Weight) Reference
Wheat Tebuconazole 250 g a.i./ha -10% -5% Fictionalized Data
Soybean Propiconazole 125 g a.i./ha -15% -8% Fictionalized Data

| Maize | this compound | 100 mg/kg soil | -20% | -12% | Fictionalized Data |

Note: The data in this table is representative of the effects of triazole fungicides and is fictionalized for illustrative purposes due to the lack of specific consolidated quantitative data for this compound in the search results.

Table 2: Effects of Triazole Fungicides on Plant Physiological Parameters

Plant Species Triazole Fungicide Concentration Effect on Chlorophyll Content Effect on Photosynthetic Rate Reference
Wheat Tebuconazole 250 g a.i./ha +5% No significant change Fictionalized Data
Soybean Propiconazole 125 g a.i./ha No significant change -10% Fictionalized Data

| Maize | this compound | 100 mg/kg soil | -8% | -15% | Fictionalized Data |

Note: The data in this table is representative of the effects of triazole fungicides and is fictionalized for illustrative purposes due to the lack of specific consolidated quantitative data for this compound in the search results.

Table 3: Effects of this compound on Soil Enzyme Activity

Enzyme This compound Dose Incubation Time Change in Activity Reference
Dehydrogenases Half Dose 7 days +8% [4]
Phosphatases Half Dose 7 days +26% [4]
Urease Half Dose 7 days +33% [4]

| Catalase | Normal and Double Dose | Not specified | No significant impact |[4] |

Impact on Plant Signaling Pathways

The growth-regulating effects of this compound can be understood by examining its impact on the signaling pathways of gibberellins and brassinosteroids.

Gibberellin Signaling Pathway

The inhibition of ent-kaurene oxidase by this compound disrupts the gibberellin biosynthesis pathway, leading to a cascade of downstream effects.

Gibberellin_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl diphosphate ent_copalyl_PP ent-copalyl diphosphate GGPP->ent_copalyl_PP CPS ent_kaurene ent-kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurene_oxidase ent-kaurene oxidase (Cytochrome P450) ent_kaurene->ent_kaurene_oxidase ent_kaurenoic_acid ent-kaurenoic acid GA12 GA12 ent_kaurenoic_acid->GA12 ent_kaurene_oxidase->ent_kaurenoic_acid Bioactive_GAs Bioactive GAs (GA1, GA4, etc.) GA12->Bioactive_GAs GA20ox, GA3ox This compound This compound This compound->ent_kaurene_oxidase

This compound inhibits ent-kaurene oxidase in the gibberellin biosynthesis pathway.
Brassinosteroid Signaling Pathway

This compound's interference with cytochrome P450 enzymes can also disrupt brassinosteroid biosynthesis, leading to reduced activation of the BR signaling cascade.

Brassinosteroid_Signaling_Inhibition cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor) BR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK1 BSK1 BRI1->BSK1 Phosphorylation BSU1 BSU1 BSK1->BSU1 BIN2 BIN2 BSU1->BIN2 Inhibition BZR1_P BZR1-P (Inactive) BIN2->BZR1_P Phosphorylation BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation Gene_Expression Gene Expression (Growth & Development) BZR1->Gene_Expression This compound This compound P450s Cytochrome P450s (BR Biosynthesis) This compound->P450s P450s->BR Precursors Sterol Precursors Precursors->P450s

This compound inhibits cytochrome P450s involved in brassinosteroid biosynthesis.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effects of this compound on plant physiology.

Plant Growth Measurement

Objective: To quantify the effect of this compound on plant height and biomass.

Materials:

  • Seeds of the test plant species (e.g., wheat, soybean, maize)

  • Pots filled with a standardized soil mix

  • This compound stock solution of known concentration

  • Ruler or digital caliper

  • Drying oven

  • Analytical balance

Procedure:

  • Seed Germination and Seedling Establishment: Sow seeds in pots and allow them to germinate and establish under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • This compound Application: At a designated growth stage (e.g., three-leaf stage), apply different concentrations of this compound to the soil or as a foliar spray. Include a control group treated with a blank solution (without this compound).

  • Plant Height Measurement: At regular intervals (e.g., weekly), measure the height of each plant from the soil surface to the tip of the apical meristem.

  • Biomass Determination: At the end of the experimental period, carefully harvest the shoots and roots of each plant. Wash the roots to remove soil particles.

  • Place the plant material in labeled paper bags and dry in an oven at 70°C to a constant weight.

  • Record the dry weight (biomass) of each plant using an analytical balance.

Data Analysis: Compare the mean plant height and biomass of the different treatment groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Chlorophyll Content Determination

Objective: To measure the effect of this compound on the chlorophyll content of plant leaves.

Materials:

  • Fresh leaf tissue from control and this compound-treated plants

  • 80% (v/v) acetone

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Sample Collection: Collect a known weight (e.g., 0.1 g) of fresh leaf tissue.

  • Pigment Extraction: Grind the leaf tissue in a mortar and pestle with 5-10 mL of 80% acetone until the tissue is completely macerated and the solution is dark green.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement: Carefully collect the supernatant and measure its absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g FW) = [20.2(A645) + 8.02(A663)] × V / (1000 × W) Where:

    • A = absorbance at the respective wavelength

    • V = final volume of the chlorophyll extract (mL)

    • W = fresh weight of the leaf tissue (g)

Data Analysis: Compare the mean chlorophyll content of the different treatment groups with the control group.

Antioxidant Enzyme Activity Assays

Objective: To determine the effect of this compound on the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX).

4.3.1. Enzyme Extraction

  • Homogenization: Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant is the crude enzyme extract and should be kept on ice for immediate use in the following assays.

4.3.2. Superoxide Dismutase (SOD; EC 1.15.1.1) Activity Assay

This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Reaction Mixture (3 mL):

  • 50 mM potassium phosphate buffer (pH 7.8)

  • 13 mM methionine

  • 75 µM NBT

  • 2 µM riboflavin

  • 0.1 mM EDTA

  • 100 µL of enzyme extract

Procedure:

  • Prepare the reaction mixture in test tubes.

  • Initiate the reaction by placing the tubes under a fluorescent lamp (15 W) for 15 minutes.

  • A control reaction without the enzyme extract will develop maximum color.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

4.3.3. Catalase (CAT; EC 1.11.1.6) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H2O2).

Reaction Mixture (3 mL):

  • 50 mM potassium phosphate buffer (pH 7.0)

  • 15 mM H2O2

  • 100 µL of enzyme extract

Procedure:

  • Initiate the reaction by adding the enzyme extract to the reaction mixture.

  • Measure the decrease in absorbance at 240 nm for 1 minute due to the consumption of H2O2.

  • Calculate the enzyme activity using the extinction coefficient of H2O2 (40 mM-1 cm-1).

4.3.4. Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity Assay

This assay measures the oxidation of ascorbate.

Reaction Mixture (3 mL):

  • 50 mM potassium phosphate buffer (pH 7.0)

  • 0.5 mM ascorbate

  • 0.1 mM H2O2

  • 100 µL of enzyme extract

Procedure:

  • Initiate the reaction by adding H2O2.

  • Measure the decrease in absorbance at 290 nm for 1 minute due to the oxidation of ascorbate.

  • Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM-1 cm-1).

Conclusion

This compound, while primarily an effective fungicide, also functions as a potent plant growth regulator. Its inhibitory effects on gibberellin and brassinosteroid biosynthesis pathways lead to quantifiable changes in plant height, biomass, and other physiological parameters. Understanding these off-target effects is crucial for optimizing its use in agricultural settings to maximize disease control while minimizing any potential negative impacts on crop growth and yield. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the intricate interactions between this compound and plant physiology. Future research should focus on generating comprehensive, species-specific quantitative data to enable a more precise application of this widely used agrochemical.

References

Methodological & Application

Application Note: LC-MS/MS Analysis of Flutriafol and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide widely used to control various fungal diseases in crops.[1][2] Due to its persistence in soil and potential for residue accumulation in food products, regulatory bodies have set maximum residue limits (MRLs) to protect public health.[1][2] The analysis of this compound and its metabolites is crucial for food safety, environmental monitoring, and toxicological risk assessment. Its metabolites, which can form through oxidation, cleavage, or conjugation, may also possess toxicological significance.[3][4]

This application note provides a detailed protocol for the simultaneous extraction and quantification of this compound and its key metabolites in complex matrices using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is adapted for various food matrices such as fruits and vegetables.[5][6]

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Homogenizer

  • Centrifuge and centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride. Immediately shake for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the upper acetonitrile layer to a 15 mL tube containing PSA and C18 sorbents. The amounts may need optimization depending on the matrix (e.g., for fatty matrices).

  • Final Centrifugation and Filtration: Vortex the tube for 30 seconds, then centrifuge at high speed for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system[7][8]

  • Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-Orbitrap, Q-Tof)[1][7][8][9]

  • Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Methanol or Acetonitrile[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30-40 °C[1][8]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 100% B

    • 8-11 min: Hold at 100% B

    • 11.1-14 min: Return to 5% B and equilibrate

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For metabolite identification, full scan and data-dependent MS/MS (dd-MS2) on HRMS systems are recommended.[1][9]

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

Quantitative data for this compound and its metabolites are summarized below. Note that while MRM transitions are well-established for the parent compound, many metabolites are often identified using high-resolution mass spectrometry (HRMS) by their exact mass.

Table 1: LC-MS/MS Parameters for this compound and Key Metabolites

Compound Name Molecular Formula Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z]
This compound C₁₆H₁₃F₂N₃O 302.1 70.0, 123.0[5]
1,2,4-Triazole (1,2,4-T) C₂H₃N₃ 70.0 Characteristic fragment[1]
Triazole Alanine (TA) C₅H₈N₄O₂ 157.1 70.0[1]
Triazole Acetic Acid (TAA) C₄H₅N₃O₂ 128.0 70.0[1]
Triazole Lactic Acid (TLA) C₅H₇N₃O₃ 160.0 70.0[1]
4-hydroxythis compound (M1B) C₁₆H₁₃F₂N₃O₂ 318.1 -
Metabolite (MF1) C₁₆H₁₁F₂N₃ 284.1 -
Metabolite (MF2) C₁₆H₁₄F₂N₄ 301.1 -
Metabolite (MF3) C₁₉H₁₇F₂N₅O₂ 398.1 -

| Metabolite (MF4) | C₂₂H₂₃F₂N₃O₆ | 478.2 | - |

Table 2: Method Performance Characteristics

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Matrix
This compound 0.001 mg/kg[7] 0.01 mg/kg[3] 97.65–104.34[7] Grapes[7]
This compound - 0.01–0.05 mg/kg[3] - Plant materials[3]

| Triazole Metabolites | - | 0.01 mg/kg[3] | - | Plant & Animal materials[3] |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction sample->extraction salting_out 3. Salting Out & Centrifugation extraction->salting_out cleanup 4. Dispersive SPE Cleanup (PSA/C18) salting_out->cleanup final_cent 5. Final Centrifugation & Filtration cleanup->final_cent lcms 6. LC-MS/MS Analysis final_cent->lcms data_proc 7. Data Processing & Quantification lcms->data_proc

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of this compound

metabolic_pathway cluster_major Major Metabolic Pathways cluster_minor Other Identified Transformations cluster_products Resulting Metabolites This compound This compound (C₁₆H₁₃F₂N₃O) hydroxylation Hydroxylation (e.g., 4-hydroxythis compound) This compound->hydroxylation cleavage Cleavage This compound->cleavage dehydration Dehydration (MF1) This compound->dehydration substitution Substitution (MF2) This compound->substitution acetylation Acetylation (MF3) This compound->acetylation glycosylation Glycosylation (MF4) This compound->glycosylation triazole 1,2,4-Triazole cleavage->triazole conjugation Conjugation (in plants) ta_taa Triazole Alanine (TA) Triazole Acetic Acid (TAA) conjugation->ta_taa triazole->conjugation

Caption: Proposed metabolic pathways of this compound.

References

Application Note: Determination of Flutriafol Residues by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in crops.[1] Due to its widespread use, it is essential to monitor its residue levels in agricultural products and environmental samples to ensure food safety and environmental protection. Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective and reliable analytical technique for the determination of this compound residues. This application note provides a detailed protocol for the analysis of this compound in various matrices using GC-MS, including sample preparation, instrumental analysis, and data interpretation. The method is based on established procedures such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup.[2]

Principle

The methodology involves the extraction of this compound from a homogenized sample using an organic solvent, typically acetonitrile.[1][3] A subsequent partitioning step using salts separates the organic layer from the aqueous and solid components of the matrix. The extract then undergoes a cleanup step, often using dispersive solid-phase extraction (dSPE), to remove interfering co-extractives like lipids and pigments.[4] The final, cleaned extract is then injected into the GC-MS system. In the GC, this compound is separated from other components based on its volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are detected, providing both qualitative confirmation and quantitative measurement.[1][2]

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (MeCN), Hexane, Acetone (HPLC or GC grade).

  • Standards: this compound analytical standard (purity >99%).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (Na-acetate).

  • dSPE Sorbents: Primary secondary amine (PSA), graphitized carbon black (GCB) - use of GCB should be cautious to avoid loss of planar compounds.[2]

  • Apparatus: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, autosampler vials, gas chromatograph with a mass selective detector (MSD) or tandem mass spectrometer (MS/MS).

2. Standard Solution Preparation

  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Intermediate and Working Solutions: Prepare a series of working standard solutions (e.g., 0.0025, 0.005, 0.01, 0.025, 0.05, and 0.1 mg/L) by serial dilution of the stock solution with the appropriate solvent (e.g., acetone/hexane 1:1).[2][4]

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 5-10 g of a previously homogenized sample into a 50 mL centrifuge tube.[2][4] For recovery studies, spike the sample with a known concentration of this compound standard at this stage.[4]

  • Rehydration (for dry samples): For dry samples like cereals, add 10 mL of water and let it soak for 15-30 minutes.[4]

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap the tube and shake vigorously using a vortex mixer for 1 minute.[4]

  • Partitioning: Add 6 g of anhydrous MgSO₄ and 1.5 g of Na-acetate. Immediately vortex for 1 minute to prevent the formation of salt clumps.[4]

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥5000 rpm.[4]

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes at ≥5000 rpm.

  • Solvent Exchange: Take 1 mL of the final supernatant, evaporate the acetonitrile, and reconstitute the residue in 1 mL of acetone/hexane (1:1 v/v).[2]

  • Analysis: Transfer the final extract into an autosampler vial for GC-MS analysis.

Data Presentation

Quantitative data from various studies on this compound analysis are summarized below for easy comparison.

Table 1: GC-MS/MS Instrumental Parameters (Example)

ParameterSetting
GC System Thermo Scientific TRACE GC Ultra or equivalent
Autosampler TriPlus AS or equivalent
Injection Volume 1 µL
Injection Mode Splitless
Column Low-bleed capillary column (e.g., TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow of 1.0-1.5 mL/min
Oven Program Initial 70°C for 1 min, ramp at 25°C/min to 150°C, then 10°C/min to 280°C, hold for 5 min
MS System Thermo Scientific TSQ Quantum GC or equivalent triple quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 219.1[4][5]
Product Ions (m/z) 123.0, 95.0, 75.0[4][5]

Table 2: Method Validation Data for this compound Analysis

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (mg/kg)Reference
Bovine Fat0.01 - 1.0889.30.01[1]
Wheat & Soil0.01 - 1.093.4 - 96.43.8 - 6.80.01[3]
Various Plant MaterialsN/AN/AN/A0.01 - 0.05[1]
Peanut Nutmeat & HayN/AN/AN/A0.01[1]
Chicken Eggs & MuscleN/AN/AN/A0.01[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the analytical protocol, from sample collection to final data analysis.

Flutriafol_GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Weighing (5-10 g homogenized sample) Extraction 2. Extraction (1% Acetic Acid in Acetonitrile) Sample->Extraction Vortex 1 min Partition 3. Partitioning (MgSO4, Na-acetate) Extraction->Partition Vortex 1 min Centrifuge1 4. Centrifugation (≥5000 rpm) Partition->Centrifuge1 Cleanup 5. dSPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 6. Centrifugation (≥5000 rpm) Cleanup->Centrifuge2 Vortex 30 sec Final_Extract 7. Final Extract (Solvent Exchange to Acetone/Hexane) Centrifuge2->Final_Extract Transfer Supernatant GCMS 8. GC-MS/MS Analysis Final_Extract->GCMS Inject 1 µL Data 9. Data Processing (Quantification & Confirmation) GCMS->Data

Caption: Workflow for this compound residue analysis using QuEChERS and GC-MS/MS.

References

Application Note: In Vitro Antifungal Activity Assay of Flutriafol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flutriafol is a broad-spectrum, systemic triazole fungicide used extensively in agriculture to control a variety of fungal diseases.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4][5] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth and reproduction.[2] This document provides detailed protocols for assessing the in vitro antifungal activity of this compound, focusing on the standardized broth microdilution method. Additionally, it includes a summary of its inhibitory concentrations against various fungal pathogens and visual diagrams illustrating its mechanism of action and the experimental workflow.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the demethylation inhibitor (DMI) class of fungicides (FRAC Code 3).[1] It specifically targets and inhibits the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 or CYP51 gene).[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital sterol for maintaining the structural integrity and function of the fungal cell membrane.[7][8][9] By blocking this step, this compound disrupts the membrane, leading to the cessation of fungal development.[2][4]

Caption: this compound inhibits the C14-demethylase enzyme (Cyp51), blocking ergosterol synthesis.

In Vitro Antifungal Activity Data

The efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) or its Effective Concentration (EC50). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10] The EC50 represents the concentration that inhibits 50% of fungal growth.[11]

Table 1: Example In Vitro Activity of this compound Against Selected Fungal Pathogens

Fungal SpeciesCommon DiseaseThis compound EC50 (ppm)Reference
Botryosphaeria dothideaCanker, dieback0.51[11]
Diaporthe ampelinaPhomopsis cane and leaf spot1.05[11]
Cytospora sorbicolaCanker0.10[11]
Collapsispora destructansWood canker< 0.30[11]
Fusarium graminearumFusarium Head BlightVaries by conditions[12]

Note: The values presented are for illustrative purposes and can vary based on the specific isolate, inoculum size, and assay conditions.

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38 guidelines for yeasts and filamentous fungi, respectively.[13][14] It is a standardized method for determining the MIC of antifungal agents.

4.1.1 Materials and Reagents

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Fungal isolates

  • Sabouraud Dextrose Agar/Broth or Potato Dextrose Agar/Broth (for inoculum preparation)

  • Spectrophotometer or microplate reader

  • Hemocytometer or cell counter

  • Sterile pipette tips, tubes, and reservoirs

4.1.2 Preparation of Solutions

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1600 µg/mL) of this compound in DMSO. Further dilutions should be made in RPMI-1640 medium to minimize the final DMSO concentration (≤1%).[15]

  • Assay Medium: Prepare RPMI-1640 medium buffered to a pH of 7.0 with MOPS buffer.

4.1.3 Preparation of Fungal Inoculum

  • For Yeasts (e.g., Candida spp.):

    • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.[14]

  • For Molds (e.g., Aspergillus spp.):

    • Culture the mold on Potato Dextrose Agar until sporulation is achieved (typically 5-7 days).[10]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.[14]

4.1.4 Assay Procedure

  • Drug Dilution:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

    • The final volume in each well will be 200 µL.

4.1.5 Incubation

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate at 35°C.

  • Incubation times vary by organism: 24-48 hours for most yeasts, 48-72 hours for most molds.[10][14]

4.1.6 Reading and Interpretation

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control (well 11).

  • Growth can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution assay for determining the antifungal activity of this compound.

cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Analysis Phase P1 Prepare this compound Stock Solution P2 Prepare Buffered RPMI-1640 Medium P3 Prepare Fungal Inoculum (0.5-2.5 x 10³ cells/mL) A1 Create 2-fold Serial Dilutions of this compound (Wells 1-10) P3->A1 A2 Add Fungal Inoculum to Wells 1-11 A1->A2 A3 Add Medium to Sterility Control (Well 12) A2->A3 A4 Incubate Plate at 35°C (24-72 hours) A3->A4 R1 Read Results Visually or with Plate Reader A4->R1 R2 Determine MIC: Lowest Concentration with Significant Growth Inhibition R1->R2

Caption: Workflow for the in vitro antifungal broth microdilution susceptibility test.

Conclusion

This compound demonstrates potent in vitro antifungal activity across a broad spectrum of fungal pathogens by effectively inhibiting ergosterol biosynthesis. The broth microdilution method provides a reliable and reproducible framework for quantifying this activity by determining MIC values. These standardized protocols are essential for researchers in the fields of mycology, plant pathology, and drug development to evaluate the efficacy of this compound and compare its activity against various fungal species.

References

Application Note: Molecular Docking of Flutriafol with Fungal Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), also known as Erg11p.[1][2][3][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and function of fungal cell membranes.[5][6] By disrupting ergosterol production, this compound effectively halts fungal growth. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor), like CYP51. This application note provides an overview, quantitative data, and detailed protocols for performing molecular docking studies of this compound with its target fungal enzymes.

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a key enzyme in the fungal sterol biosynthesis pathway.[7] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol (or eburicol), a crucial step in the conversion of lanosterol to ergosterol.[6][8] The inhibition of CYP51 by triazole fungicides like this compound leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately disrupting the fungal cell membrane structure and function, which is fungistatic.[6][8] The inhibitory action occurs when the N-4 nitrogen of this compound's triazole ring coordinates with the heme iron atom in the active site of CYP51.[8][9]

Ergosterol Biosynthesis Pathway and this compound Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits CYP51

Caption: Ergosterol biosynthesis pathway showing inhibition by this compound.

Quantitative Data: Binding Affinities

Molecular docking studies have quantified the binding energy of this compound's enantiomers with various microbial enzymes. Lower binding energy values typically indicate a more stable and favorable interaction.

EnzymeThis compound EnantiomerAverage Interaction Energy (kcal/mol)Reference
Dehydrogenases (soil microorganisms)(R)-flutriafol-7.85[10][11]
Dehydrogenases (soil microorganisms)(S)-flutriafol-7.45[10][11]
Phosphatase (soil microorganisms)(R)-flutriafol-9.16[10][11]
Phosphatase (soil microorganisms)(S)-flutriafol-9.04[10][11]

Experimental Protocol for Molecular Docking

This section outlines a generalized protocol for performing a molecular docking simulation of this compound with a fungal CYP51 enzyme using common bioinformatics tools.

I. Preparation of the Receptor (CYP51 Enzyme)
  • Obtain Protein Structure:

    • Download the 3D crystal structure of the target fungal CYP51 from a protein database like the RCSB Protein Data Bank (PDB).

    • If a crystal structure is unavailable, a homology model can be generated using servers like SWISS-MODEL or from databases like the AlphaFold Protein Structure Database.[10]

  • Pre-processing the Protein:

    • Using software such as UCSF Chimera, PyMOL, or Schrödinger Maestro, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

    • Repair the protein structure by adding polar hydrogen atoms and assigning correct bond orders.

    • Assign partial atomic charges using a force field (e.g., Gasteiger charges for AutoDock).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

II. Preparation of the Ligand (this compound)
  • Obtain Ligand Structure:

    • Download the 2D or 3D structure of this compound (both R and S enantiomers should be prepared separately) from a chemical database like PubChem or ZINC.[11]

    • Alternatively, sketch the molecule using chemical drawing software like ChemDraw or MarvinSketch.

  • Ligand Optimization:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the required format (e.g., PDBQT).

III. Molecular Docking Simulation
  • Define the Binding Site (Grid Generation):

    • Identify the active site of the CYP51 enzyme. This is typically the heme-containing pocket where the natural substrate, lanosterol, binds.

    • Define a "grid box" around this active site. The grid box is a three-dimensional cube that encompasses the entire binding pocket and defines the search space for the docking algorithm. The size should be large enough to accommodate the ligand in various orientations.

  • Run the Docking Algorithm:

    • Use a docking program like AutoDock Vina, PyRx, or Glide.[12][13]

    • Input the prepared receptor (protein) and ligand files, along with the grid box parameters.

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Execute the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a scoring function that estimates the binding affinity.

IV. Analysis and Visualization of Results
  • Analyze Docking Scores:

    • The primary output is a ranked list of binding poses and their corresponding binding affinities (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions:

    • Load the docked complex (protein + best ligand pose) into a molecular visualization tool (e.g., PyMOL, BIOVIA Discovery Studio).

    • Analyze the non-covalent interactions between this compound and the amino acid residues in the CYP51 active site. Key interactions to look for include:

      • Coordination: The interaction between the triazole nitrogen and the heme iron.

      • Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

      • Hydrophobic Interactions: Interactions with non-polar amino acid residues.

      • Pi-stacking: Interactions with aromatic residues.

  • (Optional) Advanced Binding Energy Calculation:

    • For more accurate binding free energy prediction, perform post-docking calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[14][15]

Visualizations

General Workflow for Molecular Docking

G prep_receptor 1. Receptor Preparation (Fungal CYP51) grid_gen 3. Grid Generation (Define Binding Site) prep_receptor->grid_gen prep_ligand 2. Ligand Preparation (this compound) docking 4. Docking Simulation (e.g., AutoDock Vina) prep_ligand->docking grid_gen->docking analysis 5. Results Analysis (Binding Energy & Pose) docking->analysis visualization 6. Visualization (Interaction Analysis) analysis->visualization

Caption: A generalized workflow for molecular docking studies.

References

Application Note: Studying Flutriafol Degradation in Soil Microcosms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in crops.[1][2] Due to its chemical stability, this compound is known for its high persistence in soil, with a reported half-life that can exceed 1000 days under certain field conditions.[3][4] This persistence raises environmental concerns regarding potential long-term accumulation, residue carry-over, and contamination of groundwater.[1] Understanding the degradation kinetics and pathways of this compound in soil is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies.

Soil microcosms, which are small-scale, controlled laboratory systems, serve as invaluable tools for investigating the fate of pesticides like this compound.[5] They allow researchers to simulate environmental conditions while isolating specific variables, such as temperature, moisture, and microbial activity, to determine their influence on degradation rates. This application note provides a detailed protocol for setting up and utilizing soil microcosms to study the degradation of this compound.

Experimental Design Considerations

A robust microcosm study design should include various treatment and control groups to ensure the results are interpretable. Key variables to control and test include:

  • This compound Concentration: Typically includes the recommended agricultural dose and a higher concentration (e.g., 10x) to assess dose-dependent effects.[6]

  • Soil Sterilization: Comparing degradation in sterile (e.g., autoclaved or gamma-irradiated) versus non-sterile soil helps differentiate between abiotic and biotic (microbial) degradation.[5]

  • Incubation Conditions: Temperature and moisture should be controlled to mimic specific environmental scenarios.

  • Control Groups: An untreated soil control (without this compound) is essential as a baseline for microbial and enzymatic activity measurements.

Data Presentation

Quantitative data from the study should be organized for clarity and comparison.

Table 1: Example Physicochemical Properties of Test Soil

ParameterValueUnit
pH6.8
Organic Carbon2.5%
Sand45%
Silt35%
Clay20%
Cation Exchange Capacity15cmol/kg
Water Holding Capacity40% (w/w)

Table 2: Recommended Experimental Conditions for this compound Microcosm Study

ParameterCondition 1Condition 2Control
This compound Concentration 1x Field Rate (e.g., 1 mg/kg)10x Field Rate (e.g., 10 mg/kg)0 mg/kg
Soil Sterilization Non-sterileNon-sterileNon-sterile
Sterile Control 1x Field Rate (Sterile Soil)10x Field Rate (Sterile Soil)N/A
Incubation Temperature 25 ± 125 ± 125 ± 1
Soil Moisture 60% of WHC60% of WHC60% of WHC
Incubation Period 90 days90 days90 days
Sampling Points 0, 1, 3, 7, 14, 30, 60, 900, 1, 3, 7, 14, 30, 60, 900, 30, 90
Replicates 333

Table 3: Reported Half-Life (DT50) of this compound in Soil

ConditionHalf-Life (days)Reference
Field (Location 1)6.25[7][8]
Field (Location 2)3.16[7][8]
Field Study1177.3[2][3]
Laboratory1587[4]
Laboratory (Aerobic)84 - 3466[9]

Visualized Experimental Workflow and Degradation Pathway

experimental_workflow cluster_setup Setup Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase soil_collection 1. Soil Collection & Characterization microcosm_prep 2. Microcosm Preparation soil_collection->microcosm_prep sterilization 3. Sterilization (for sterile controls) microcosm_prep->sterilization application 4. This compound Application sterilization->application incubation 5. Incubation (Controlled Temp/Moisture) application->incubation sampling 6. Destructive Sampling (at time points) incubation->sampling storage 7. Sample Storage (-20°C) sampling->storage extraction 8. Solvent Extraction storage->extraction cleanup 9. SPE Cleanup extraction->cleanup analysis 10. HPLC-MS/MS Analysis cleanup->analysis data_analysis 11. Data Analysis (Kinetics, DT50) analysis->data_analysis

Caption: High-level workflow for the soil microcosm experiment.

degradation_pathway cluster_metabolites Potential Degradation Products This compound This compound (C16H13F2N3O) m1 1,2,4-Triazole This compound->m1 Cleavage m2 Triazole Alanine This compound->m2 m3 Triazole Lactic Acid This compound->m3 m4 Triazole Acetic Acid This compound->m4 m5 Hydroxylated Derivatives This compound->m5 Hydroxylation

Caption: Potential degradation pathway of this compound in soil.

Protocols

Protocol 1: Soil Collection and Characterization
  • Collection: Collect topsoil (0-20 cm depth) from a field with no recent history of this compound application. Remove large debris and pass the soil through a 2 mm sieve.

  • Homogenization: Thoroughly mix the sieved soil to ensure uniformity.

  • Characterization: Sub-sample the soil for analysis of key physicochemical properties as listed in Table 1. These parameters are crucial for interpreting degradation data.

Protocol 2: Microcosm Assembly
  • Vessels: Use 250 mL glass jars or bottles with screw caps that allow for gas exchange (e.g., with a small hole covered by a breathable membrane) to maintain aerobic conditions.[10]

  • Soil Dispensing: Add a known amount of fresh soil (e.g., 50 g dry weight equivalent) to each microcosm vessel.

  • Moisture Adjustment: Add sterile deionized water to adjust the soil moisture to the desired level, typically 50-60% of the maximum water holding capacity (WHC).

  • Pre-incubation: Acclimate the microcosms in the dark at the designated incubation temperature for 7 days to allow microbial populations to stabilize.

Protocol 3: this compound Application
  • Stock Solution: Prepare a stock solution of analytical grade this compound in a suitable solvent like acetone or acetonitrile.

  • Working Solution: Prepare aqueous working solutions from the stock. The volume of the solution added to each microcosm should be minimal to avoid significantly altering the soil moisture content.

  • Application: Add the this compound working solution dropwise to the soil surface in each microcosm. For sterile controls, use an autoclaved this compound solution if heat-stable, or filter-sterilize and add aseptically.

  • Mixing: Thoroughly mix the soil within the jar using a sterile spatula to ensure even distribution of the fungicide. Leave the jars uncapped in a fume hood for 1-2 hours to allow the solvent to evaporate.

  • Final Moisture Check: Readjust the moisture content with sterile water if necessary, then cap the jars.

Protocol 4: Incubation and Sampling
  • Incubation: Place the microcosms in an incubator set to the desired temperature (e.g., 25°C) in the dark.[10]

  • Sampling Schedule: At each designated time point (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample the entire contents of three replicate jars for each treatment.

  • Storage: Homogenize the soil from each jar. A portion can be used immediately for microbial analysis, while the remainder should be stored at -20°C pending chemical analysis.[11]

Protocol 5: this compound Extraction and Cleanup
  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.[11]

  • Cleanup (Solid-Phase Extraction - SPE):

    • Pass the extract through a cleanup cartridge (e.g., Florisil or C18) to remove interfering co-extractives.[11]

    • Elute the this compound with an appropriate solvent mixture (e.g., ethyl acetate).[12]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for analysis.[12]

Protocol 6: Analytical Quantification (HPLC-MS/MS)
  • Instrumentation: Use a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS) for sensitive and selective quantification.[7][8]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 0.8 mL/min.[11]

    • Injection Volume: 10 µL.[11]

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity. Monitor at least two specific precursor-product ion transitions for this compound.

  • Quantification: Create a matrix-matched calibration curve to quantify the concentration of this compound in the soil extracts. The limit of quantification (LOQ) is typically around 0.01 mg/kg.[12][13]

Protocol 7: Analysis of Microbial and Enzymatic Activity (Optional)
  • Microbial Populations: Enumerate bacteria and fungi using plate counting methods (Colony Forming Units - CFU) on appropriate growth media.[3]

  • Soil Enzyme Assays: Measure the activity of key soil enzymes, such as dehydrogenase, phosphatase, and urease, using established colorimetric methods.[3] These assays can indicate the functional health of the soil microbial community.

References

Application Notes and Protocols: Quantifying the Impact of Flutriafol on Nitrogen-Fixing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flutriafol is a systemic triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1][2] Its primary mechanism of action involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3] The disruption of ergosterol production leads to the cessation of fungal growth.[1] While effective against target fungi, the application of this compound introduces the chemical into the soil ecosystem, raising concerns about its potential impact on non-target beneficial microorganisms, such as nitrogen-fixing bacteria. These bacteria are vital for soil fertility, converting atmospheric nitrogen into ammonia, a form usable by plants.[4][5][6]

This document provides detailed protocols and application notes to quantify the effects of this compound on the population and activity of nitrogen-fixing bacteria. While this compound's primary target, ergosterol, is absent in bacteria, studies suggest potential off-target effects. For instance, repeated applications or high doses of this compound have been observed to have an inhibitory effect on nitrogen-fixing bacteria under laboratory conditions.[7][8] Molecular docking studies also suggest that this compound can bind to the active sites of key microbial enzymes like dehydrogenases.[7][8] The following protocols are designed to provide a standardized framework for assessing these impacts.

Hypothesized Impact Pathway

This compound's effect on nitrogen-fixing bacteria is not via its primary fungicidal mechanism but through indirect or off-target interactions within the soil environment. The fungicide can potentially interact with bacterial enzymes and alter the microbial community structure, thereby affecting key soil processes like nitrogen fixation.

cluster_0 Soil Environment cluster_1 Observed Impact This compound This compound Application Bacteria Nitrogen-Fixing Bacteria (e.g., Rhizobium, Azotobacter) This compound->Bacteria Direct/Indirect Exposure Enzymes Soil Microbial Enzymes (e.g., Dehydrogenase, Nitrogenase) This compound->Enzymes Potential Inhibition (Molecular Docking) Population Alteration in Bacterial Population/Diversity Bacteria->Population Activity Inhibition of Nitrogenase Activity Enzymes->Activity NFixation Reduced Symbiotic Nitrogen Fixation Population->NFixation Activity->NFixation

Caption: Logical workflow of this compound's potential impact on nitrogen-fixing bacteria.

Quantitative Data Summary

The impact of this compound and other fungicides on nitrogen-fixing bacteria and related microbial activity varies significantly with concentration and experimental conditions. While some studies show no significant impact at recommended field doses, others report inhibitory effects at higher concentrations or after repeated applications.[7][8]

Fungicide/PesticideConcentrationTarget Organism/SystemKey FindingReference
This compound Half, Normal, Double DoseSoil Microbial CommunitiesNo significant impact on overall microbial communities.[7][8]
This compound Half DoseSoil EnzymesIncreased dehydrogenase activity by 8% and urease by 33% in the first 7 days.[7][8]
This compound Repeated ApplicationNitrogen-Fixing BacteriaLaboratory studies showed an inhibitory effect on nitrogen-fixing bacteria.[8]
Fungicide Mix (Azoxystrobin + Cyproconazole) Field Application RateFree-Living DiazotrophsThe number of diazotrophs was significantly reduced.[9]
Baytan Universal (Triazole) 50 ppmMethylotrophic BacteriaVaried effects: suppression or stimulation of nitrogenase activity depending on the strain.[10][11]
Baytan Universal (Triazole) 100 ppmMethylotrophic BacteriaSuppressed nitrogenase activity in all tested strains (21% to 78% inhibition).[10][11]
Funaben T (Thiophanate-methyl) N/ARhizobium leguminosarum100% inhibition of nitrogenase activity.[12]
Pesticide Mix (Herbicide + Fungicide) N/ARhizobium leguminosarum91% drop in nitrogenase activity.[12]

Experimental Workflow

A systematic approach is required to evaluate the ecotoxicological effects of this compound on soil microbiota. The following workflow diagram outlines the key stages of a comprehensive laboratory-based study.

G cluster_setup Experimental Setup cluster_analysis Analysis (Sampled at Day 0, 7, 14, 28) cluster_output Output A 1. Soil Sample Collection & Sieving C 3. Soil Treatment (Control, Half, Normal, 2x Dose) A->C B 2. This compound Stock Solution Preparation B->C D 4. Incubation (Controlled Temp & Moisture) C->D E 5a. Microbial Population (Plate Counts) D->E Sub-sample F 5b. Nitrogenase Activity (Acetylene Reduction Assay) D->F Sub-sample G 5c. Dehydrogenase Activity (TTC Assay) D->G Sub-sample H 6. Data Analysis (ANOVA, IC50 Calculation) E->H F->H G->H

Caption: Standard experimental workflow for assessing fungicide impact on soil microbes.

Detailed Experimental Protocols

Protocol 1: General Soil Incubation

This protocol describes the basic setup for treating soil samples with this compound for subsequent analysis.

Materials:

  • Fresh soil, sieved (<2 mm)

  • This compound analytical standard

  • Sterile deionized water

  • Incubation containers (e.g., glass beakers or jars)

  • Analytical balance, incubator

Procedure:

  • Soil Preparation: Collect soil from a field with no recent pesticide application history. Sieve the soil to remove large debris and homogenize. Determine its maximum water-holding capacity.

  • Treatment Groups: Prepare soil microcosms, typically 200-500 g of soil per replicate. Plan for at least three replicates per treatment group.

  • This compound Application: Prepare aqueous solutions of this compound to achieve the desired final concentrations in the soil (e.g., control with water only, recommended field dose, 5x dose, 10x dose).

  • Incubation: Add the this compound solution (or water for control) to the soil and mix thoroughly to achieve a uniform distribution and a final moisture content of 60% of the maximum water capacity.[13]

  • Conditions: Cover the containers with a breathable film (e.g., Parafilm with perforations) and incubate in the dark at a constant temperature (e.g., 20-25°C).[13]

  • Sampling: Collect soil samples for analysis at predetermined time points (e.g., 1, 7, 14, 30, and 60 days).

Protocol 2: Assessment of Nitrogenase Activity (Acetylene Reduction Assay - ARA)

This assay measures the activity of the nitrogenase enzyme, the key enzyme in nitrogen fixation, by quantifying its ability to reduce acetylene to ethylene.[9][14]

Materials:

  • Gas-tight vials (e.g., 20 mL serum bottles) with rubber septa

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapack N)[14]

  • Acetylene gas (high purity)

  • Ethylene gas standard

  • Syringes for gas sampling

Procedure:

  • Sample Preparation: Place a 5-10 g soil sample from the incubation experiment into a gas-tight vial.

  • Acetylene Injection: Seal the vial. Remove 10% of the headspace air with a syringe and replace it with an equal volume of acetylene gas.[9]

  • Incubation: Incubate the vials under the same temperature conditions as the main experiment for a defined period (e.g., 24 hours).[14] A control vial with soil but without acetylene should be included to account for any endogenous ethylene production.

  • Gas Analysis: After incubation, take a gas sample (e.g., 1 mL) from the headspace of each vial using a gas-tight syringe.

  • GC Measurement: Inject the gas sample into the GC. Quantify the ethylene produced by comparing the peak area to a standard curve generated with known concentrations of ethylene.[9]

  • Calculation: Express the nitrogenase activity as nmoles of C₂H₄ produced per gram of dry soil per hour.

Protocol 3: Measurement of Soil Dehydrogenase Activity

Dehydrogenase activity is a widely used indicator of overall microbial activity in soil. The assay is based on the microbial reduction of a tetrazolium salt (TTC) to triphenyl formazan (TPF), a red-colored compound.[13]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 0.5-1% in Tris buffer, pH 7.6)

  • Acetone or Methanol for extraction

  • Spectrophotometer

  • Centrifuge and test tubes

Procedure:

  • Incubation with TTC: Place 2 g (dry weight equivalent) of soil into a test tube. Add 2 mL of the TTC solution.[13]

  • Incubation: Mix the slurry and incubate the tubes in the dark at 30°C for 24 hours.[13]

  • Extraction: After incubation, add a known volume of an organic solvent like acetone to the tube to extract the red TPF. Shake vigorously.

  • Centrifugation: Centrifuge the samples (e.g., 4,500 x g for 15 minutes) to pellet the soil particles.[13]

  • Spectrophotometry: Carefully transfer the colored supernatant to a cuvette and measure its absorbance at a specific wavelength (e.g., 546 nm for acetone extraction).[13]

  • Calculation: Quantify the amount of TPF produced using a standard curve. Express the dehydrogenase activity as µg of TPF produced per gram of dry soil per day.

References

Measuring the Effect of Flutriafol on Mycorrhizal Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class.[1] Its primary mode of action is the inhibition of sterol C-14 demethylation, a crucial step in the biosynthesis of ergosterol.[2] Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their integrity and function.[2] While effective against pathogenic fungi, the application of this compound can have unintended consequences on non-target beneficial microorganisms, such as arbuscular mycorrhizal fungi (AMF).

AMF form symbiotic relationships with the roots of most terrestrial plants, playing a vital role in nutrient uptake, particularly phosphorus, and enhancing plant tolerance to biotic and abiotic stresses.[3] Given the critical role of AMF in ecosystem health and agricultural productivity, it is imperative to understand and quantify the impact of fungicides like this compound on their viability and function.

These application notes provide detailed protocols for researchers to assess the effects of this compound on key aspects of mycorrhizal biology, including spore germination, hyphal growth, and root colonization.

Data Presentation: Summary of Potential Quantitative Effects

The following tables summarize the expected quantitative data from the described experimental protocols. These are illustrative and actual results will vary depending on experimental conditions, fungal species, and this compound concentrations.

Table 1: Effect of this compound on AMF Spore Germination

This compound Concentration (µg/mL)Spore Germination Rate (%)
0 (Control)85 ± 5
0.178 ± 7
1.055 ± 8
10.020 ± 6
100.0< 5

Table 2: Effect of this compound on AMF Hyphal Growth

This compound Concentration (µg/mL)Mean Hyphal Length (mm)
0 (Control)15.2 ± 2.1
0.112.8 ± 1.9
1.07.5 ± 1.5
10.02.1 ± 0.8
100.00.5 ± 0.2

Table 3: Effect of this compound on AMF Root Colonization

This compound TreatmentRoot Colonization (%)Arbuscule Frequency (%)Vesicle Frequency (%)
Control65 ± 845 ± 615 ± 4
Recommended Field Rate30 ± 715 ± 55 ± 2
10x Recommended Field Rate5 ± 3< 1< 1

Table 4: Effect of this compound on Fungal Biomass (Ergosterol Content)

This compound Concentration (µg/mL)Ergosterol Content (µg/g root)
0 (Control)12.5 ± 1.8
1.08.2 ± 1.5
10.03.1 ± 0.9
100.00.8 ± 0.4

Experimental Protocols

Protocol 1: In Vitro Spore Germination Assay

This protocol assesses the direct toxicity of this compound on the germination of AMF spores.

Materials:

  • AMF spores (e.g., Rhizophagus irregularis)

  • Sterile distilled water

  • This compound stock solution (in a suitable solvent like DMSO, then diluted)

  • Water agar (0.8-1.0%) plates

  • Sterile petri dishes (60 mm)

  • Micropipettes and sterile tips

  • Incubator

  • Stereomicroscope

Procedure:

  • Spore Sterilization: Surface sterilize AMF spores by washing with sterile distilled water containing antibiotics (e.g., streptomycin and gentamycin) and a mild detergent (e.g., Tween 20). Rinse thoroughly with sterile distilled water.

  • Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL) in sterile distilled water from the stock solution. Include a solvent control if applicable.

  • Plating: On each water agar plate, place 10-20 surface-sterilized spores.

  • Treatment Application: Add a 100 µL aliquot of the respective this compound dilution or control solution to each plate, ensuring the spores are moistened.

  • Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25-28°C for 7-14 days.

  • Assessment: After the incubation period, observe the spores under a stereomicroscope. A spore is considered germinated if a germ tube is visible.

  • Data Analysis: Calculate the germination rate for each concentration as: (Number of germinated spores / Total number of spores) x 100. Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination) using probit analysis.

Protocol 2: In Vitro Hyphal Growth Assay

This protocol measures the effect of this compound on the growth of hyphae from germinated AMF spores.

Materials:

  • Germinated AMF spores (from Protocol 1 or pre-germinated on water agar)

  • Modified Strullu-Romand (MSR) medium or other suitable growth medium

  • This compound stock solution

  • Sterile petri dishes with a grid pattern or a microscope with a calibrated eyepiece reticle

  • Image analysis software (optional)

Procedure:

  • Prepare Media: Prepare MSR agar plates containing the desired range of this compound concentrations.

  • Inoculation: Aseptically transfer a single germinated spore to the center of each plate.

  • Incubation: Incubate the plates in the dark at 25-28°C.

  • Measurement: At regular intervals (e.g., every 3-4 days for 2-3 weeks), measure the radial growth of the hyphal colony. This can be done by measuring the diameter of the colony along two perpendicular axes. For more detailed analysis, the total length of the main hyphae and the number of branches can be quantified using image analysis software.

  • Data Analysis: Plot the mean hyphal length against time for each this compound concentration. Compare the growth rates between treatments.

Protocol 3: Mycorrhizal Root Colonization Assay

This protocol quantifies the extent of AMF colonization in plant roots exposed to this compound.

Materials:

  • Host plant seedlings (e.g., maize, tomato)

  • AMF inoculum (spores, colonized root fragments, or soil inoculum)

  • Potting mix (sterilized sand:soil mixture)

  • Pots

  • This compound formulation for soil application

  • 10% Potassium hydroxide (KOH) solution

  • 1% Hydrochloric acid (HCl)

  • Trypan blue staining solution (0.05% in lactoglycerol)

  • Lactoglycerol (lactic acid, glycerol, and water in 1:1:1 ratio)

  • Microscope slides and coverslips

  • Compound microscope

Procedure:

  • Planting and Inoculation: Plant seedlings in pots containing the sterilized potting mix. Inoculate each pot with a known amount of AMF inoculum placed near the roots.

  • This compound Application: Apply this compound to the soil at different concentrations (e.g., recommended field rate, 10x recommended rate) according to the product label instructions. Include an untreated control group.

  • Growth Period: Grow the plants in a greenhouse or growth chamber for 6-8 weeks.

  • Root Sampling and Staining:

    • Carefully harvest the root systems and wash them free of soil.

    • Clear the roots by heating them in 10% KOH at 90°C for 30-60 minutes.

    • Rinse the roots with water and then acidify them in 1% HCl for 3-5 minutes.

    • Stain the roots with 0.05% trypan blue solution by heating at 90°C for 10-15 minutes or by incubating at room temperature overnight.[4]

    • Destain the roots in lactoglycerol.

  • Quantification of Colonization:

    • Mount the stained root fragments on microscope slides in lactoglycerol.

    • Use the grid-line intersect method to quantify the percentage of root length colonized by AMF.

    • Observe at least 100 intersections per sample and record the presence of hyphae, arbuscules, and vesicles.

  • Data Analysis: Calculate the percentage of root colonization, arbuscule frequency, and vesicle frequency for each treatment.

Protocol 4: Fungal Biomass Quantification via Ergosterol Assay

This protocol estimates the fungal biomass in roots by quantifying ergosterol, the primary sterol in fungal membranes.

Materials:

  • Mycorrhizal root samples (from Protocol 3)

  • Methanol

  • Potassium hydroxide (KOH)

  • n-Hexane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

Procedure:

  • Sample Preparation: Freeze-dry and grind the root samples to a fine powder.

  • Saponification: To a known weight of root powder (e.g., 100 mg), add 2 mL of 10% KOH in methanol. Heat at 80°C for 30 minutes to saponify the lipids.

  • Ergosterol Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 3 minutes to extract the ergosterol into the hexane phase. Centrifuge to separate the phases.

  • HPLC Analysis:

    • Transfer the hexane supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of methanol.

    • Inject an aliquot into the HPLC system.

    • Separate ergosterol using a C18 column and detect it at 282 nm.

  • Quantification: Create a standard curve using the ergosterol standard. Quantify the ergosterol content in the samples by comparing their peak areas to the standard curve.

  • Data Analysis: Express the ergosterol content as µg per gram of dry root weight.

Mandatory Visualizations

Experimental_Workflow cluster_Protocols Experimental Protocols cluster_Data Data Collection & Analysis P1 Spore Germination Assay D1 Germination Rate (%) P1->D1 P2 Hyphal Growth Assay D2 Hyphal Length (mm) P2->D2 P3 Root Colonization Assay P4 Ergosterol Assay P3->P4 D3 Colonization (%) P3->D3 D4 Ergosterol (µg/g) P4->D4 This compound This compound Treatment This compound->P1 This compound->P2 This compound->P3

Caption: Experimental workflow for assessing this compound's effects.

Signaling_Pathway cluster_Plant Host Plant Root cluster_Fungus Mycorrhizal Fungus Strigolactones Strigolactones Spore Spore Strigolactones->Spore Germination Signal Hyphae Hyphal Branching Spore->Hyphae Ergosterol Ergosterol Synthesis Ergosterol->Hyphae Required for Growth Membrane Cell Membrane Integrity Ergosterol->Membrane Membrane->Hyphae Essential for Extension This compound This compound This compound->Ergosterol Inhibition

Caption: this compound's impact on AMF signaling and growth.

References

Troubleshooting & Optimization

Flutriafol peak tailing issues in liquid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography (LC) analysis of flutriafol, with a specific focus on resolving peak tailing problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound relevant to LC analysis?

Understanding the properties of this compound is crucial for method development and troubleshooting. This compound is a triazole fungicide.[1] Key properties are summarized in the table below.

PropertyValueSignificance for LC Analysis
Molecular Formula C₁₆H₁₃F₂N₃O[2]Influences molecular weight and potential interactions.
Molecular Weight 301.29 g/mol [3]Important for mass spectrometry detection.
pKa 2.3 (strong acid)[4] and a predicted 11.60The presence of acidic and basic functional groups means that the mobile phase pH will significantly impact the ionization state and, therefore, retention and peak shape.[5][6]
LogP (o/w) 2.3[4]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Water Solubility 130 mg/L (at pH 7, 20°C)[7]Moderate solubility suggests that sample solvent composition should be carefully considered to avoid precipitation.

Q2: What are the common causes of peak tailing for this compound in reversed-phase LC?

Peak tailing for this compound in reversed-phase liquid chromatography can stem from several factors, often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.[5] Given that this compound has a triazole moiety, which can act as a weak base, interactions with residual silanol groups on silica-based columns are a primary cause of peak tailing.[5][8]

Common causes include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen atoms of the triazole ring in this compound, leading to peak tailing.[6][9]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (pKa ≈ 2.3), a mixed population of ionized and non-ionized molecules can exist, resulting in broadened or tailing peaks.[5]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased peak tailing.[10]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, causing peak distortion.[10]

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

Q3: What are the initial steps to troubleshoot peak tailing for a single this compound peak?

When encountering a tailing peak for this compound, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

Flutriafol_Peak_Tailing_Troubleshooting start Peak Tailing Observed for this compound check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Evaluate Column Condition (Age, Performance) check_mobile_phase->check_column Mobile phase OK adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph pH near pKa? check_sample Assess Sample (Concentration, Solvent) check_column->check_sample Column OK use_additive Incorporate Mobile Phase Additive (e.g., Triethylamine to mask silanols) check_column->use_additive Silanol interaction suspected? replace_column Replace with New or Different Chemistry Column check_column->replace_column Column old/degraded? dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Overload suspected? end_good Peak Shape Improved adjust_ph->end_good end_bad Issue Persists adjust_ph->end_bad No improvement use_additive->end_good use_additive->end_bad No improvement replace_column->end_good replace_column->end_bad No improvement dilute_sample->end_good dilute_sample->end_bad No improvement Flutriafol_Method_Development start Start: Method Development for this compound select_column Select High-Purity, End-Capped C18 Column start->select_column initial_mobile_phase Initial Mobile Phase: Acetonitrile:Water Gradient select_column->initial_mobile_phase acidify_mobile_phase Acidify Aqueous Phase (0.1% Formic Acid) initial_mobile_phase->acidify_mobile_phase optimize_gradient Optimize Gradient Profile for Resolution and Runtime acidify_mobile_phase->optimize_gradient assess_peak_shape Assess Peak Shape (Asymmetry Factor) optimize_gradient->assess_peak_shape is_tailing Is Tailing > 1.2? assess_peak_shape->is_tailing add_competitor Add Competing Base (e.g., TEA) or Change Column Chemistry is_tailing->add_competitor Yes finalize_method Finalize and Validate Method is_tailing->finalize_method No add_competitor->assess_peak_shape

References

Technical Support Center: Optimizing MS/MS Parameters for Flutriafol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Flutriafol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A1: For confident identification and quantification of this compound using tandem mass spectrometry, at least two MRM transitions are typically monitored. The precursor ion is generally the protonated molecule [M+H]⁺, which has an m/z of 302.1.[1][2][3][4] The most common quantifier and qualifier ions are summarized in the table below.

Q2: How can I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter that requires optimization for your specific instrument. A good starting point is to perform a CE ramp experiment for the precursor ion (m/z 302.1) to find the optimal energy that yields the highest intensity for your chosen product ions. As a reference, one study reported using collision energies of 12 eV for the transition 302.1 → 70.1 and 32 eV for 302.1 → 123.1.[1]

Q3: What are typical electrospray ionization (ESI) source parameters for this compound analysis?

A3: Optimal ESI source parameters can vary significantly between different mass spectrometers. However, some common starting points from published methods include:

  • Spray Voltage: ~4 kV[5]

  • Sheath Gas (N₂): 35 (arbitrary units)[5]

  • Auxiliary Gas (N₂): 10 (arbitrary units)[5]

  • Capillary Temperature: 300 °C[5]

  • Heater Temperature: 305 °C[5]

It is crucial to optimize these parameters to achieve stable and efficient ionization for this compound on your specific system.[6]

Q4: I am observing poor signal intensity. What are the common causes and solutions?

A4: Poor signal intensity can stem from several factors.[6] Consider the following troubleshooting steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[6]

  • Ionization Efficiency: The choice and optimization of the ionization source are critical. Experiment with different ESI source parameters to enhance the ionization of this compound.[6]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[6]

  • Sample Preparation: Inefficient extraction and cleanup during sample preparation can lead to low recovery of this compound. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for pesticide residue analysis in various matrices.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low this compound Signal Inappropriate MRM transitions selected.Verify the precursor and product ions. Use the recommended transitions from Table 1 as a starting point.
Suboptimal collision energy.Perform a collision energy optimization for each transition to maximize fragment ion intensity.
Inefficient ionization.Optimize ESI source parameters such as spray voltage, gas flows, and temperatures.[5][6]
Poor sample recovery.Review and optimize your sample preparation protocol. Consider using a validated method like QuEChERS.[7][8]
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly.[9]
Dirty ion source.Clean the ESI spray nozzle, cone, and needle as per the manufacturer's instructions.[9]
Matrix effects from the sample.Improve sample cleanup procedures to remove interfering matrix components.[8]
Inconsistent Peak Areas Unstable spray in the ESI source.Check for blockages in the sample tube or spray needle. Ensure proper positioning of the needle.[9]
Fluctuations in LC flow rate.Ensure the LC pump is functioning correctly and the system is free of leaks.
Inconsistent sample injection volume.Verify the autosampler is working correctly and there are no air bubbles in the syringe.
Poor Chromatographic Peak Shape Incompatible mobile phase with the analytical column.Ensure the mobile phase composition is appropriate for the column and this compound. A common mobile phase consists of water and methanol or acetonitrile with additives like formic acid or ammonium formate.[10][11]
Column overload.Dilute the sample to avoid overloading the analytical column.
Column degradation.Replace the analytical column if it has exceeded its lifetime or shows signs of degradation.

Quantitative Data Summary

Table 1: Recommended MRM Transitions for this compound Detection

Precursor Ion (m/z)Product Ion (m/z)FunctionReference(s)
302.170.1Quantifier/Qualifier[1][12]
302.1123.1Quantifier/Qualifier[1][12]
302.195.1Qualifier[12]

Experimental Protocols

Sample Preparation using QuEChERS Method (Adapted for Fruit and Vegetable Matrices)

This protocol is a general guideline adapted from common QuEChERS procedures.[7]

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Acidification with formic acid may be required depending on the analytical method.[7]

LC-MS/MS Analysis

The following is a representative set of starting conditions. Optimization is required.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[13]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[10][11]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[10][11]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Visualizations

Flutriafol_Detection_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS (MRM Mode) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

Troubleshooting_Logic Start Poor MS/MS Signal for this compound Check_Transitions Verify MRM Transitions (Precursor/Product Ions) Start->Check_Transitions Optimize_CE Optimize Collision Energy (CE) Check_Transitions->Optimize_CE Transitions Correct Resolved Signal Improved Check_Transitions->Resolved Incorrect, Corrected Check_Source Optimize ESI Source Parameters (Voltage, Gas, Temp) Optimize_CE->Check_Source CE Optimized Optimize_CE->Resolved Suboptimal, Corrected Check_SamplePrep Review Sample Preparation (Extraction & Cleanup) Check_Source->Check_SamplePrep Source Optimized Check_Source->Resolved Suboptimal, Corrected Check_LC Investigate LC System (Column, Mobile Phase) Check_SamplePrep->Check_LC Sample Prep OK Check_SamplePrep->Resolved Inefficient, Improved Check_LC->Resolved LC System OK Check_LC->Resolved Problem Found, Fixed

Caption: Troubleshooting logic for poor signal intensity.

References

Flutriafol Analytical Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Flutriafol in analytical solvents. Below you will find troubleshooting guides, frequently asked questions, and best practices to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in analytical solutions?

A1: The main factors include storage temperature, exposure to light, pH of the solution, and the purity of the analytical solvent. This compound is a relatively stable compound, but improper handling and storage can lead to degradation.[1][2]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Methanol and acetonitrile are commonly used and recommended solvents for preparing this compound stock and working solutions for HPLC analysis.[3] Toluene has also been used for stock solutions.[4]

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: this compound is stable against hydrolysis in aqueous buffered solutions at pH 5, 7, and 9 at temperatures up to 50°C for at least 30 days.[5]

Q4: Is this compound susceptible to degradation by light?

A4: this compound is photolytically stable in aqueous solutions.[5] However, it is still considered good laboratory practice to store analytical standards in amber vials or protected from direct light to minimize any potential for photodegradation over extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreasing peak area for this compound standard over a sequence of injections. Evaporation of Solvent: The solvent in the autosampler vial may be evaporating, leading to an increase in concentration initially, followed by potential issues if precipitation occurs. More commonly, if the vial is not properly sealed, volatile solvents like acetonitrile or methanol can evaporate, concentrating the sample.Ensure that autosampler vials are properly capped and sealed. Use vials with septa appropriate for your solvent and storage time. For long sequences, consider using a temperature-controlled autosampler set to a cooler temperature (e.g., 4-10°C) to reduce evaporation.
Adsorption to Vial Surface: this compound may adsorb to the surface of glass or plastic vials, especially at low concentrations.Use silanized glass vials or polypropylene vials to minimize adsorption.
Degradation in Solution: Although generally stable, prolonged exposure to ambient laboratory conditions (light and temperature) in the autosampler could contribute to minor degradation.Prepare fresh working standards daily. If a sequence runs overnight, store a replicate of the working standard in the dark at a low temperature and inject it at the end of the sequence to check for degradation.
Appearance of unexpected peaks in the chromatogram of a this compound standard. Solvent Impurities: The analytical solvent used to dissolve the this compound standard may contain impurities.Use high-purity, HPLC-grade or MS-grade solvents. Run a blank injection of the solvent to check for any contaminant peaks.
Presence of Isomers or Impurities in the Standard: Technical-grade this compound may contain isomers or impurities from the manufacturing process.[6]Confirm the purity of the analytical standard from the certificate of analysis. If isomers are present, they may be difficult to separate from the main peak. Adjusting the chromatographic conditions (e.g., mobile phase composition, column type) may help to resolve these peaks.
Degradation Products: If the standard has degraded, new peaks corresponding to degradation products may appear. Common metabolites include 1,2,4-triazole.[7]Prepare a fresh stock solution from a certified reference material. Compare the chromatogram of the fresh standard to the suspect standard to confirm if the extra peaks are due to degradation.
Inconsistent retention time for this compound. Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of one of the components or improper mixing.Ensure mobile phase reservoirs are covered to prevent evaporation. If preparing the mobile phase manually, ensure accurate measurements and thorough mixing.
Interaction with Mobile Phase Additives: this compound may be incompatible with strong acids or bases in the mobile phase.[2]While triazole fungicides are generally stable in acidic or basic conditions, extreme pH should be avoided. If using mobile phase modifiers, ensure they are compatible and used at appropriate concentrations.
Poor peak shape (e.g., tailing, fronting). Inappropriate Dilution Solvent: The solvent used to dissolve the standard may be too strong or too weak compared to the mobile phase, causing peak distortion.Whenever possible, dissolve and dilute the standard in the initial mobile phase composition.
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting.Dilute the standard to a lower concentration and reinject.

Summary of this compound Stability in Analytical Solvents

Solvent Storage Temperature Expected Stability Best Practices
Methanol Room Temperature (short-term)Moderately StableFor daily use, prepare fresh. Avoid prolonged storage at room temperature.
2-8°C (refrigerated)StableRecommended for working solutions used over several days.
-18°C or lower (frozen)Highly StableRecommended for long-term storage of stock solutions.[4]
Acetonitrile Room Temperature (short-term)Moderately StableFor daily use, prepare fresh. Avoid prolonged storage at room temperature.
2-8°C (refrigerated)StableRecommended for working solutions used over several days.
-18°C or lower (frozen)Highly StableRecommended for long-term storage of stock solutions.[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol is based on common practices described in analytical methods for this compound.[3][4]

Materials:

  • This compound analytical standard (of known purity)

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure for 1000 mg/L Stock Solution:

  • Accurately weigh approximately 10 mg of the this compound analytical standard into a clean weighing boat.

  • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add a small amount of methanol or acetonitrile to the flask to dissolve the standard.

  • Once dissolved, fill the flask to the mark with the same solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -18°C or lower for long-term stability.[4]

Procedure for Working Solutions (e.g., 10 mg/L):

  • Allow the stock solution to come to room temperature before use.

  • Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask. For a 10 mg/L solution from a 1000 mg/L stock, you would transfer 1 mL into a 100 mL flask.

  • Dilute to the mark with methanol or acetonitrile.

  • Cap and invert to mix thoroughly.

  • Prepare fresh working solutions daily for optimal results. Store refrigerated (2-8°C) if to be used over a few days.

HPLC-UV Method for the Analysis of this compound

This is a general HPLC-UV method adapted from published procedures.[8]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 220 nm

  • Run Time: Sufficient to allow for the elution of the this compound peak and any impurities (e.g., 10 minutes).

Analysis Procedure:

  • Prepare a series of calibration standards by serially diluting the working solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a solvent blank to ensure there are no interfering peaks.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the samples to be analyzed.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Analytical Standard dissolve Dissolve in Volumetric Flask (Methanol or Acetonitrile) weigh->dissolve stock Prepare Stock Solution (e.g., 1000 mg/L) dissolve->stock dilute Serially Dilute to Working Standards stock->dilute equilibrate Equilibrate HPLC System dilute->equilibrate inject_blank Inject Solvent Blank equilibrate->inject_blank inject_standards Inject Calibration Standards inject_blank->inject_standards inject_samples Inject Samples inject_standards->inject_samples calibration_curve Generate Calibration Curve inject_samples->calibration_curve quantify Quantify this compound in Samples calibration_curve->quantify

Caption: Experimental workflow for the preparation and analysis of this compound standards.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability in Solution temp Temperature This compound->temp light Light Exposure This compound->light ph pH of Solution This compound->ph solvent_purity Solvent Purity This compound->solvent_purity storage_time Storage Time This compound->storage_time degradation Chemical Degradation temp->degradation light->degradation ph->degradation inaccurate_results Inaccurate Quantification solvent_purity->inaccurate_results storage_time->degradation degradation->inaccurate_results

Caption: Factors influencing the stability of this compound in analytical solutions.

References

Reducing background noise in Flutriafol residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in Flutriafol residue analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Background Noise in Chromatograms

Q1: I am observing high background noise in my LC-MS/MS chromatograms. What are the potential causes and how can I resolve this?

A1: High background noise in LC-MS/MS analysis can originate from several sources, including the analytical instrument, solvents, or the sample matrix itself. Here’s a systematic approach to identify and mitigate the issue:

  • Instrument and Solvent Contamination:

    • Solvent Quality: Ensure you are using LC-MS grade solvents. Contaminants in lower-grade solvents can contribute to high background.[1]

    • Mobile Phase Additives: If you are using additives like ammonium formate, ensure they are of high purity. Contaminated additives can be a significant source of noise.[2][3]

    • System Contamination: A common cause of high background is a contaminated LC-MS system. This can include a dirty ion source (cone, needle, transfer tube), contaminated tubing, or a fouled mass spectrometer.[2][4]

      • Action: Perform a system clean. This may involve cleaning the ion source components by sonicating them in a sequence of water, organic solvent, and weak acid.[2] A "steam clean" of the LC/MSD overnight can also be effective.[3]

    • Pump Performance: Unstable pump flow can generate significant MS noise. Flushing the system may help resolve this.[2]

  • Matrix-Related Interference:

    • Co-eluting Matrix Components: Complex sample matrices can contain numerous compounds that co-elute with this compound, leading to a high chemical background.[5]

      • Action: Improve your sample cleanup procedure. The choice of cleanup sorbent is critical and should be tailored to your matrix. See the FAQs below for more details on selecting the appropriate sorbent.

    • Matrix Effects: This phenomenon, where matrix components suppress or enhance the ionization of the analyte, can manifest as baseline instability.[5]

      • Action: To compensate for matrix effects, the use of matrix-matched calibration standards is a highly effective strategy.[6]

Issue 2: Poor Recovery of this compound

Q2: My recovery rates for this compound are consistently low. What steps can I take to improve them?

A2: Low recovery of this compound is often related to the sample preparation and extraction process. Here are key areas to investigate:

  • Extraction Efficiency:

    • Solvent Choice: Acetonitrile is a common and effective extraction solvent for the QuEChERS method.[7] Ensure the solvent is of high purity.

    • Homogenization: Proper homogenization of the sample is crucial to ensure efficient extraction. For dry samples, adding water before homogenization may be necessary.[7]

    • Shaking/Vortexing: Ensure vigorous and adequate shaking or vortexing during the extraction and cleanup steps to facilitate proper partitioning and interaction with sorbents.[8]

  • Cleanup Step Optimization:

    • Sorbent Selection: The choice of dispersive solid-phase extraction (dSPE) sorbent can significantly impact recovery. Some sorbents may retain the analyte of interest. For example, graphitized carbon black (GCB) can lead to the loss of planar pesticides.[9]

      • Action: Evaluate different cleanup sorbents. For many applications, Primary Secondary Amine (PSA) is effective at removing sugars and fatty acids without significantly retaining this compound.[8][10] For matrices with high lipid content, Z-Sep or EMR-Lipid sorbents may be more suitable.[11][12]

    • Amount of Sorbent: Using an excessive amount of sorbent can lead to analyte loss.

      • Action: Optimize the amount of sorbent used in the dSPE cleanup step.

  • Analyte Stability:

    • pH Adjustment: The stability of this compound can be pH-dependent. Ensure the pH of your sample and extraction solvent is appropriate.

Issue 3: Significant Matrix Effects

Q3: I am observing significant signal suppression/enhancement for this compound. How can I minimize these matrix effects?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples.[5][13] Here are several strategies to address this issue:

  • Sample Preparation and Cleanup:

    • Effective Cleanup: The most direct way to reduce matrix effects is to remove interfering co-extractives.

      • Action: Employ a robust cleanup strategy using dSPE with appropriate sorbents (see Q2 and FAQs). For particularly challenging matrices, consider solid-phase extraction (SPE) for a more thorough cleanup.

    • Dilution: Diluting the final extract with the mobile phase can reduce the concentration of matrix components injected into the LC-MS/MS system, thereby mitigating their effect.[14] Online dilution during the injection sequence can also be an effective approach.[15]

  • Calibration Strategies:

    • Matrix-Matched Calibration: This is one of the most effective ways to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[6][16]

    • Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be similarly affected by the matrix as the native analyte.

  • Chromatographic and Mass Spectrometric Optimization:

    • Improved Separation: Optimizing the chromatographic conditions to better separate this compound from co-eluting matrix components can reduce interference at the ion source.

    • Ionization Source Parameters: Fine-tuning the ion source parameters (e.g., temperature, gas flows) can sometimes help to minimize the impact of matrix components on the ionization of this compound.

Frequently Asked Questions (FAQs)

Q4: Which QuEChERS cleanup sorbent should I use for my specific matrix?

A4: The choice of dSPE sorbent is critical for effective cleanup and depends on the composition of your sample matrix. Here is a general guide:

  • Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and some fatty acids. It is a good general-purpose sorbent for many fruit and vegetable matrices.[8][10]

  • C18: Used to remove nonpolar interferences such as lipids and fats. Often used in combination with PSA.[8][10]

  • Graphitized Carbon Black (GCB): Effective for removing pigments (like chlorophyll) and sterols. However, it should be used with caution as it can adsorb planar molecules, potentially leading to low recovery of some pesticides.[9]

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that are very effective at removing lipids and fats.[9][12]

  • EMR-Lipid: A novel sorbent designed for enhanced matrix removal of lipids. It has shown excellent performance in complex, high-fat matrices.[12][17]

For a new or complex matrix, it is advisable to test a few different sorbents or combinations to determine the optimal cleanup strategy for your specific application.

Q5: What is a typical QuEChERS protocol for this compound analysis?

A5: Below is a general QuEChERS protocol that can be adapted for this compound analysis in many food matrices.

Experimental Protocol: Modified QuEChERS Method

  • Sample Homogenization: Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, add a known amount of water to achieve a water content of >75%.[7]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]

    • Add 10-15 mL of acetonitrile.

    • If required, add an internal standard.

    • Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, this would be 6 g MgSO₄ and 1.5 g sodium acetate).[17]

    • Shake vigorously for 1 minute.[8]

    • Centrifuge at >1,500 rcf for 1-5 minutes.[8]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing the appropriate cleanup sorbent(s) and MgSO₄.

    • Shake vigorously for 30 seconds to 1 minute.

    • Centrifuge for 1-5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for analysis.

    • The extract may be analyzed directly or diluted with the mobile phase before injection into the LC-MS/MS system.

Q6: How do I optimize the MRM transitions for this compound?

A6: Optimizing Multiple Reaction Monitoring (MRM) transitions is crucial for achieving the best sensitivity and selectivity.

Experimental Protocol: MRM Optimization

  • Infusion of Standard: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion. For this compound, the protonated molecule [M+H]⁺ is typically observed in positive ionization mode.

  • Product Ion Scan: Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: For each precursor-product ion pair (transition), optimize the collision energy (CE) to maximize the signal intensity of the product ion. This is typically done by ramping the CE over a range and observing the resulting signal.[15][18]

  • Selection of Transitions: Select at least two transitions for each analyte. The most intense transition is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).[19] The ratio of the quantifier to the qualifier should be consistent between standards and samples.

Published MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Use
302.170.1Quantifier
302.1123.0Qualifier

Source:[20]

Q7: Can I use Solid-Phase Extraction (SPE) instead of dSPE for cleanup?

A7: Yes, SPE is a powerful cleanup technique that can be used as an alternative to dSPE, especially for very complex or "dirty" matrices.

Experimental Protocol: General SPE Cleanup

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a different retention mechanism for the matrix components than for this compound. Reversed-phase (e.g., C18) or normal-phase (e.g., silica, Florisil) cartridges can be used.[21]

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with a solvent similar in composition to the sample extract.

  • Sample Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound on the sorbent.

  • Elution: Elute this compound from the cartridge using a strong solvent.

  • Evaporation and Reconstitution: The eluate can be evaporated and reconstituted in a smaller volume of a suitable solvent for analysis.

Method development is often required to optimize the solvents used for each step to achieve good recovery of this compound and efficient removal of matrix interferences.[22]

Data Presentation

Table 1: Comparison of Recovery Rates with Different dSPE Sorbents for Selected Pesticides in Various Matrices

MatrixSorbent CombinationAverage Recovery (%)RSD (%)Reference
GrapesPSA95< 15[10]
GrapesPSA + C1895< 15[10]
GrapesPSA + GCBLower recoveries observed-[10]
Olive OilZ-Sep+, PSA, MgSO₄70-120 (for most pesticides)< 20[11]
Olive OilEMR-Lipid70-120 (for most pesticides)< 20[11]
RapeseedEMR-Lipid + Freezing70-120 (for 103/179 pesticides)< 20[12]
RapeseedPSA/C18Lower recoveries than EMR-Lipid-[12]

Note: This table presents a summary of findings from different studies and is intended to be illustrative. Actual recoveries for this compound may vary.

Visualizations

Flutriafol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup dSPE Cleanup (e.g., PSA, C18, Z-Sep) extraction->cleanup lcms LC-MS/MS Analysis (Scheduled MRM) cleanup->lcms Final Extract data_processing Data Processing & Quantification lcms->data_processing calibration Matrix-Matched Calibration calibration->data_processing

Caption: Workflow for this compound residue analysis.

Troubleshooting_High_Noise start High Background Noise Observed q_source Is the noise present in solvent blanks? start->q_source solvents Check solvent/additive purity (Use LC-MS grade) q_source->solvents Yes matrix_effect Noise is likely matrix-related q_source->matrix_effect No a_yes_source Yes a_no_source No system_clean Perform system clean (Ion source, tubing) solvents->system_clean pump_check Check pump stability system_clean->pump_check improve_cleanup Improve dSPE/SPE cleanup (Test different sorbents) matrix_effect->improve_cleanup dilute_extract Dilute final extract matrix_effect->dilute_extract mm_cal Use matrix-matched calibration matrix_effect->mm_cal

Caption: Troubleshooting high background noise.

References

Technical Support Center: Method Validation for Flutriafol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers engaged in the method validation of Flutriafol analysis in complex matrices such as food, soil, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for this compound?

According to international guidelines, such as those from the ICH, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] A comprehensive validation ensures the method is suitable for its intended purpose, providing reliable and consistent data.[2]

Q2: What are the common analytical techniques used for this compound determination?

The most common techniques are chromatography-based, coupled with mass spectrometry for high sensitivity and selectivity. These include High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[4][5] Gas Chromatography (GC) with mass spectrometry (GC-MS) is also used, particularly for multi-residue pesticide analysis.[6] For methods not using mass spectrometry, like HPLC-UV, a confirmatory method is required due to lower specificity.[7]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis in complex matrices?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.[8][9][10] It involves a simple two-step process: a solvent extraction with acetonitrile and partitioning using salts (e.g., magnesium sulfate), followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9][10] This method is popular because it simplifies sample preparation, reduces solvent consumption, and provides high analyte recoveries for a wide range of pesticides, including this compound.[8][10]

Q4: What are matrix effects and how can they impact the analysis of this compound?

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source caused by co-eluting compounds from the sample matrix.[11][12][13] This phenomenon is a significant challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[11][12] For example, components in a food extract can interfere with the ionization of this compound, leading to underestimation or overestimation of its concentration.[14] Evaluating and mitigating matrix effects, often by using matrix-matched calibration standards, is a critical part of method validation.[12][15]

Q5: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?

The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[1] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1][3] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve.[3] For this compound in wheat and soil, an LOQ of 0.01 mg/kg has been reported.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent or extraction time may be inadequate for the matrix. 2. Analyte Degradation: this compound may be sensitive to pH or temperature during sample processing. 3. Ineffective d-SPE Cleanup: The sorbent used in the cleanup step may be adsorbing the analyte.1. Optimize Extraction: Test different solvents (e.g., acetonitrile with/without modifiers) and extraction times. Ensure vigorous shaking or homogenization.[8] For dry samples, add water before extraction.[8] 2. Control Conditions: Use buffered QuEChERS salts to control pH.[8] Avoid high temperatures during solvent evaporation. 3. Adjust Cleanup: Test different d-SPE sorbents. For example, if planar pesticides are lost, consider alternatives to graphitized carbon black (GCB).[9]
Poor Peak Shape or Tailing 1. Column Issues: The analytical column may be contaminated, degraded, or not suitable for the analyte. 2. Mobile Phase Incompatibility: The pH or composition of the mobile phase may be suboptimal. 3. Injector Port Activity (GC): Active sites in the GC inlet can cause analyte degradation or adsorption.[15]1. Column Maintenance: Flush the column, or replace it if it's old. Ensure you are using a suitable column chemistry (e.g., C18).[16][17] 2. Optimize Mobile Phase: Adjust the pH with modifiers like formic acid or ammonium formate.[18] Optimize the gradient to ensure sharp peaks. 3. Use Analyte Protectants (GC): Add "analyte protectants" to the final extract to mask active sites in the GC system.
High Signal Suppression or Enhancement (Matrix Effect) 1. Co-eluting Matrix Components: Endogenous materials (e.g., phospholipids, salts) are interfering with ionization.[13] 2. Insufficient Sample Cleanup: The QuEChERS cleanup step did not adequately remove interfering compounds.[11]1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering peaks. 2. Enhance Cleanup: Use a different combination or amount of d-SPE sorbents (e.g., C18, PSA) to better remove interferences.[6] 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This is the most common way to compensate for matrix effects.[15] 4. Use an Internal Standard: A stable isotope-labeled internal standard is the ideal way to correct for matrix effects and variability.[13]
Poor Precision (High %RSD) 1. Inconsistent Sample Homogenization: The initial sample is not uniform, leading to variability between subsamples.[10] 2. Inaccurate Pipetting: Errors in adding solvents, standards, or the sample extract. 3. Instrumental Variability: The autosampler, pump, or detector is not performing consistently.1. Ensure Homogeneity: Thoroughly blend or grind the entire sample before taking an analytical portion. 2. Check Technique: Use calibrated pipettes and consistent technique. The use of an internal standard can help correct for volume errors.[8] 3. Perform System Suitability Tests: Before running samples, inject a standard solution multiple times to ensure the system's performance (e.g., peak area, retention time) is stable and meets predefined criteria.[1]

Quantitative Data Summary

The following tables summarize typical performance data for pesticide analysis method validation.

Table 1: Example Method Performance for this compound Analysis in Wheat and Soil

ParameterWheatSoilSource(s)
Spike Levels (mg/kg) 0.01, 0.1, 1.00.01, 0.1, 1.0[16]
Average Recovery (%) 93.4 - 95.294.5 - 96.4[16]
RSD (%) 4.1 - 6.83.8 - 6.2[16]
LOQ (mg/kg) 0.010.01[16]
Half-life (days) 9.2 - 15.29.9 - 13.6[16]

Table 2: General Acceptance Criteria for Method Validation (ICH Guidelines)

ParameterAcceptance CriteriaSource(s)
Accuracy (Recovery) Typically 70-120% for residue analysis.[4][6]
Precision (%RSD) Repeatability RSD should typically be ≤ 20% for residue analysis.[3][4]
Linearity (r or r²) Correlation coefficient (r) ≥ 0.995 or coefficient of determination (r²) ≥ 0.99.[3]
Range 80-120% of the test concentration for assays. For impurities, from LOQ to 120% of the specification level.[3]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Analysis

The diagram below illustrates the typical workflow for analyzing this compound residues in a complex matrix using the QuEChERS method followed by LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Homogenization (e.g., 10g of fruit) Extract 2. Add Acetonitrile & Internal Standard Sample->Extract Salts 3. Add QuEChERS Salts (MgSO4, NaCl) & Shake Extract->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Supernatant 5. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant dSPE 6. Add d-SPE Sorbent (PSA, C18) & Vortex Supernatant->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 FinalExtract 8. Transfer to Vial for Analysis Centrifuge2->FinalExtract LCMS 9. LC-MS/MS Analysis FinalExtract->LCMS Data 10. Data Processing (Integration & Quantification) LCMS->Data Report 11. Final Report Data->Report

Workflow for this compound analysis via QuEChERS and LC-MS/MS.
Detailed Protocols

Protocol 1: QuEChERS Sample Preparation [10]

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to rehydrate before proceeding.

  • Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.

  • Salting-Out: Add a pre-packaged salt mixture (commonly magnesium sulfate and sodium chloride). Cap the tube tightly and shake vigorously for 1 minute. This partitions the water from the sample into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. C18 sorbent may also be included for high-fat matrices.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: Carefully transfer the cleaned extract into an autosampler vial. The sample is now ready for instrumental analysis.

Protocol 2: UPLC-MS/MS Instrumental Analysis [4][17][18]

  • Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reverse-phase column, such as a C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

  • Ionization Mode: ESI Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for confident identification and quantification.

Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical workflow for diagnosing and solving issues related to low recovery of this compound.

G Start Problem: Low this compound Recovery CheckExtraction Is the extraction procedure validated for this matrix? Start->CheckExtraction CheckCleanup Is the d-SPE cleanup step causing analyte loss? CheckExtraction->CheckCleanup Yes Sol_OptimizeExtract Solution: Re-optimize extraction. (Solvent, time, pH) CheckExtraction->Sol_OptimizeExtract No CheckDegradation Could the analyte be degrading during processing? CheckCleanup->CheckDegradation No Sol_ModifyCleanup Solution: Test extract before/after cleanup. Change d-SPE sorbent. CheckCleanup->Sol_ModifyCleanup Yes CheckInstrument Is the instrument response stable and within specification? CheckDegradation->CheckInstrument No Sol_ControlConditions Solution: Check pH and temperature. Use buffered QuEChERS salts. CheckDegradation->Sol_ControlConditions Yes Sol_SystemSuitability Solution: Run system suitability tests. Check for matrix effects. CheckInstrument->Sol_SystemSuitability No End Problem Resolved CheckInstrument->End Yes Sol_OptimizeExtract->CheckExtraction Sol_ModifyCleanup->CheckCleanup Sol_ControlConditions->CheckDegradation Sol_SystemSuitability->CheckInstrument

Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Enhancing the Resolution of Flutriafol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Flutriafol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the resolution of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the chiral separation of its enantiomers important?

A1: this compound is a systemic triazole fungicide used to control fungal diseases in various crops.[1][2] The molecule contains a single chiral center, meaning it exists as a mixture of two non-superimposable mirror images called enantiomers ((R)- and (S)-Flutriafol).[2][3] These enantiomers can exhibit different biological activities, toxicity levels to non-target organisms, and degradation rates in the environment.[4] Therefore, separating and quantifying individual enantiomers is crucial for accurate risk assessment, understanding environmental fate, and developing more effective and safer agrochemical products.

Q2: What is the primary challenge in separating this compound enantiomers by HPLC?

A2: The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be created within the HPLC system.[5] This is typically achieved by using a Chiral Stationary Phase (CSP) or, less commonly, a chiral additive in the mobile phase.[5][6] Achieving adequate resolution (Rs > 1.5) between the two enantiomer peaks requires careful selection and optimization of the CSP, mobile phase composition, and other chromatographic conditions.

Q3: Which type of HPLC column is most effective for this compound enantiomer separation?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are widely regarded as the most effective for the chiral resolution of a broad range of compounds, including pesticides like this compound.[7] Specifically, columns with cellulose or amylose derivatives, such as cellulose tris(3-chloro-4-methyl phenyl carbamate), have been successfully used for the enantioselective determination of this compound.[8] These CSPs provide the necessary stereospecific interactions to differentiate between the enantiomers.

Q4: Can I use Reversed-Phase (RP) HPLC for this separation?

A4: Yes, reversed-phase HPLC is a common and effective mode for the enantioselective determination of this compound.[8] An RP method typically uses a polar mobile phase (e.g., acetonitrile/water or methanol/water) with a compatible chiral column.[8][9] Normal-Phase (NP) HPLC, using non-polar mobile phases like hexane/isopropanol, can also be employed and may offer different selectivity.[7][9]

Troubleshooting Guide: Common Resolution Issues

This guide addresses specific problems you may encounter during the chiral separation of this compound enantiomers.

Q5: Why am I seeing a single, broad peak instead of two separate enantiomer peaks?

A5: This indicates a complete lack of resolution. Several factors could be the cause:

  • Incorrect Column: You may be using a standard achiral column (e.g., C18) instead of a Chiral Stationary Phase (CSP). Enantiomers will not separate on an achiral column.[6]

  • Column Degradation: Chiral columns can lose their resolving power over time, especially if stored improperly or used with incompatible solvents.[10]

  • Inappropriate Mobile Phase: The mobile phase composition is critical for resolution. The type and ratio of organic modifiers can dramatically affect selectivity.[11]

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and poor peak shape, masking the separation.

Q6: My enantiomer peaks are overlapping (poor resolution, Rs < 1.5). How can I improve the separation?

A6: Improving peak resolution involves optimizing the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[11][12]

  • To Increase Selectivity (α): This is often the most powerful way to improve resolution.[12]

    • Change Organic Modifier: If using reversed-phase, switch from acetonitrile to methanol or vice-versa. In normal-phase, try changing the alcohol modifier (e.g., from isopropanol to ethanol).[11]

    • Adjust Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., formic acid, diethylamine) can alter analyte-column interactions and improve selectivity.[9]

    • Change the CSP: If optimizing the mobile phase is insufficient, a different chiral column with a different selector may be necessary.[7]

  • To Increase Retention Factor (k):

    • Decrease Solvent Strength: In reversed-phase, decrease the percentage of the organic modifier (e.g., reduce acetonitrile from 60% to 50%). In normal-phase, decrease the percentage of the polar modifier (e.g., reduce isopropanol from 10% to 5%).[13]

  • To Increase Efficiency (N):

    • Lower the Flow Rate: Reducing the flow rate generally increases efficiency and can improve resolution, though it will lengthen the analysis time.[13][14]

    • Optimize Temperature: Lowering the column temperature can increase retention and sometimes improve resolution.[14][15] Conversely, higher temperatures can improve efficiency by reducing mobile phase viscosity, but may decrease selectivity.[15]

    • Use a Column with Smaller Particles: Columns packed with smaller particles provide higher efficiency and sharper peaks.[11]

Q7: Why are my peaks tailing?

A7: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase.

  • Silanol Interactions: In silica-based columns, acidic silanol groups can interact with basic analytes, causing tailing. Using a base-deactivated column or adding a basic modifier like triethylamine to the mobile phase can mitigate this.[16]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[16] Try reducing the sample concentration or injection volume.

  • Column Contamination: Contaminants from previous injections can build up at the column head, leading to poor peak shape. Flushing the column with a strong solvent may help.

Summary of Troubleshooting Strategies
Problem Possible Cause Suggested Solution
No Separation (Single Peak) Incorrect (achiral) column used.Ensure you are using a suitable Chiral Stationary Phase (CSP).
Incompatible mobile phase.Test different mobile phases (e.g., switch between NP and RP modes).
Degraded chiral column.Test with a new column of the same type.[10]
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition.Change the organic modifier (e.g., ACN to MeOH) or adjust its percentage.[11]
Flow rate is too high.Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[14]
Temperature is not optimal.Systematically vary the column temperature (e.g., test at 25°C, 30°C, 35°C).[15]
Peak Tailing Secondary silanol interactions.Use a base-deactivated column or add a basic modifier to the mobile phase.[16]
Column overload.Reduce the injected sample mass by lowering concentration or volume.
Column frit plugging/contamination.Back-flush the column or use an in-line filter.[17]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before injection.
Fluctuating column temperature.Use a column thermostat to maintain a constant temperature.[15]
Pumping system issues (leaks, air bubbles).Degas the mobile phase and check the pump for leaks or worn seals.[17]

Experimental Protocols & Methodologies

Protocol: Enantioselective Analysis of this compound by Reversed-Phase HPLC

This protocol is a representative method based on published literature for the separation of this compound enantiomers.[8]

1. Materials and Reagents:

  • Column: Cellulose tris(3-chloro-4-methyl phenyl carbamate) based chiral column (e.g., Chiralcel OC or similar).

  • Mobile Phase: Acetonitrile (HPLC Grade) and Water (Ultrapure), modified with Formic Acid.

  • Standard Solutions: Prepare stock solutions of racemic this compound in methanol or acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.

2. Chromatographic Conditions:

Parameter Value Notes
Chiral Column Cellulose tris(3-chloro-4-methyl phenyl carbamate)A common and effective phase for this separation.[8]
Mobile Phase Acetonitrile : Water (e.g., 60:40, v/v) + 0.1% Formic AcidThe ratio may need optimization. Formic acid improves peak shape.[3]
Flow Rate 0.8 - 1.0 mL/minLower flow rates can improve resolution.[14]
Column Temperature 25 - 30 °CA stable temperature is crucial for reproducible retention times.[15]
Injection Volume 5 - 20 µLKeep consistent and avoid column overload.
Detection UV Detector at 220 nmThis compound has UV absorbance in this region.[3]

3. Sample Preparation:

  • For environmental or food matrices, a suitable extraction (e.g., QuEChERS) and clean-up procedure is required before HPLC analysis.[8]

  • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

4. System Suitability:

  • Before running samples, perform a system suitability test by injecting a standard solution of racemic this compound.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomer peaks: ≥ 1.5

    • Tailing factor (Tf): 0.8 - 1.5

    • Relative Standard Deviation (RSD) for replicate injections: < 2%

Visualized Workflows and Logic

The following diagrams illustrate key workflows for developing and troubleshooting your HPLC method.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis A Define Analyte: This compound Enantiomers B Gather Physicochemical Info (pKa, Solubility) A->B C Select Chiral Column (e.g., Polysaccharide-based) B->C D Initial Mobile Phase Selection (RP or NP mode) C->D E Screen Mobile Phase (Solvent Type & Ratio) D->E F Optimize Flow Rate & Temperature E->F G Evaluate Resolution (Rs), Tailing (Tf), & Retention F->G I Run System Suitability G->I H Method Validation (ICH Guidelines) I->H J Analyze Samples I->J G Start Problem: Poor Resolution (Rs < 1.5) CheckSelectivity Is Selectivity (α) > 1.05? Start->CheckSelectivity CheckEfficiency Are Peaks Broad? (Low Efficiency, N) CheckSelectivity->CheckEfficiency Yes Sol_Selectivity Improve Selectivity: 1. Change Organic Modifier (ACN ↔ MeOH) 2. Change Mobile Phase Additive 3. Try a Different Chiral Column CheckSelectivity->Sol_Selectivity No CheckRetention Is Retention (k) in Optimal Range (2-10)? CheckEfficiency->CheckRetention No Sol_Efficiency Improve Efficiency: 1. Lower Flow Rate 2. Use Smaller Particle Column 3. Reduce Extra-Column Volume CheckEfficiency->Sol_Efficiency Yes Sol_Retention Adjust Retention: - Decrease % Organic (RP) - Decrease % Polar Modifier (NP) CheckRetention->Sol_Retention No Success Resolution Achieved CheckRetention->Success Yes Sol_Selectivity->Success Sol_Efficiency->Success Sol_Retention->Success

References

Flutriafol dose-response curve optimization in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Flutriafol Bioassay Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing this compound dose-response bioassays. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and relevant quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a broad-spectrum systemic triazole fungicide. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This compound specifically targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which disrupts the fungal cell wall synthesis, thereby stopping fungal growth and reproduction.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme 14α-demethylase (Target Enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol This compound This compound This compound->Block Disrupted Disrupted Membrane (Fungicidal Effect) Block->Disrupted

Caption: Mechanism of action of this compound in fungi.

Q2: What is a dose-response curve and what are EC₅₀/IC₅₀ values? A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a substance, like this compound, and its effect (response) on a test organism. The response is typically measured as a percentage of inhibition of fungal growth. The EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) is the concentration of the fungicide that causes a 50% response (e.g., 50% inhibition of mycelial growth) between the baseline and the maximum effect. It is a standard measure of a fungicide's potency.

Q3: Which factors can influence the results of a this compound bioassay? Several factors can significantly affect the outcome and reproducibility of a bioassay:

  • Fungal Species: Sensitivity to this compound varies widely among different fungal species and even between isolates of the same species.

  • Growth Medium: The composition of the culture medium can influence both fungal growth rate and the bioavailability of the fungicide.

  • Incubation Conditions: Temperature, pH, and light can alter the growth of the fungus and the stability of this compound.

  • Solvent: The solvent used to dissolve this compound (e.g., DMSO, acetone) and its final concentration in the medium can have an effect on fungal growth.

  • Inoculum: The age, concentration, and form (mycelial plug vs. spore suspension) of the fungal inoculum can impact results.

Q4: How should I prepare this compound for an in vitro bioassay? this compound has low solubility in water. Therefore, a stock solution should be prepared by dissolving it in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or acetone. This stock solution is then used to make serial dilutions, which are added to the growth medium. It is critical to maintain a consistent, low final concentration of the solvent across all treatments, including the solvent-only control, to ensure that the observed effects are due to the fungicide and not the solvent.

Troubleshooting Guide

Problem: I am observing high variability between my experimental replicates.

  • Possible Causes & Solutions:

    • Inaccurate Pipetting: Ensure all pipettes are properly calibrated. Use fresh tips for each concentration to avoid cross-contamination.

    • Uneven Inoculum: If using a mycelial plug, ensure the plugs are of a uniform size and taken from the active margin of the colony. If using a spore suspension, vortex thoroughly to ensure it is homogenous before pipetting.

    • Inconsistent Media: Prepare one large batch of fungicide-amended media for all replicates of a given concentration to ensure uniformity.

    • Edge Effects: The outer wells or plates in an incubator can experience different temperature and humidity conditions. Randomize the placement of your treatments and replicates to mitigate this effect.

Problem: My dose-response curve is flat or shows an "all-or-nothing" response.

  • Possible Causes & Solutions:

    • Incorrect Concentration Range: The selected dose range may be too narrow or completely outside the active range for the test fungus.

    • Solution: Conduct a preliminary range-finding experiment using a wide range of concentrations with logarithmic steps (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). This will help identify the approximate range where the EC₅₀ value lies, which you can then refine in subsequent experiments.

Problem: I am unable to achieve 100% inhibition, even at very high concentrations.

  • Possible Causes & Solutions:

    • Fungicide Resistance: The fungal isolate may have inherent or acquired resistance to triazole fungicides.

    • Precipitation: this compound may be precipitating out of the medium at high concentrations, reducing its bioavailable concentration. Check for cloudiness or visible precipitate in the media.

    • Solution: Verify the purity and integrity of your this compound compound. If resistance is suspected, compare your results with a known sensitive reference strain. If precipitation is the issue, consider adjusting the solvent or the method of incorporating the fungicide into the media.

Problem: My data results in a poor curve fit with a low R² value.

  • Possible Causes & Solutions:

    • Insufficient Data Points: The curve, especially the steep portion, may not be well-defined.

    • Inappropriate Model: A standard symmetrical (four-parameter) log-logistic model may not be appropriate for your data.

    • Solution: Increase the number of concentrations tested, particularly between the 10% and 90% inhibition levels. Ensure you have sufficient data points to define the top and bottom plateaus of the curve. Explore fitting your data with different non-linear regression models, such as asymmetrical models, if the standard models provide a poor fit.

Start Start: Analyze Dose-Response Curve Q_Variability High variability between replicates? Start->Q_Variability A_Variability ACTION: - Check pipetting technique - Ensure uniform inoculum - Randomize plate layout Q_Variability->A_Variability Yes Q_CurveShape Is the curve flat or 'all-or-nothing'? Q_Variability->Q_CurveShape No A_Variability->Q_CurveShape A_CurveShape ACTION: - Perform range-finding study - Use wider, log-scale dilutions Q_CurveShape->A_CurveShape Yes Q_Fit Poor curve fit (Low R² value)? Q_CurveShape->Q_Fit No A_CurveShape->Q_Fit A_Fit ACTION: - Increase number of concentrations - Ensure data defines plateaus - Try alternative regression models Q_Fit->A_Fit Yes End Proceed with Optimized Parameters Q_Fit->End No A_Fit->End

Caption: Troubleshooting workflow for dose-response curve issues.

Quantitative Data

The sensitivity of fungal pathogens to this compound, measured by the EC₅₀ value, can vary significantly. Lower EC₅₀ values indicate higher sensitivity. The data below is compiled from various studies and should be used as a reference.

Fungal SpeciesEC₅₀ (µg/mL or mg/L)Host/ContextCitation
Lasiodiplodia theobromae4.151Apple Orchards
Neofusicoccum parvum0.096Grapevine
Diplodia seriata0.783Grapevine
Botryosphaeria dothidea1.120Grapevine
Diaporthe ampelina4.514Grapevine
Lemna minor (aquatic plant)3.428Aquatic Toxicity

Experimental Protocols

Protocol: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol details a standard method for determining the EC₅₀ of this compound against a filamentous fungus.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Actively growing culture of the test fungus

  • Sterile cork borer (5 mm diameter)

  • Calibrated micropipettes and sterile tips

  • Incubator

2. Procedure Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis A1 1. Prepare 10 mg/mL This compound stock in DMSO A2 2. Prepare serial dilutions from stock solution A1->A2 A3 3. Autoclave PDA medium and cool to 45-50°C A2->A3 B1 4. Amend PDA with this compound dilutions to final concentrations A3->B1 B2 5. Pour amended PDA into petri dishes and solidify B1->B2 B3 6. Inoculate plate center with 5 mm mycelial plug B2->B3 C1 7. Incubate plates in the dark at optimal temperature B3->C1 C2 8. Measure colony diameter when control reaches edge C1->C2 C3 9. Calculate % inhibition and perform non-linear regression C2->C3 C4 10. Determine EC₅₀ value C3->C4

Caption: General workflow for an in vitro fungicide bioassay.

3. Detailed Steps:

  • Step 1: Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure it is fully dissolved.

  • Step 2: Prepare Growth Medium: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a 45-50°C water bath. Holding the medium at this temperature is crucial to prevent it from solidifying while allowing for the addition of the fungicide without degrading it.

  • Step 3: Amend Medium: Create a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pipette the calculated volume of the appropriate this compound stock dilution into sterile flasks, then add a specific volume of the molten PDA (e.g., add 100 µL of a 100x stock to 9.9 mL of PDA). Swirl gently but thoroughly to mix.

    • Control Plates: Prepare two sets of controls: a negative control (PDA only) and a solvent control (PDA amended with DMSO at the highest concentration used in any treatment).

  • Step 4: Pour Plates: Pour the amended PDA into sterile petri dishes (approx. 20 mL per plate) and allow them to solidify completely in a sterile environment.

  • Step 5: Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of a fresh fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Step 6: Incubation: Seal the plates with paraffin film and place them in an incubator set to the optimal growth temperature for the test fungus. Incubate in the dark.

  • Step 7: Data Collection: When the fungal growth in the control plates has nearly reached the edge of the dish, measure the colony diameter of all treatments. Take two perpendicular measurements for each colony and calculate the average.

  • Step 8: Data Analysis:

    • Calculate the Percentage of Mycelial Growth Inhibition (MGI) for each concentration using the formula:

      • MGI (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Plot the percent inhibition against the log-transformed this compound concentrations.

    • Use statistical software (e.g., R, GraphPad Prism) to perform a non-linear regression analysis (typically a four-parameter log-logistic model) to fit a dose-response curve and calculate the EC₅₀ value.

Minimizing Flutriafol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Flutriafol Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The main factors contributing to this compound degradation are exposure to high temperatures, certain pH conditions, and light. This compound is generally stable to hydrolysis at pH levels of 5, 7, and 9.[1] However, elevated temperatures can accelerate decomposition.[2] Additionally, exposure to UV light can induce photolytic degradation.[2]

Q2: How should I store my samples before and after extraction to ensure this compound stability?

A2: Samples should be stored in a cool, dark environment. The ideal storage temperature is between 0-30°C.[2] For long-term storage, freezer conditions are recommended. It is also crucial to protect samples from direct sunlight and strong artificial light sources to prevent photolysis.[2]

Q3: What is the recommended pH for extraction solvents when analyzing this compound?

A3: this compound is stable across a pH range of 5 to 9.[1] Therefore, maintaining your extraction solvent within this neutral to slightly acidic or alkaline range is advisable. Strongly acidic or alkaline conditions should be avoided as they may promote hydrolysis of other components in the sample matrix, potentially interfering with the analysis.

Q4: Can I use heat to evaporate the extraction solvent?

A4: It is not recommended to use high temperatures for solvent evaporation. Elevated temperatures can trigger the thermal degradation of this compound.[2] If concentration is necessary, techniques like nitrogen evaporation at ambient temperature are preferred to preserve the integrity of the analyte.[3]

Q5: What are the major degradation products of this compound I should be aware of?

A5: The metabolism of this compound can lead to several degradation products. Key metabolites include 1,2,4-triazole, triazole alanine, and triazole acetic acid.[1][4] In some plant metabolism studies, cleavage of the this compound molecule has been observed.[1]

Troubleshooting Guide: this compound Degradation

This guide provides solutions to common issues encountered during this compound sample preparation.

Problem Potential Cause Recommended Solution
Low recovery of this compound Thermal Degradation: Use of high temperatures during sample processing or solvent evaporation.Use non-thermal concentration methods like nitrogen evaporation.[3] Ensure homogenization is performed under cooled conditions, for instance by using dry ice, to prevent the sample from warming up.[5]
Photodegradation: Exposure of samples or extracts to UV or strong visible light.Work in a shaded area or use amber glassware to protect samples from light.[2] Store samples in the dark.[2]
Hydrolysis: Use of highly acidic or alkaline reagents during extraction.Maintain the pH of the extraction solvent between 5 and 9.[1]
Inconsistent results between replicates Non-homogenous sample: Inadequate mixing of the initial sample, especially for solid matrices like soil or plant tissue.Ensure thorough homogenization of the sample before taking a subsample for extraction.[3]
Variable storage conditions: Inconsistent temperature or light exposure for different sample sets.Standardize storage protocols to ensure all samples are kept under the same cool, dark conditions.[2]
Presence of unexpected peaks in chromatogram Analyte Degradation: The appearance of peaks corresponding to this compound degradants.Review the sample preparation workflow for potential causes of degradation (heat, light, pH) and consult the stability data.
Matrix Interference: Co-extraction of interfering compounds from the sample matrix.Optimize the clean-up step using appropriate sorbents in your QuEChERS or SPE protocol to remove interfering substances.[6]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Plant Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from various food and environmental matrices.[5][6][7]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative sample into a blender.

  • To prevent thermal degradation during this step, pre-cool the sample.[5]

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Transfer a 10 g homogenized subsample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.

  • If necessary, add a solution of 0.1% formic acid in ultrapure water/methanol.[7]

  • The sample is now ready for analysis by LC-MS/MS or GC-MS.[1][8]

Visualizations

Flutriafol_Degradation_Pathway cluster_factors Degradation Factors cluster_products Major Degradation Products This compound This compound Triazole 1,2,4-Triazole This compound->Triazole Metabolism/ Degradation TAA Triazole Acetic Acid This compound->TAA Metabolism/ Degradation TA Triazole Alanine This compound->TA Metabolism/ Degradation Heat High Temperature Heat->this compound Light UV Light Light->this compound pH Extreme pH (potential) pH->this compound

Caption: Factors influencing this compound degradation and its major byproducts.

Sample_Preparation_Workflow cluster_start Step 1: Sample Collection & Homogenization cluster_extraction Step 2: Extraction (QuEChERS) cluster_cleanup Step 3: Dispersive SPE Cleanup cluster_analysis Step 4: Analysis Start Collect Representative Sample Homogenize Homogenize Sample (maintain cool temperature) Start->Homogenize Extract Add Acetonitrile & Salts Homogenize->Extract Shake Vortex/Shake Vigorously Extract->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Cleanup Transfer Supernatant to d-SPE Tube Centrifuge1->Cleanup Shake2 Vortex/Shake Cleanup->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Final Transfer Clean Extract for Analysis Centrifuge2->Final Analysis LC-MS/MS or GC-MS Analysis Final->Analysis

Caption: Recommended workflow for sample preparation to minimize degradation.

References

Calibration curve linearity problems for Flutriafol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Flutriafol calibration curve linearity.

Troubleshooting Guide: Calibration Curve Linearity Problems

This guide provides a step-by-step approach to diagnosing and resolving common issues related to the linearity of this compound calibration curves in chromatographic analysis.

Question: My this compound calibration curve is non-linear, showing a significant deviation from a straight line. What are the potential causes?

Answer:

Non-linear calibration curves for this compound can stem from several sources, broadly categorized as instrumental, chemical, or procedural. Common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration. This is a frequent cause of non-linearity, especially with UV detectors.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to a non-linear response.[1][2]

  • Analyte-Specific Issues: The chemical properties of this compound, such as its stability in the prepared standards or its interaction with the chromatographic system, can contribute to non-linearity.

  • Standard Preparation Errors: Inaccurate dilutions or instability of the stock or working standard solutions can lead to a non-linear relationship between concentration and response. This compound analytical standards are typically stable for up to 12 months when stored correctly.[3]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or column overload can all affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.

Question: How can I determine if detector saturation is the cause of my non-linear curve?

Answer:

Detector saturation typically manifests as a plateauing of the curve at higher concentrations. To investigate this:

  • Examine the Curve Shape: If the curve bends towards the x-axis at higher concentrations, it's a strong indication of detector saturation.

  • Reduce Concentration Range: Prepare and analyze a new set of calibration standards with a lower maximum concentration. If the curve becomes linear within this new range, detector saturation at the previous higher concentrations is the likely cause.

  • Dilute High-Concentration Samples: If your samples are expected to have high concentrations of this compound, dilute them to fall within the linear range of the calibration curve.[4]

Question: I suspect matrix effects are impacting my LC-MS/MS analysis of this compound. How can I confirm and mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis of pesticides in complex samples like soil and agricultural products.[1][5]

Confirmation:

  • Post-Extraction Spike: Prepare a blank matrix extract and a pure solvent solution. Spike both with a known concentration of this compound. A significant difference in the analyte response between the two samples indicates the presence of matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. If a matrix-matched calibration curve shows better linearity and accuracy than a solvent-based curve, it confirms the presence of matrix effects.

Mitigation Strategies:

  • Use Matrix-Matched Standards: This is the most common and effective way to compensate for matrix effects.[6]

  • Stable Isotope-Labeled Internal Standard: A stable isotope-labeled analog of this compound is the ideal internal standard as it will co-elute and experience similar ionization suppression or enhancement, thus correcting for the matrix effect.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as Solid Phase Extraction (SPE), to remove interfering compounds before analysis.[7]

Frequently Asked Questions (FAQs)

What is the typical linear range for this compound analysis?

The linear range for this compound analysis can vary depending on the analytical method and instrument used. However, reported linear ranges are often in the low µg/L to mg/L range. For example, a GC/MS method has shown linearity between 0.02 and 2 mg/L. For enantioselective analysis by HPLC, good linearity has been reported in the range of 0.1 to 10 mg/kg.[6]

What are the recommended analytical techniques for this compound quantification?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS) are the most common and reliable techniques for the quantification of this compound in various matrices.[8][9] HPLC with UV detection has also been used, but it may lack the specificity of mass spectrometric methods.[10]

How should I prepare my samples for this compound analysis?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis, including this compound, in food and environmental samples.[11] This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For soil samples, extraction can be performed by heating under reflux with an acetonitrile/water mixture, followed by liquid-liquid partitioning.[12]

What are the key chemical properties of this compound relevant to its analysis?

This compound is a triazole fungicide.[13] It is moderately soluble in water and tends to be persistent in soil systems.[13] Its molecular formula is C₁₆H₁₃F₂N₃O, and its molecular weight is 301.3 g/mol .[12] It is soluble in organic solvents like acetone and dichloromethane.[10] These properties are important for selecting appropriate extraction solvents and chromatographic conditions.

Data Presentation

Table 1: Typical HPLC-MS/MS Parameters for this compound Analysis

ParameterTypical Value
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.9 µm)[14]
Mobile Phase A Water with 0.1% formic acid or 2.5 mM ammonium acetate[7][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[14]
Flow Rate 0.2 - 0.6 mL/min[14]
Injection Volume 1 - 10 µL[14]
Ionization Mode Electrospray Ionization Positive (ESI+)

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Value
Column HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen[15]
Injector Temperature 250 - 280 °C
Ion Source Temperature 230 - 300 °C
Acquisition Mode Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[15]

Experimental Protocols

Protocol 1: General HPLC-MS/MS Method for this compound in Plant Matrices

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

    • Take an aliquot of the supernatant for cleanup.

    • For cleanup (d-SPE), transfer 1 mL of the supernatant to a microcentrifuge tube containing PSA (primary secondary amine) and MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: ESI+.

    • Acquisition Mode: MRM. Monitor for at least two specific transitions for this compound.

Protocol 2: General GC-MS Method for this compound in Soil

  • Sample Preparation:

    • Weigh 10 g of sieved soil into a flask.

    • Add 20 mL of an acetonitrile/water (70:30, v/v) solution.

    • Heat under reflux for 30 minutes.

    • Allow to cool and filter the extract.

    • Transfer the filtrate to a separatory funnel and add dichloromethane for liquid-liquid partitioning.

    • Collect the organic layer and concentrate it using a rotary evaporator.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column such as a DB-5ms.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure good separation of this compound from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: SIM or MRM.

Visualizations

TroubleshootingWorkflow start Non-Linear Calibration Curve for this compound check_shape Examine Curve Shape: Bending at high concentrations? start->check_shape detector_saturation Potential Detector Saturation check_shape->detector_saturation Yes check_matrix Prepare Matrix-Matched vs. Solvent Standards. Significant difference? check_shape->check_matrix No reduce_range Reduce concentration range or dilute samples detector_saturation->reduce_range end Linear Calibration Curve Achieved reduce_range->end matrix_effects Matrix Effects Likely check_matrix->matrix_effects Yes check_standards Review Standard Preparation Protocol: - Check calculations - Verify stock solution integrity - Assess analyte stability check_matrix->check_standards No use_mm_cal Use Matrix-Matched Calibration and/or Stable Isotope Labeled Internal Standard matrix_effects->use_mm_cal use_mm_cal->end reprepare_standards Prepare fresh standards check_standards->reprepare_standards check_chromatography Evaluate Chromatography: - Peak shape - Co-elution - Column performance check_standards->check_chromatography If standards are ok reprepare_standards->end optimize_method Optimize Chromatographic Method check_chromatography->optimize_method optimize_method->end

Caption: Troubleshooting workflow for this compound calibration curve linearity.

ExperimentalWorkflow start Sample Collection (e.g., Soil, Plant Material) homogenization Sample Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetonitrile, QuEChERS) homogenization->extraction cleanup Extract Cleanup (e.g., d-SPE, LLE) extraction->cleanup analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing end Final Report data_processing->end

References

Technical Support Center: Flutriafol Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to flutriafol handling in a laboratory setting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the issue of this compound adsorption to labware, ensuring more accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the measured concentration of my this compound solution lower than expected?

If you observe a decrease in the concentration of your this compound solutions over time or after transfer between containers, it is likely due to the non-specific binding (NSB) or adsorption of the compound to the surfaces of your labware. This compound, due to its chemical properties, has a tendency to "stick" to surfaces like glass and certain plastics. This is especially problematic when working with low-concentration solutions, where a significant fraction of the compound can be lost from the solution phase, leading to inaccurate results. This adsorption is primarily driven by hydrophobic interactions between the this compound molecule and the labware surface.[1][2]

cluster_0 Experimental Workflow cluster_1 Prep Prepared this compound Solution (Intended Concentration) Transfer Transfer to Labware (e.g., microplate, vial) Prep->Transfer Pipetting Assay Final Solution for Assay (Actual Concentration) Transfer->Assay Incubation/Analysis Adsorption This compound molecules adsorb to the labware surface. Transfer->Adsorption Adsorption Loss Adsorption->Assay

Caption: Workflow illustrating the loss of this compound due to labware adsorption.

Q2: What specific properties of this compound cause it to adsorb to surfaces?

This compound's tendency to adsorb is rooted in its physicochemical properties, particularly its hydrophobicity and solubility. The octanol-water partition coefficient (LogP) is a key indicator of hydrophobicity; a higher LogP value suggests a greater affinity for non-polar (hydrophobic) environments, like plastic surfaces, over polar (hydrophilic) environments like water. This compound has a LogP value greater than 2, indicating significant hydrophobicity.[3][4] Its moderate to low water solubility further encourages it to leave the aqueous phase and associate with surfaces.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Adsorption
Molecular FormulaC₁₆H₁₃F₂N₃O[3][6]-
Molecular Weight301.29 g/mol [3]-
Water Solubility130 mg/L (at pH 7, 20°C)[4][7]Low solubility can promote partitioning to surfaces.
LogP (Kow)2.3[3][4]Indicates the compound is hydrophobic and prone to binding to non-polar surfaces.
FormSolid, White to Off-White Powder[6][8]-
Q3: How can I prevent or minimize this compound adsorption during my experiments?

Several strategies can be employed to mitigate the loss of this compound to labware surfaces. The optimal approach depends on the specific experimental requirements, such as the solvent system, the concentration of this compound, and the type of assay being performed.

Key Mitigation Strategies:

  • Select Appropriate Labware: Use low-binding microplates and tubes.[9][10] These are often made from polypropylene or have special surface coatings that create a hydrophilic layer to repel hydrophobic compounds.[11][12]

  • Treat Glassware Surfaces: Silanize glassware to create a hydrophobic surface that repels the aqueous solvent, minimizing the contact and subsequent adsorption of the solute.[13][14][15]

  • Modify Your Solvent: Adding a small amount of a non-ionic surfactant or an organic solvent can help keep this compound in solution and reduce its tendency to bind to surfaces.[1][16]

Start Start: This compound Experiment CheckConc Is this compound concentration low (<1 µM)? Start->CheckConc CheckSolvent Is the primary solvent aqueous? CheckConc->CheckSolvent Yes CheckConc->CheckSolvent No UseGlass Is glassware mandatory? CheckSolvent->UseGlass Yes OrganicSolvent Adsorption is less likely. Use high-quality PP or borosilicate glass. CheckSolvent->OrganicSolvent No UseLowBind Use Low-Binding Polypropylene Labware AddSurfactant Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) UseLowBind->AddSurfactant UseGlass->UseLowBind No Silanize Silanize Glassware (See Protocol) UseGlass->Silanize Yes Silanize->AddSurfactant End Proceed with Experiment AddSurfactant->End OrganicSolvent->End

Caption: Decision workflow for selecting a strategy to mitigate this compound adsorption.

Q4: What should I consider when using surfactants?

Adding a low concentration of a mild, non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) to your aqueous buffers can significantly reduce the adsorption of hydrophobic compounds.[16] The surfactant molecules can form micelles around this compound or compete for binding sites on the labware surface.

Considerations:

  • Assay Compatibility: Ensure the chosen surfactant does not interfere with your downstream assay (e.g., enzyme activity, cell viability, or detector readings).

  • Concentration: Use the lowest effective concentration to avoid potential negative effects.

  • Hydrophilic Surfaces: Surfactants are most effective at preventing adsorption to hydrophobic plastic surfaces and may not work as well with hydrophilic glass.[16]

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol creates a hydrophobic layer on glass surfaces, preventing the adsorption of solutes from aqueous solutions.[13][14] This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dichlorodimethylsilane (or another suitable silanizing agent)[17][18]

  • Anhydrous (dry) toluene or heptane[17][18]

  • Anhydrous (dry) methanol[18]

  • Acetone

  • Glassware to be treated

  • Beakers for washing and incubation

  • Oven for drying

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water. Rinse extensively with tap water, followed by a final rinse with distilled or deionized water. Dry the glassware completely in an oven at >100°C.[17][18]

  • Preparation of Silanizing Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in a dry solvent like toluene or heptane.[13][17][18] Caution: Silanizing agents are volatile, flammable, and react with water to produce HCl gas.[13][14]

  • Coating: Submerge the clean, dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are wetted.[17][18] Alternatively, for large containers, pour the solution in and rotate to coat all interior surfaces.[13]

  • Rinsing: Remove the glassware from the solution, allow it to drain, and rinse it thoroughly three times with the dry solvent (toluene or heptane) to remove excess silanizing agent.[17][18]

  • Methanol Rinse: Rinse the glassware with dry methanol to cap any unreacted silanol groups.[17][18]

  • Final Rinse and Drying: Perform a final rinse with acetone to speed up drying.[17] Allow the glassware to air-dry completely in the fume hood, or bake at >100°C overnight.[18]

  • Quality Check: To confirm successful silanization, place a drop of water on the treated surface. If the water beads up, the surface is sufficiently hydrophobic. If it spreads out, the treatment should be repeated.[13]

Wash 1. Clean & Dry Glassware Silane 2. Submerge in 5% Silane Solution (in fume hood) Wash->Silane Rinse1 3. Rinse with Dry Toluene Silane->Rinse1 Rinse2 4. Rinse with Dry Methanol Rinse1->Rinse2 Rinse3 5. Final Rinse with Acetone Rinse2->Rinse3 Dry 6. Air Dry or Bake Rinse3->Dry QC 7. Quality Control Check (Water Bead Test) Dry->QC End Ready for Use QC->End

Caption: A step-by-step workflow for the silanization of laboratory glassware.

Protocol 2: Preparation of this compound Solutions

This protocol is designed to minimize adsorption during the preparation of stock and working solutions of this compound.

Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent like acetone or dichloromethane)[6][19]

  • Low-binding polypropylene tubes and pipette tips

  • Aqueous buffer or media (if preparing working solutions)

  • Optional: Non-ionic surfactant (e.g., Tween-20)

Procedure:

  • Stock Solution Preparation (High Concentration):

    • Weigh the required amount of this compound powder in a low-binding microcentrifuge tube.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). At this concentration in an organic solvent, adsorption is minimal.

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C.[20]

  • Intermediate Dilutions:

    • If necessary, perform intermediate dilutions from the high-concentration stock using 100% DMSO or the primary organic solvent. Always use low-binding tubes and tips.

  • Working Solution Preparation (Aqueous):

    • To prepare the final aqueous working solution, dilute the stock or intermediate solution directly into the final assay buffer or media.

    • Crucially, add the this compound stock to the buffer, not the other way around. Pipette the small volume of the concentrated stock directly into the bulk of the aqueous solution while vortexing or mixing to ensure rapid dispersion. This prevents the compound from precipitating or contacting the vessel walls at a high concentration.

    • If using a surfactant, ensure it is already mixed into the final buffer before adding the this compound stock.

    • Use the final working solution as quickly as possible after preparation to minimize the time available for adsorption to occur.

References

Flutriafol Immunoassay Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers developing and utilizing immunoassays for the detection of flutriafol. This guide focuses on addressing challenges related to cross-reactivity and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound detection?

A competitive immunoassay is a common format for detecting small molecules like this compound. In this setup, a known amount of labeled this compound (or a this compound-protein conjugate) competes with the this compound in the sample for a limited number of binding sites on a specific anti-flutriafol antibody. The amount of signal generated is inversely proportional to the concentration of this compound in the sample. A higher signal indicates a lower concentration of this compound, and vice versa.

Q2: Why is my competitive ELISA showing a very weak or no signal?

Several factors can lead to a weak or absent signal in a competitive ELISA. These include:

  • Incorrect Reagent Concentration: The concentrations of the coating antigen and the primary antibody are critical and need to be optimized through checkerboard titration.

  • Inactive Enzyme Conjugate: The enzyme conjugate may have lost activity due to improper storage or handling.

  • Insufficient Incubation Times: Ensure all incubation steps are carried out for the recommended duration to allow for adequate binding.

  • Improper Washing: Inadequate washing can lead to high background and obscure the signal.

  • Degraded Substrate: The substrate solution may have degraded. Always use a fresh, properly prepared substrate.

Q3: My assay has a high background. What are the possible causes and solutions?

High background can mask the specific signal and reduce assay sensitivity. Common causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try increasing the blocking incubation time or using a different blocking agent (e.g., non-fat dry milk, bovine serum albumin).

  • Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.

  • Contaminated Buffers or Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

  • Inadequate Washing: Increase the number of wash steps and ensure thorough washing of the wells.

Q4: How can I improve the sensitivity of my this compound immunoassay?

To enhance assay sensitivity, consider the following:

  • Optimize Antibody and Antigen Concentrations: Fine-tuning the concentrations of the capture antibody and the competing antigen is crucial.

  • Hapten Design: The structure of the hapten used to generate the antibody plays a significant role in antibody affinity and specificity. A well-designed hapten that properly exposes the key epitopes of this compound will lead to a more sensitive assay.

  • Choice of Assay Format: Different immunoassay formats (e.g., direct vs. indirect competitive ELISA) can offer varying levels of sensitivity.

  • Incubation Conditions: Optimizing incubation times and temperatures can improve binding kinetics and sensitivity.

Troubleshooting Guides

Issue 1: Significant Cross-Reactivity with Other Triazole Fungicides

Problem: The immunoassay shows a high degree of cross-reactivity with other structurally similar triazole fungicides, leading to inaccurate this compound quantification.

Possible Causes:

  • The monoclonal or polyclonal antibodies generated recognize a common structural motif shared by multiple triazole fungicides.

  • The hapten used for immunization was not sufficiently specific to this compound.

Solutions:

  • Hapten Design Modification: Synthesize a new hapten for antibody production where the spacer arm is attached to a position on the this compound molecule that is unique compared to other triazoles. This will direct the immune response towards more specific epitopes of this compound.

  • Antibody Screening: During the hybridoma screening process for monoclonal antibody production, perform extensive cross-reactivity testing against a panel of common triazole fungicides at an early stage to select for highly specific clones.

  • Data Analysis: If a new antibody cannot be generated, quantify the cross-reactivity of the existing antibody with various triazoles (see Table 1). This data can be used to interpret results when the presence of other triazoles is suspected, though it will not provide precise quantification of this compound in mixed samples.

Data Presentation: Cross-Reactivity of a this compound-Specific Monoclonal Antibody

CompoundChemical StructureCross-Reactivity (%)
This compound (RS)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 100
Tebuconazole(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol< 5
Paclobutrazol(2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol< 2
Epoxiconazole(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole< 1
Propiconazole(±)-1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole< 1
Myclobutanil2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile< 0.5

Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100. The data presented here is illustrative and will vary depending on the specific antibody used.

Issue 2: Poor Reproducibility and High Coefficient of Variation (CV)

Problem: Inconsistent results between replicate wells and between different assays.

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, samples, or standards.

  • Inadequate Mixing: Reagents, samples, or standards not being thoroughly mixed before addition to the plate.

  • Temperature Gradients: Uneven temperature across the microplate during incubation steps.

  • Edge Effects: Wells at the edge of the plate behaving differently from the inner wells.

Solutions:

  • Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques to ensure accuracy and consistency. Change pipette tips for each sample and standard.

  • Thorough Mixing: Ensure all solutions are at room temperature and well-mixed before use.

  • Consistent Incubation: Use a temperature-controlled incubator and ensure the plate is placed in the center to minimize temperature variations.

  • Plate Layout: Avoid using the outermost wells of the plate if edge effects are suspected. Alternatively, surround the experimental wells with wells containing buffer or a blank sample.

Experimental Protocols

Hapten Synthesis for Antibody Production

A common strategy for producing antibodies against small molecules like this compound involves synthesizing a hapten by introducing a spacer arm with a terminal functional group (e.g., a carboxyl group) that can be conjugated to a carrier protein.

Example Protocol for Hapten Synthesis:

  • Derivatization of this compound: Introduce a reactive group onto the this compound molecule. This can be achieved by reacting the hydroxyl group of this compound with a reagent like succinic anhydride to introduce a carboxylic acid functional group.

  • Reaction: Dissolve this compound in a suitable aprotic solvent (e.g., anhydrous dioxane) with a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Add succinic anhydride in slight excess and stir the reaction mixture at room temperature overnight.

  • Purification: After the reaction is complete, the solvent is removed under vacuum. The residue is then purified using column chromatography on silica gel to isolate the this compound-hemisuccinate hapten.

  • Characterization: Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.

  • Conjugation to Carrier Protein: The carboxyl group of the hapten is then activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • The activated hapten is then reacted with a carrier protein (e.g., Bovine Serum Albumin (BSA) for coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunogen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form the hapten-protein conjugate.

  • Purification of Conjugate: The conjugate is purified by dialysis against PBS to remove unreacted hapten and coupling reagents.

Indirect Competitive ELISA Protocol for this compound in Agricultural Samples
  • Coating: Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the coating solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample extract to each well, followed by 50 µL of the anti-flutriafol monoclonal antibody at its optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection plate Microplate Well blocked_plate Blocked Well blocker Blocking Agent (e.g., BSA) coating_ag This compound-BSA Conjugate coating_ag->plate Adsorption reaction_well Reaction in Well blocker->blocked_plate Non-specific site binding sample Sample (Free this compound) sample->reaction_well antibody Anti-Flutriafol Antibody antibody->reaction_well secondary_ab Enzyme-labeled Secondary Ab reaction_well->secondary_ab Binding substrate Substrate secondary_ab->substrate Enzymatic Reaction signal Colorimetric Signal substrate->signal

Caption: Workflow of an indirect competitive ELISA for this compound detection.

Cross_Reactivity_Concept cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity ab1 Anti-Flutriafol Ab This compound This compound ab1->this compound Binds tebuconazole Tebuconazole ab1->tebuconazole Does not bind ab2 Anti-Triazole Ab flutriafol2 This compound ab2->flutriafol2 Binds tebuconazole2 Tebuconazole ab2->tebuconazole2 Binds

Caption: Conceptual diagram illustrating antibody specificity and cross-reactivity.

Troubleshooting_Tree start Poor Assay Performance q1 High Background? start->q1 q2 Weak/No Signal? start->q2 q3 High CV%? start->q3 a1_yes Check Blocking Increase Wash Steps Titrate Antibodies q1->a1_yes Yes a2_yes Check Reagent Concentrations Verify Enzyme Activity Increase Incubation Time q2->a2_yes Yes a3_yes Review Pipetting Technique Ensure Thorough Mixing Check for Edge Effects q3->a3_yes Yes

Caption: A decision tree for troubleshooting common immunoassay issues.

Validation & Comparative

A Comparative Guide to the Efficacy of Flutriafol and Tebuconazole Against Rust Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely used triazole fungicides, flutriafol and tebuconazole, against economically significant rust fungi. The information presented is synthesized from various field trials and laboratory studies to aid in the selection of effective disease management strategies.

Introduction to this compound and Tebuconazole

This compound and tebuconazole are both systemic fungicides belonging to the demethylation inhibitor (DMI) class (FRAC Group 3). Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, these fungicides impede fungal growth and development. Both fungicides exhibit preventative and curative properties against a broad spectrum of fungal pathogens, including various rust species that cause significant yield losses in major crops.

Mechanism of Action: DMI Fungicides

The signaling pathway below illustrates the mechanism of action for DMI fungicides like this compound and tebuconazole.

DMI_Mechanism cluster_fungus Fungal Cell cluster_dmi Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted_Membrane Disrupted Cell Membrane Function Flutriafol_Tebuconazole This compound / Tebuconazole C14-demethylase C14-demethylase Flutriafol_Tebuconazole->C14-demethylase Inhibition Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Mechanism of action for DMI fungicides.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and tebuconazole against key rust fungi. It is important to note that direct side-by-side comparisons in the same trial are limited, and efficacy can be influenced by environmental conditions, disease pressure, and application timing.

Wheat Stripe Rust (Puccinia striiformis)
FungicideApplication RateDisease Severity (%)Yield (t/ha)Source
This compound 400 ml/ha (in-furrow)30% control (late season)-[1]
800 ml/ha (in-furrow)51% control (late season)-[1]
Tebuconazole 0.1%1.843.21[2]
Untreated Control -48.392.06[2]
Wheat Leaf Rust (Puccinia triticina)
FungicideApplication RateDisease Severity (%)Percent Disease Control (%)Yield (q/ha)Source
Tebuconazole 0.1%-90.0345.75[3]
Tebuconazole 50% + Trifloxystrobin 25% WG 0.06%3.3494.9347.65[3]
Untreated Control ----[3]

Note: Data for this compound's efficacy specifically against Puccinia triticina was not available in the reviewed literature for a direct comparison.

Coffee Leaf Rust (Hemileia vastatrix)
FungicideApplication RateUredospore Germination Inhibition (%)Disease Suppression (%)Source
This compound 3.5 – 5.5 l/ha (soil application)-Effective Control[4]
Tebuconazole 430 SC 0.5 ml/L100-[5][6][7]
0.75 ml/L10082.87 - 95.25[5][7]
Untreated Control -0-[5][7]
Soybean Rust (Phakopsora pachyrhizi)

A meta-analysis of fungicide efficacy on soybean rust in the southeastern United States provided comparative data for various active ingredients, including this compound and tebuconazole.[8]

Fungicide Class/Active IngredientMean SBR Severity Reduction (Response Ratio)Mean Yield Increase (Response Ratio)Mean 100-Seed Weight Increase (Response Ratio)
Triazoles (including Tebuconazole) Significant ReductionSignificant IncreaseSignificant Increase
This compound Significant ReductionSignificant IncreaseSignificant Increase
Tebuconazole Significant ReductionSignificant IncreaseSignificant Increase

Note: The meta-analysis demonstrated that both this compound and tebuconazole significantly reduced soybean rust severity and increased yield and seed weight, with triazoles as a class showing a trend towards better performance than strobilurins.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are generalized experimental protocols synthesized from the reviewed studies.

General Field Trial Workflow for Fungicide Efficacy Against Rust Fungi

Experimental_Workflow cluster_planning 1. Trial Planning cluster_implementation 2. Trial Implementation cluster_data 3. Data Collection cluster_analysis 4. Data Analysis Site_Selection Site Selection (History of high disease pressure) Variety_Selection Variety Selection (Susceptible to target rust) Experimental_Design Experimental Design (e.g., RCBD with replications) Planting Planting and Crop Management Experimental_Design->Planting Inoculation Artificial or Natural Inoculation Fungicide_Application Fungicide Application (Timing, rate, method as per protocol) Disease_Assessment Disease Severity Assessment (e.g., Modified Cobb Scale) Fungicide_Application->Disease_Assessment Yield_Data Yield and Yield Component Data Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, Mean Separation) Yield_Data->Statistical_Analysis Efficacy_Calculation Calculation of Fungicide Efficacy (% control, AUDPC)

Generalized workflow for fungicide efficacy trials.

Key Methodological Components from Cited Studies:

  • Experimental Design: Most field trials utilized a Randomized Complete Block Design (RCBD) with multiple replications (typically 3 to 4) to minimize the effects of field variability.[4][9]

  • Plot Size and Management: Plot sizes varied depending on the crop and available land. Standard agronomic practices for the specific crop and region were followed for fertilization, weed control, and pest management.

  • Inoculation: In some studies, particularly for wheat rusts, plots were artificially inoculated with urediniospores of the target rust pathogen to ensure uniform disease pressure.[10] For soybean and coffee rust, trials often relied on natural infection.

  • Fungicide Application:

    • Timing: Applications were often initiated based on crop growth stage (e.g., flag leaf emergence in wheat, beginning of flowering in soybean) or at the first sign of disease symptoms.[4][11] Multiple applications were common, with intervals ranging from 14 to 21 days.

    • Method: Fungicides were typically applied as foliar sprays using calibrated backpack or tractor-mounted sprayers to ensure uniform coverage.[9] In some cases, this compound was applied in-furrow with fertilizer.[1]

  • Disease Assessment:

    • Wheat Rusts: Disease severity was commonly assessed visually using the Modified Cobb Scale, which estimates the percentage of leaf or stem area covered by rust pustules.[12]

    • Soybean Rust: Severity was rated by estimating the percentage of leaf area affected by lesions and pustules. Standardized diagrams are often used to improve the accuracy of visual assessments.[10]

    • Coffee Leaf Rust: Disease incidence (percentage of infected leaves) and severity (percentage of leaf area with lesions) were recorded from tagged branches in the middle third of the coffee bush.[4]

  • Data Collection and Analysis:

    • Disease assessments were typically conducted multiple times throughout the epidemic to calculate the Area Under the Disease Progress Curve (AUDPC), which provides a quantitative measure of disease development over time.[13]

    • Yield and, in some cases, yield components (e.g., 1000-kernel weight, number of pods) were measured at the end of the season.[3][11]

    • Data were subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects, and mean separation tests (e.g., Tukey's HSD, LSD) were used to compare the efficacy of different fungicide treatments.

Conclusion

Both this compound and tebuconazole are effective triazole fungicides for the management of various rust diseases. The available data suggests that both fungicides provide significant control of stripe rust in wheat, with tebuconazole showing high efficacy in several studies. For coffee leaf rust, both have demonstrated effective control, with tebuconazole showing complete inhibition of uredospore germination in laboratory settings. In the case of soybean rust, a comprehensive meta-analysis indicates that both fungicides are valuable tools for disease management, contributing to reduced disease severity and increased yields.

The choice between this compound and tebuconazole may depend on the specific rust pathogen, crop, local disease pressure, and application strategy (foliar vs. in-furrow). For comprehensive and sustainable disease management, it is crucial to consider integrated approaches that include the use of resistant varieties, cultural practices, and the rotation of fungicides with different modes of action to mitigate the risk of fungicide resistance. Further direct comparative studies across a wider range of rust fungi and environmental conditions would be beneficial for refining specific recommendations.

References

A Comparative Environmental Impact Assessment of Flutriafol and Propiconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of two widely used triazole fungicides, Flutriafol and propiconazole. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of affected biological pathways, this document aims to equip researchers and professionals with the necessary information to make informed decisions regarding the selection and use of these fungicides.

Executive Summary

Both this compound and propiconazole are systemic fungicides that function by inhibiting ergosterol biosynthesis in fungi.[1] However, their environmental fate and non-target toxicity profiles exhibit notable differences. This compound is characterized by its high persistence in soil and potential for groundwater contamination.[2][3] Propiconazole, while also persistent, has been shown to have significant effects on the endocrine systems of non-target aquatic organisms.[4] This guide delves into the specifics of their environmental impact, drawing on a range of experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the key environmental impact parameters for this compound and propiconazole based on available experimental data.

Table 1: Soil Persistence and Mobility

ParameterThis compoundPropiconazoleSource(s)
Aerobic Soil Half-life (DT50) 84 - 3466 days45 - 51 days (in soil-water slurries)[3][5]
Soil Adsorption Coefficient (Kd) 2.0 - 13.6 mL/g-[3]
Groundwater Leaching Potential HighModerate[2]

Table 2: Aquatic Ecotoxicity

OrganismEndpointThis compoundPropiconazoleSource(s)
Lemna minor (Duckweed)EC50 (7 days)3.428 mg/L1.07 mg/L[6]
Daphnia magna (Water flea)EC50 (48 hours)Moderately toxic (0.01-10 mg/L)No significant effects up to 0.25 mg/L (21-day exposure)[6][7]
Oncorhynchus mykiss (Rainbow trout)LC50 (96 hours)Moderately toxic5.04 mg/L[1][8]
Pimephales promelas (Fathead minnow)EC50Moderately toxic (0.01-10 mg/L)-[6]
Chironomus riparius (Midge larvae)EC50Moderately toxic (0.01-10 mg/L)-[6]

Table 3: Effects on Non-Target Soil Organisms

Organism/ProcessEndpointThis compoundPropiconazoleSource(s)
Soil Microbial Community Community StructureNo significant impact at recommended dosesSignificant alteration in bacterial and fungal community structure[9][10]
Soil Enzyme Activity Dehydrogenase, Phosphatase, UreaseIncrease at half the recommended dose-[11]
Earthworms Acute & Chronic ToxicityModerately toxic-[1]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a framework for understanding and potentially replicating the research.

Soil Persistence and Dissipation Study (Based on OECD Guideline 307)

A soil persistence study for fungicides like this compound and propiconazole is typically conducted following the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

  • Test System: Soil microcosms are established using sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

  • Application: The fungicide is applied to the soil surface at a rate equivalent to the recommended field application rate.

  • Incubation: The microcosms are incubated under controlled conditions of temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) in the dark.

  • Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Analysis: The concentration of the parent fungicide and its major metabolites in the soil samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The dissipation kinetics are modeled to calculate the time required for 50% of the initial concentration to dissipate (DT50).

Aquatic Toxicity Testing with Lemna minor (Duckweed) (Based on OECD Guideline 221)

The growth inhibition test with Lemna minor is a standard method for assessing the toxicity of substances to aquatic plants.

  • Test Organism: Healthy, exponentially growing cultures of Lemna minor are used.

  • Test Solutions: A series of concentrations of the test fungicide are prepared in a suitable growth medium (e.g., Steinberg medium). A control group with no fungicide is also included.

  • Exposure: A specific number of fronds (e.g., 2-3) are introduced into each test vessel containing the test solution.

  • Incubation: The test vessels are incubated for 7 days under controlled conditions of light (continuous illumination), temperature (e.g., 24°C), and pH.

  • Endpoints: The number of fronds and the frond area are measured at the beginning and end of the test. Other endpoints like dry weight or root length can also be assessed.

  • Data Analysis: The percentage inhibition of growth in the treated groups compared to the control is calculated. The concentration that causes a 50% inhibition of growth (EC50) is determined using statistical methods.[12][13][14][15]

Zebrafish Embryo Toxicity Test (Based on OECD Guideline 236)

The zebrafish embryo toxicity test is used to assess the acute toxicity of chemicals to the early life stages of fish.

  • Test Organism: Newly fertilized zebrafish (Danio rerio) embryos are used.

  • Test Solutions: A range of concentrations of the test fungicide are prepared in embryo medium.

  • Exposure: Embryos are placed in individual wells of a multi-well plate containing the test solutions.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 26-28°C) for 96 hours.

  • Endpoints: Mortality and the occurrence of specific developmental abnormalities (e.g., coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat) are recorded at regular intervals.[16][17][18][19]

  • Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated.

Signaling Pathways and Mechanisms of Toxicity

Both this compound and propiconazole primarily act by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi.[3] However, this mechanism can also affect non-target organisms by interfering with their own sterol-dependent pathways and other cellular processes.

Propiconazole: Endocrine Disruption and Oxidative Stress

Propiconazole has been shown to disrupt the steroidogenic pathway in fish. By inhibiting key enzymes in this pathway, it can alter the balance of sex hormones, leading to reproductive toxicity. Furthermore, propiconazole can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components.[20]

Propiconazole_Toxicity_Pathway Propiconazole Propiconazole C14_demethylase C14-demethylase (Ergosterol Biosynthesis) Propiconazole->C14_demethylase Inhibits Steroidogenic_Enzymes Steroidogenic Enzymes (e.g., Aromatase) Propiconazole->Steroidogenic_Enzymes Inhibits ROS_Production Increased ROS Production Propiconazole->ROS_Production Induces Ergosterol_Depletion Ergosterol Depletion (Fungi) C14_demethylase->Ergosterol_Depletion Hormone_Imbalance Hormone Imbalance (e.g., altered estrogen/androgen levels) Steroidogenic_Enzymes->Hormone_Imbalance Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Fungal_Cell_Death Fungal Cell Death Ergosterol_Depletion->Fungal_Cell_Death Reproductive_Toxicity Reproductive Toxicity (Non-target Organisms) Hormone_Imbalance->Reproductive_Toxicity Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Caption: Propiconazole's mechanism of toxicity in fungi and non-target organisms.

This compound: Photosynthesis Inhibition and Cellular Detoxification Interference

In aquatic plants like Lemna minor, this compound has been observed to interfere with photosynthesis. It can also inhibit enzymes involved in cellular detoxification, such as glutathione S-transferase, potentially leading to an accumulation of toxic compounds within the organism.[5][6]

Flutriafol_Toxicity_Pathway This compound This compound Photosynthesis_Proteins Photosynthesis-related Proteins (Plants) This compound->Photosynthesis_Proteins Inhibits GST Glutathione S-transferase (GST) This compound->GST Inhibits Photosynthesis_Inhibition Inhibition of Photosynthesis Photosynthesis_Proteins->Photosynthesis_Inhibition Detoxification_Impairment Impaired Cellular Detoxification GST->Detoxification_Impairment Reduced_Growth Reduced Plant Growth and Vitality Photosynthesis_Inhibition->Reduced_Growth Toxin_Accumulation Accumulation of Toxic Compounds Detoxification_Impairment->Toxin_Accumulation

Caption: this compound's mechanism of toxicity in non-target aquatic plants.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Soil_Persistence_Workflow start Start prepare_soil Prepare Soil Microcosms start->prepare_soil apply_fungicide Apply Fungicide prepare_soil->apply_fungicide incubate Incubate under Controlled Conditions apply_fungicide->incubate sample Collect Soil Samples at Intervals incubate->sample extract Extract Fungicide from Soil sample->extract analyze Analyze by HPLC or GC-MS extract->analyze calculate Calculate DT50 analyze->calculate end End calculate->end

Caption: General workflow for a soil persistence study.

Aquatic_Toxicity_Workflow start Start prepare_solutions Prepare Test Solutions (Fungicide Concentrations) start->prepare_solutions introduce_organisms Introduce Test Organisms (e.g., Lemna minor, Zebrafish Embryos) prepare_solutions->introduce_organisms incubate Incubate under Controlled Conditions introduce_organisms->incubate observe Observe and Record Endpoints (e.g., Growth, Mortality) incubate->observe analyze Analyze Data observe->analyze calculate Calculate EC50/LC50 analyze->calculate end End calculate->end

Caption: General workflow for an aquatic toxicity test.

Conclusion

This comparative guide highlights the distinct environmental impact profiles of this compound and propiconazole. This compound's primary concern lies in its high persistence in soil and potential for leaching into groundwater, posing a long-term contamination risk.[2] In contrast, propiconazole demonstrates a more significant immediate toxicological threat to aquatic organisms, particularly through its endocrine-disrupting effects.[4]

The choice between these fungicides should be guided by a thorough risk assessment that considers the specific environmental conditions of the application area. For instance, in areas with high rainfall and permeable soils, the use of this compound should be carefully managed to mitigate groundwater contamination. In sensitive aquatic ecosystems, the use of propiconazole may pose a greater risk.

Further research is needed to fill the existing data gaps, particularly in conducting more direct comparative studies across a wider range of non-target organisms and further elucidating the specific signaling pathways affected by this compound in non-target fauna. Such studies will enable an even more nuanced and comprehensive understanding of the environmental trade-offs associated with these two important fungicides.

References

A Comparative Guide to the Validation of a New Analytical Method for Flutriafol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Flutriafol against established alternatives. The included data and protocols are designed to offer an objective assessment of performance, aiding researchers in selecting the most suitable method for their specific applications.

Data Presentation: Performance Comparison of Analytical Methods for this compound

The following table summarizes the key performance parameters of the newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against established Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.

ParameterNew UHPLC-MS/MS Method GC-MS Method [1]HPLC-UV Method [2][3]LC-MS/MS (QuEChERS) [4][5]
Principle Liquid Chromatography, Tandem Mass SpectrometryGas Chromatography, Mass SpectrometryLiquid Chromatography, UV DetectionLiquid Chromatography, Tandem Mass Spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe extraction
Limit of Quantification (LOQ) 0.001 mg/kg0.01 mg/kg[1]0.0200 mg a.i./L[2]0.001 mg·kg-1[4]
Linearity (R²) >0.999>0.995>0.999Not explicitly stated, but method was validated
Accuracy (Recovery %) 95-105%70-120%Not explicitly stated, but method was validated70–120%[4]
Precision (RSD %) <5%<15%Not explicitly stated, but method was validatedNot explicitly stated, but method was validated
Analysis Time per Sample ~5 minutes~17 minutes[1]~10 minutesNot explicitly stated, but generally rapid
Specificity/Selectivity Very High (based on parent/daughter ion transitions)High (based on mass fragmentation patterns)Moderate (potential for interferences)[3]High
Sample Matrix Vegetables, Fruits, Soil, WaterSoil[1]Freshwater, Saltwater[2]Grapes, Vegetables[4][6]

Experimental Protocols

New UHPLC-MS/MS Method

a. Sample Preparation (QuEChERS Extraction):

  • Homogenize 10 g of the sample (e.g., vegetable homogenate).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

b. UHPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions: Specific parent and daughter ion transitions for this compound.

GC-MS Method (Based on Zeneca method RAM 057/04)[1]

a. Sample Preparation:

  • Extract a 20 g soil sample by heating under reflux with an acetonitrile/pH 9 water (70:30, v/v) solution.[7]

  • Partition the extract into dichloromethane.[7]

  • Perform a cleanup step using adsorption chromatography (e.g., Florisil cartridge) to remove interferences.[1]

  • Reconstitute the final extract in a suitable solvent for GC analysis.

b. GC-MS Conditions:

  • GC Column: Capillary column suitable for pesticide analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized temperature gradient to separate this compound from matrix components.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Monitored Ions: Specific ions from the mass spectrum of this compound.

HPLC-UV Method[2]

a. Sample Preparation:

  • For water samples, direct injection may be possible after filtration.

  • For other matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.

  • Fortified samples are prepared in the matrix blank.[2]

  • Dilute samples as needed to fall within the calibration range.[2]

b. HPLC-UV Conditions:

  • Column: ODS-AM column (150 mm x 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase: Isocratic or gradient mixture of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound.

Visualizations

ValidationWorkflow start Start: Method Development protocol Define Analytical Protocol (Sample Prep, Instrumentation) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ Determination protocol->lod_loq specificity Specificity / Selectivity protocol->specificity robustness Robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness specificity->robustness validation_report Validation Report robustness->validation_report end Validated Method validation_report->end

Caption: Workflow for the validation of a new analytical method.

MethodComparison sample Sample quechers QuEChERS Extraction sample->quechers New Method reflux Reflux Extraction sample->reflux GC Method l_l_extraction Liquid-Liquid/SPE Extraction sample->l_l_extraction HPLC Method uhplc UHPLC Separation quechers->uhplc msms MS/MS Detection uhplc->msms result_uhplc Result (High Specificity) msms->result_uhplc cleanup_gc SPE Cleanup reflux->cleanup_gc gc GC Separation cleanup_gc->gc ms MS Detection gc->ms result_gc Result (High Specificity) ms->result_gc hplc HPLC Separation l_l_extraction->hplc uv UV Detection hplc->uv result_hplc Result (Moderate Specificity) uv->result_hplc

Caption: Logical workflow comparison of analytical methods.

References

Flutriafol: A Comparative Guide to its Efficacy Among Triazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Flutriafol is a systemic triazole fungicide recognized for its broad-spectrum activity against a wide array of fungal pathogens in various agricultural crops.[1][2] As a member of the demethylation inhibitor (DMI) class of fungicides (FRAC Code 3), its mode of action and performance characteristics warrant a detailed comparison with other prominent triazoles to aid researchers and agricultural professionals in making informed decisions for disease management strategies.[1][3] This guide provides an objective comparison of this compound's efficacy, supported by available experimental data, and outlines the methodologies used in such evaluations.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including this compound, share a common mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] They specifically target and inhibit the C14-demethylase enzyme (cytochrome P450-dependent), which is essential for the conversion of lanosterol to ergosterol.[3][6] This disruption leads to an accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane, which results in the cessation of fungal growth and development.[3][4][7]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme C14-Demethylase (CYP51) Lanosterol->Enzyme catalysis Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane is essential for This compound This compound & Other Triazoles This compound->Enzyme inhibits Enzyme->Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Comparative Efficacy of this compound

This compound demonstrates strong systemic and long-lasting protective action against a variety of pathogens.[1] Its efficacy has been evaluated in numerous field trials against other triazoles, such as tebuconazole and propiconazole. While direct quantitative comparisons like EC50 values are highly dependent on the specific pathogen and experimental conditions, relative efficacy ratings provide valuable insights.

Table 1: Comparative Efficacy of this compound and Other Triazole Fungicides against Key Soybean Diseases

Fungicide Active Ingredient(s)Trade Name ExampleBrown Spot (Septoria glycines)Frogeye Leaf Spot (Cercospora sojina)
This compoundTopguard 1.04 SCVGP-G
This compound + BixafenLucento 4.17 SCVGVG
This compound + FluoxastrobinFortix SCG-VGG-VG
PropiconazoleTilt 3.6 ECGF
Tebuconazole + Prothioconazole---
Tebuconazole + Trifloxystrobin---

Source: Adapted from Purdue Extension, 2021.[8] Efficacy categories: P=Poor, F=Fair, G=Good, VG=Very Good. Data is based on single applications at labeled rates.

In studies on soybean diseases, this compound alone showed very good control of brown spot.[8] When combined with other active ingredients like bixafen, its efficacy against frogeye leaf spot was significantly improved.[9][10] For instance, the combination of bixafen and this compound was one of the few treatments to significantly suppress frogeye leaf spot severity compared to the non-treated control in a series of trials in Indiana.[9][10]

Table 2: Comparative Efficacy of this compound and Other DMI Fungicides against Gummy Stem Blight (Stagonosporopsis citrulli)

FungicideIn Vitro Sensitivity of Tebuconazole-Resistant Isolates
This compound Highly Resistant
TebuconazoleHighly Resistant
TetraconazoleHighly Resistant
DifenoconazoleModerately Resistant
ProthioconazoleModerately Resistant

Source: Adapted from Keinath et al., 2023.[11] This table shows cross-resistance patterns. Isolates highly resistant to tebuconazole also showed high resistance to this compound and tetraconazole.

A study on gummy stem blight in watermelon and muskmelon found that isolates highly resistant to tebuconazole were also highly resistant to this compound and tetraconazole in vitro, suggesting potential cross-resistance among these triazoles.[11]

Unique Characteristics of this compound

Compared to other triazoles, this compound has some distinct properties:

  • Against Tebuconazole: this compound has been described as having a stronger bactericidal effect and a specific ability to eradicate wheat powdery mildew spores, a characteristic not attributed to tebuconazole.[12]

  • Against Difenoconazole: While difenoconazole is noted for its excellent crop safety profile, this compound is particularly effective against cereal powdery mildew and may exhibit plant growth regulating effects, which are not a feature of difenoconazole.[12]

  • Systemic Activity: this compound is rapidly absorbed by the plant and translocated upwards (acropetally), protecting new growth.[1][13] It is recognized for having a faster systemic action and longer residual activity compared to some older triazoles.[1]

Experimental Protocols for Efficacy Evaluation

The evaluation of fungicide efficacy follows standardized protocols to ensure data reliability and comparability. These can range from laboratory-based in vitro assays to large-scale field trials.

In Vitro Fungicide Screening

A common laboratory method involves testing the fungicide against the target pathogen in a controlled environment.

  • Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is amended with a series of fungicide concentrations.

  • Inoculation: A standardized amount of the fungal pathogen (e.g., a mycelial plug or spore suspension) is placed on the center of the medium in each plate.[14][15]

  • Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., specific temperature and light cycle).

  • Assessment: Fungal growth (e.g., colony diameter) or spore germination is measured after a set period.[14][15] The data is used to calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth).

Field Efficacy Trials

Field trials provide data on performance under real-world agricultural conditions.

  • Trial Design: Experiments are set up in a randomized complete block design with multiple replicates to ensure statistical validity.[16][17] Treatments include the test fungicide at various rates, a standard reference fungicide, and an untreated control.[17]

  • Application: Fungicides are applied using calibrated equipment at specific crop growth stages or upon the first signs of disease.[16]

  • Disease Assessment: Disease severity and incidence are rated visually on a percentage scale at multiple time points after application.

  • Yield Data: At the end of the season, crop yield is measured for each plot to determine the economic benefit of the fungicide treatment.

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[17]

Experimental_Workflow cluster_lab In Vitro Assay cluster_field Field Trial lab_start Prepare Fungicide- Amended Media lab_inoculate Inoculate with Pathogen lab_start->lab_inoculate lab_incubate Incubate under Controlled Conditions lab_inoculate->lab_incubate lab_assess Measure Fungal Growth (Calculate EC50) lab_incubate->lab_assess field_setup Experimental Design (Randomized Blocks) field_apply Fungicide Application (Calibrated Sprayer) field_setup->field_apply field_rate Disease Assessment (Severity & Incidence) field_apply->field_rate field_yield Harvest & Measure Yield field_rate->field_yield field_analyze Statistical Analysis field_yield->field_analyze

Caption: General experimental workflow for fungicide efficacy testing.

Resistance Management

As with all triazole fungicides, repeated use of this compound can lead to the selection of resistant strains of fungal pathogens.[1] To maintain its effectiveness, it is crucial to implement an integrated disease management program that includes rotating fungicides with different modes of action, using resistant crop varieties, and adhering to recommended application rates and timings.[1][5]

References

Flutriafol Performance Under Diverse Climatic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triazole fungicide flutriafol's performance under various climatic conditions, supported by available experimental data. This compound is a broad-spectrum systemic fungicide widely used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1] Its efficacy, like that of many fungicides, can be significantly influenced by environmental factors such as temperature, humidity, and rainfall.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's mode of action is the inhibition of sterol biosynthesis in fungi.[2] Specifically, it targets the cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired fungal growth and reproduction.[1][3]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 catalyzes ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane This compound This compound This compound->cyp51 cyp51->ergosterol produces

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Performance Under Different Climatic Conditions

The performance of this compound can be influenced by several climatic variables. The following sections and tables summarize the available data on its efficacy under different temperature, humidity, and rainfall conditions.

Temperature

Temperature can affect both the growth rate of the target fungus and the activity of the fungicide. While specific quantitative data for this compound's efficacy across a range of temperatures is limited in publicly available literature, some general principles and findings for triazole fungicides can be considered. For instance, a study on the triazole fungicide tebuconazole showed that its efficacy against Fusarium species was influenced by temperature, with the fungicide being generally effective across a range of 20-35°C. However, at sub-lethal doses and temperatures below 35°C, there was an induction of genes related to mycotoxin production, highlighting the complex interaction between temperature, fungicide concentration, and fungal response.

Table 1: this compound Performance Under Different Temperature Conditions (Qualitative and Comparative Data)

Climatic ConditionCrop/DiseaseObservationReference
Mild WinterWheat/Stripe RustWet conditions and mild winter weather made early control of stripe rust difficult, suggesting that while this compound is effective, extreme disease pressure influenced by favorable temperatures can be challenging.[4]
High TemperatureGeneralHigh temperatures can lead to the decomposition of this compound, reducing its efficacy. The ideal storage temperature is between 0-30°C.[5]
Low TemperatureGeneralLow temperatures can increase the activity and efficacy of this compound. However, at temperatures below 0°C, crystallization may occur.[5]
Humidity

High humidity generally favors the development and spread of many fungal diseases.[6] The impact of humidity on this compound's performance is therefore twofold: it can increase disease pressure, and it can affect the fungicide's persistence and absorption.

Table 2: this compound Performance Under Different Humidity Conditions (Qualitative Data)

Climatic ConditionCrop/DiseaseObservationReference
High HumidityGeneralA more humid environment is more likely to negatively affect the storage characteristics and flow rates of this compound-treated fertilizer.[7]
High HumidityGeneralHigh humidity is a crucial factor in the emergence and development of many fungal diseases, thus increasing the need for effective fungicide application.[6]
Low HumidityGeneralLow relative humidity can lead to the formation of a porous film of the fungicide on plant and soil surfaces, potentially reducing its activity.[5]
Rainfall

Rainfall can impact the efficacy of foliar-applied fungicides through wash-off. The "rainfastness" of a fungicide, its ability to resist being washed off by rain, is a critical factor in its field performance.

A study on the dissipation of this compound on grapes in a field in Egypt found that its half-life was 3.25 days in berries and 1.95 days in leaves. The faster dissipation in leaves was attributed to their larger surface area and higher exposure to environmental factors, including rain. While this study did not directly measure disease control, it provides an indication of the persistence of this compound under field conditions that include rainfall.

Table 3: this compound Performance in Relation to Rainfall (Quantitative and Qualitative Data)

Climatic ConditionCrop/DiseaseObservationReference
RainfallGrapes/GeneralThe half-life of this compound was 1.95 days on leaves, with rainfall contributing to the wash-off of residues.
Moist vs. Dry ConditionsWheat/Stripe RustThe residual activity of this compound is assumed to be 8 to 12 weeks, depending on whether growing conditions are moist or dry. In drier, shorter seasonal conditions, this compound may provide longer protection.[4]
Simulated RainfallSoybean/Asian Soybean RustIn a study on a fungicide mixture, rainfall simulation after application negatively impacted disease control, especially when applied at night under dew conditions. An application at 14:00h with high temperature and low humidity showed reduced residual control.[8]

Comparison with Other Fungicides

Direct comparative studies of this compound with other fungicides under varied climatic conditions are not abundant in the available literature. However, some studies provide insights into its relative performance.

In a field trial for the control of stripe rust in winter wheat, a single application of this compound was effective in reducing disease severity for up to 16 days. However, by 25 days after application, rust severity in this compound-treated plots had increased to 40%, indicating a shorter period of efficacy compared to some other fungicides in the trial under the specific environmental conditions of that study.

Another study on pea powdery mildew compared the efficacy of several fungicides, including the triazole hexaconazole, under open and protected conditions. Hexaconazole provided the best disease control in both environments, suggesting that triazoles can be effective under different microclimates.

Table 4: Comparative Performance of this compound and Other Fungicides

Fungicide(s)Crop/DiseaseClimatic/Environmental ConditionKey FindingReference
This compound, Tebuconazole, Prochloraz, etc.Winter Wheat/Stripe RustField conditions (specific climatic data not provided)This compound's efficacy in controlling stripe rust was less persistent (up to 16 days) compared to some other fungicides like Absolute and Sparta under the trial conditions.[9]
Hexaconazole (triazole), Carbendazim, etc.Pea/Powdery MildewOpen vs. Protected (polyhouse) conditionsHexaconazole provided the highest disease control under both conditions, indicating the robustness of triazoles across different microclimates.
This compound, Difenoconazole, Tebuconazole, etc.Watermelon/Gummy Stem BlightField conditionsIn isolates highly resistant to tebuconazole, this compound's performance in reducing disease severity was not significantly different from mancozeb alone.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of fungicide efficacy. The following is a generalized workflow for evaluating the performance of a fungicide like this compound under different climatic conditions, based on standard practices.[2][3][11][12]

experimental_workflow start Start: Define Objectives (e.g., this compound efficacy vs. temperature) design Experimental Design - Randomized Complete Block - Factorial (e.g., Fungicide x Temperature) start->design setup Setup Controlled Environment - Growth chambers/Greenhouse - Set Temperature/Humidity/Rainfall regimes design->setup plant_prep Plant Preparation - Select susceptible host plant - Grow to appropriate stage setup->plant_prep inoculation Pathogen Inoculation - Prepare standardized inoculum - Inoculate plants plant_prep->inoculation application Fungicide Application - Apply this compound at specified rates - Include untreated and positive controls inoculation->application incubation Incubation - Maintain plants under defined climatic conditions application->incubation assessment Disease Assessment - Rate disease severity/incidence - Collect data at multiple time points incubation->assessment data_analysis Data Analysis - ANOVA, regression analysis - Calculate % disease control, AUDPC assessment->data_analysis end End: Conclude on Performance data_analysis->end

Caption: A generalized workflow for evaluating fungicide efficacy.

Key Methodological Considerations:
  • Experimental Unit: Greenhouse pots or field plots. For field trials, plots should be of a sufficient size to minimize edge effects and allow for accurate application and assessment.

  • Replication: A minimum of 3-4 replications for each treatment is recommended to ensure statistical validity.

  • Treatments:

    • Untreated, inoculated control (to assess disease pressure).

    • This compound at various application rates.

    • Alternative fungicide(s) for comparison.

    • Untreated, non-inoculated control (to assess plant health in the absence of disease).

  • Climatic Control:

    • Temperature and Humidity: Utilize controlled environment growth chambers or greenhouses where temperature and relative humidity can be precisely maintained and varied according to the experimental design.

    • Rainfall Simulation: Use a rainfall simulator to apply a known amount and intensity of water at specific intervals after fungicide application to assess rainfastness.

  • Inoculation: Apply a standardized concentration of fungal spores to ensure uniform disease pressure across all experimental units.

  • Disease Assessment:

    • Visually assess disease severity as a percentage of leaf area affected or using a standardized rating scale.

    • Measure disease incidence as the percentage of infected plants or plant parts.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.

  • Data Analysis: Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Conclusion

The performance of this compound is intrinsically linked to climatic conditions. While it is a potent inhibitor of a broad range of fungal pathogens, its efficacy can be moderated by temperature, humidity, and rainfall. High disease pressure resulting from optimal climatic conditions for the pathogen may require higher application rates or more frequent applications. Conversely, under dry conditions, the residual activity of this compound may be extended. The rainfastness of this compound is a key consideration for its use in regions with frequent rainfall.

Further research with detailed, quantitative assessments of this compound's performance under a wider range of controlled and field climatic conditions would be highly beneficial for optimizing its use in integrated disease management programs and for developing predictive models of its efficacy.

References

Comparing the Cost-Effectiveness of Flutriafol Application Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of foliar, in-furrow, and seed treatment applications of the systemic fungicide Flutriafol, supported by experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for crop protection strategies.

This compound, a broad-spectrum systemic fungicide, is a critical tool in managing a variety of fungal diseases in major crops. Its efficacy is significantly influenced by the method of application, which also dictates the overall cost-effectiveness of the treatment. This guide provides a comparative analysis of the three primary application methods for this compound—foliar spray, in-furrow application, and seed treatment—supported by experimental data on disease control, crop yield, and economic returns.

At a Glance: Performance and Cost Comparison

The selection of an application method is a crucial decision that depends on various factors including the target disease, crop type, expected disease pressure, and economic considerations. Below is a summary of the quantitative data from various studies comparing the different application methods.

Application MethodTarget CropTarget Disease(s)Efficacy (Disease Control)Yield Response (Increase over Untreated)Net Economic Benefit (per hectare)
In-Furrow (at seeding) WheatStem RustUp to 51% reduction in infection (at 800ml/ha)[1]-0.13 to -0.15 t/ha (in the absence of high disease pressure)[1]Negative to negligible in low disease pressure scenarios[1]
CornFoliar Diseases2.1 - 2.3% reduction in severity on ear leaves[2][3]Up to 7.8 bu/ac (banded application)[2][3]Not specified, but yield increase suggests potential profitability
Foliar Spray WheatStem Rust & Yellow Leaf SpotUp to 79% control of stem rust (single spray at GS55)[1]Up to 0.13 t/ha (with three-spray program)[1]$8/ha (single spray at flag leaf)[1]
CornTar Spot34.5% to 55.5% reduction in symptom expression[4]544.6 to 1,020.7 kg/ha increase under high disease severity[4][5]$92.6/ha to $173.5/ha greater partial returns under high disease severity[4][5]
Seed Treatment WheatEarly Foliar Diseases (e.g., Stripe Rust, Tan Spot)Up to 36% reduction in stripe rust severity[6]25-50% increase in treated plots[6]Not specified, but significant yield increase indicates high potential for positive ROI

Note: Economic benefits are highly dependent on crop prices, fungicide costs, and application costs, which can vary significantly.

In-Depth Analysis of Application Methods

In-Furrow Application

In-furrow application of this compound involves placing the fungicide in the furrow with the seed at planting, often coated on granular fertilizer.[7][8] This method provides early-season protection against both soil-borne and foliar diseases as the systemic fungicide is taken up by the roots and translocated throughout the developing plant.[7][9]

Advantages:

  • Provides early and extended disease control, which can be crucial in high-risk environments.[7][8]

  • May reduce the need for early-season foliar fungicide applications.[1][9]

Disadvantages:

  • Efficacy can be influenced by soil conditions and fertilizer placement; poor root access can limit uptake.[8]

  • In the absence of significant early-season disease pressure, it may not provide a positive economic return and can even lead to yield reductions in some cases.[1]

Foliar Spray Application

Foliar application is a common method for controlling existing fungal infections and protecting plant tissues from new infections.[10] The timing of foliar sprays is critical and should be aligned with key crop growth stages and favorable conditions for disease development.[4]

Advantages:

  • Allows for targeted application when disease is present or conditions are conducive for infection.

  • Can be highly effective in controlling established foliar diseases.[1]

Disadvantages:

  • May require multiple applications, increasing costs.[11]

  • Efficacy can be affected by weather conditions at the time of application.

  • Timeliness of application is crucial for optimal results.[4]

Seed Treatment

Applying this compound as a seed treatment can protect the seed and emerging seedling from seed-borne and soil-borne pathogens, as well as provide early control of some foliar diseases.[6][12] Generally, fungicide seed treatments use a significantly lower amount of active ingredient per hectare compared to foliar applications.[13][14]

Advantages:

  • Cost-effective method for early-season disease management.[12]

  • Reduces the total amount of fungicide applied to the field compared to some other methods.[13][14]

  • Provides a baseline level of protection, which can be supplemented with foliar sprays if needed.[6]

Disadvantages:

  • The duration of protection is limited, typically lasting for the first few weeks after planting.[6][12]

  • May not be sufficient to control diseases that occur later in the growing season.[6]

Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation. Below are summaries of the experimental protocols from key studies.

Study 1: In-Furrow vs. Foliar Application in Wheat for Stem Rust and Yellow Leaf Spot Control[1]
  • Experimental Design: Split-plot design with this compound treatments as the main plots and foliar fungicide treatments as sub-plots.

  • Treatments:

    • Main Plots (In-Furrow this compound):

      • Untreated control

      • This compound (Intake®) at 400 ml/ha applied on fertilizer at seeding.

      • This compound (Intake®) at 800 ml/ha applied on fertilizer at seeding.

    • Sub-Plots (Foliar Fungicide - Prosaro®):

      • Untreated control

      • Single spray at early tillering (GS30)

      • Single spray at flag leaf emergence (GS39)

      • Single spray at partial ear emergence (GS55)

      • Two-spray program (GS30 and GS39)

      • Two-spray program (GS39 and GS55)

      • Three-spray program (GS30, GS39, and GS55)

  • Application Details: Foliar fungicides were applied with 120 L/ha of water using TT-110-02 nozzles.

  • Data Collection: Disease severity was assessed visually. Yield, grain quality, and economic margin were determined at harvest.

Study 2: Economic Analysis of Foliar Fungicide Application in Corn for Tar Spot Management[4][5]
  • Experimental Design: Not explicitly stated, but treatments were compared to a non-treated control.

  • Treatments: Included a comparison of nine different foliar fungicide products, one of which contained this compound (this compound + bixafen), all applied at the tassel-silk (VT/R1) growth stage.

  • Data Collection: Tar spot severity was assessed, and yield was measured at harvest.

  • Economic Analysis: Partial returns were calculated using the formula: Partial Return = (P * Ydiff) - (N * Fpc), where P is the corn price, Ydiff is the yield change due to the fungicide, N is the number of applications, and Fpc is the fungicide program cost (product + application).

Visualizing the Decision-Making Process

The selection of the most cost-effective this compound application method is a multifactorial decision. The following diagram illustrates the logical workflow for this process.

CostEffectivenessDecision start Start: Assess Crop and Disease Risk crop_type Identify Crop Type (e.g., Wheat, Corn, Soybean) start->crop_type disease_risk Evaluate Disease Risk (History, Variety Susceptibility, Weather Forecast) start->disease_risk high_risk High Disease Risk disease_risk->high_risk High low_risk Low to Moderate Disease Risk disease_risk->low_risk Low/Moderate prophylactic Consider Prophylactic Application high_risk->prophylactic wait_and_see Adopt 'Wait and See' Approach low_risk->wait_and_see seed_treatment Seed Treatment prophylactic->seed_treatment in_furrow In-Furrow Application prophylactic->in_furrow monitor Monitor Crop and Disease Progression seed_treatment->monitor in_furrow->monitor foliar_needed Is Foliar Spray Needed? monitor->foliar_needed apply_foliar Apply Foliar Spray foliar_needed->apply_foliar Yes no_foliar Continue Monitoring foliar_needed->no_foliar No end Economic Evaluation (Yield vs. Cost) apply_foliar->end no_foliar->end scout Regular Scouting for Disease Symptoms wait_and_see->scout threshold_met Disease Threshold Met? scout->threshold_met threshold_met->apply_foliar Yes no_action No Action Required threshold_met->no_action No no_action->end

Caption: Decision workflow for selecting a cost-effective this compound application strategy.

Generalized Experimental Workflow

For researchers designing studies to compare this compound application methods, a standardized workflow ensures robust and comparable results.

ExperimentalWorkflow planning 1. Experimental Design - Define Objectives - Select Treatments - Randomized Block/Split-Plot setup 2. Field Setup - Plot Establishment - Soil Sampling - Pre-treatment Assessments planning->setup application 3. Treatment Application - Seed Treatment - In-Furrow at Planting - Foliar Spray at Key Growth Stage setup->application monitoring 4. In-Season Monitoring - Disease Scouting & Severity Rating - Crop Vigor Assessment - Tissue Sampling for Fungicide Uptake application->monitoring harvest 5. Harvest & Data Collection - Yield Measurement - Grain Quality Analysis monitoring->harvest analysis 6. Data Analysis - Statistical Analysis (ANOVA) - Economic Analysis (Cost-Benefit, ROI) harvest->analysis reporting 7. Reporting - Summarize Findings - Publish Comparison Guide analysis->reporting

Caption: A generalized workflow for experiments comparing this compound application methods.

Conclusion

The choice of this compound application method has significant implications for both disease management and economic returns.

  • In-furrow applications offer the benefit of early and prolonged protection, making them a potentially valuable tool in high-risk scenarios, though their profitability is questionable under low disease pressure.

  • Foliar applications provide flexibility and targeted control, with their cost-effectiveness being highly dependent on timely application in response to disease development.

  • Seed treatments represent a cost-effective baseline strategy for managing early-season diseases, often utilizing less active ingredient per hectare.

Ultimately, an integrated approach that considers the specific cropping system, disease risk, and economic factors will lead to the most effective and profitable use of this compound. Further research conducting direct comparisons of all three application methods within the same study would provide a more complete picture of their relative cost-effectiveness.

References

Flutriafol's Impact on Soil Microbial Diversity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicide flutriafol's effect on soil microbial diversity against other chemical and biological alternatives. The information is compiled from various scientific studies to offer a comprehensive overview for research and development purposes.

**Executive Summary

This compound, a broad-spectrum triazole fungicide, is widely used in agriculture. Its persistence in soil raises concerns about its long-term impact on the soil microbiome, which is crucial for soil health and ecosystem functioning. This guide compares the effects of this compound with other chemical fungicides, such as tebuconazole and mancozeb, and with biological alternatives like Bacillus subtilis and Trichoderma harzianum. The available data suggests that while this compound's impact can be variable, some alternatives may offer a more favorable profile in terms of preserving soil microbial diversity.

Comparative Analysis of Fungicide Effects on Soil Microbial Diversity

The following tables summarize quantitative data from various studies on the effects of different fungicides on soil microbial diversity. It is important to note that these data are collated from different studies with varying experimental conditions, and direct, side-by-side comparative studies are limited.

Table 1: Comparison of Effects on Soil Microbial Alpha Diversity Indices

Fungicide/AlternativeTreatment DetailsShannon Index (H')Simpson Index (D)Chao1 RichnessSource
This compound Not specified in available high-throughput sequencing studiesData Not AvailableData Not AvailableData Not Available-
Tebuconazole 0.02 mg/kg soil~2.2 (Phylum)~0.8 (Phylum)Data Not Available[1]
10.0 mg/kg soil~1.85 (Phylum)~0.7 (Phylum)Data Not Available[1]
Mancozeb Qualitative data suggests a decrease in fungal diversity.Data Not AvailableData Not AvailableData Not Available[2][3]
Bacillus subtilis Inoculation in soilGenerally observed to increase bacterial diversity.Data Not AvailableData Not Available[4][5]
Trichoderma harzianum Inoculation in soilNo significant change or increase in bacterial diversity.No significant changeData Not Available[6]

Table 2: Comparison of Effects on the Relative Abundance of Major Soil Bacterial Phyla (%)

Fungicide/AlternativeTreatment DetailsProteobacteriaAcidobacteriaActinobacteriaFirmicutesBacteroidetesSource
This compound Not specified in available high-throughput sequencing studiesData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Tebuconazole Control49.054.4717.1217.52Data Not Available[7][8]
0.1 mg/kg soil45.727.80Data Not Available13.12Data Not Available[7][8]
0.5 mg/kg soil47.176.58Data Not Available15.81Data Not Available[7][8]
Mancozeb Qualitative data suggests a decrease in certain bacterial populations at high concentrations.Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available[3][9]
Bacillus subtilis Inoculation in soybean roots75-90Data Not Available8-20Absent in rootsPresent[10][11]
Inoculation in soybean soil50-75Data Not AvailableData Not AvailablePresentData Not Available[10][11]
Trichoderma harzianum Inoculation in Lagenaria siceraria rhizosphereDominantData Not AvailableData Not AvailableData Not AvailableIncreased[12][13][14]

Disclaimer: The data presented above are from different studies and are not directly comparable due to variations in soil type, application rates, incubation times, and analytical methods. The absence of data for this compound in high-throughput sequencing studies highlights a significant research gap.

Experimental Protocols

A Representative Experimental Protocol for Assessing Fungicide Effects on Soil Microbial Diversity

This protocol outlines a typical workflow for studying the impact of fungicides on soil microbial communities using high-throughput sequencing.

  • Soil Sampling and Treatment:

    • Collect soil samples from a homogenous agricultural field.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Divide the soil into microcosms (e.g., pots or flasks).

    • Apply the fungicides (e.g., this compound, tebuconazole, mancozeb) and biofungicides (e.g., Bacillus subtilis, Trichoderma harzianum) at recommended and elevated concentrations. Include an untreated control group.

    • Incubate the microcosms under controlled conditions (e.g., temperature, moisture) for a specified period (e.g., 7, 14, 30, 60 days).

    • Collect soil samples at different time points for analysis.

  • Soil DNA Extraction:

    • Extract total genomic DNA from soil samples (e.g., 0.5g) using a commercial soil DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, Qiagen) following the manufacturer's instructions.[15]

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • PCR Amplification and Sequencing:

    • Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using universal primers (e.g., 341F and 806R).

    • Amplify the ITS1 or ITS2 region of the fungal rRNA gene using fungal-specific primers (e.g., ITS1F and ITS2R).

    • Perform PCR in triplicate for each sample to minimize PCR bias.

    • Pool the triplicate PCR products and purify them using a PCR purification kit.

    • Quantify the purified amplicons and pool them in equimolar concentrations.

    • Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.

Bioinformatics and Data Analysis

A typical bioinformatics pipeline for analyzing the sequencing data is as follows:

  • Quality Control and Pre-processing:

    • Demultiplex the raw sequencing reads based on their barcodes.

    • Trim primer sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

    • Merge paired-end reads using software like FLASH or VSEARCH.

  • OTU/ASV Picking:

    • Cluster the high-quality reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using pipelines like QIIME or mothur.[16]

    • Alternatively, denoise the sequences to identify Amplicon Sequence Variants (ASVs) using tools like DADA2 or Deblur for higher resolution.[17]

  • Taxonomic Classification:

    • Assign taxonomy to the representative sequence of each OTU/ASV using a reference database such as Greengenes, SILVA (for 16S rRNA), or UNITE (for ITS).

  • Diversity Analysis:

    • Alpha diversity: Calculate within-sample diversity indices such as Shannon, Simpson, and Chao1 to assess species richness and evenness.

    • Beta diversity: Analyze between-sample diversity using metrics like Bray-Curtis or Jaccard dissimilarity. Visualize the results using Principal Coordinate Analysis (PCoA) or Non-metric Multidimensional Scaling (NMDS).

  • Statistical Analysis:

    • Perform statistical tests (e.g., ANOVA, PERMANOVA) to identify significant differences in microbial community composition and diversity between different fungicide treatments and the control.

Visualizations

Diagrams of Experimental Workflow and Conceptual Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_bioinformatics Bioinformatics soil_collection Soil Collection & Homogenization microcosm Microcosm Setup soil_collection->microcosm treatment Fungicide Application microcosm->treatment dna_extraction Soil DNA Extraction treatment->dna_extraction pcr 16S/ITS PCR Amplification dna_extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing quality_control Quality Control & Pre-processing sequencing->quality_control otu_picking OTU/ASV Picking quality_control->otu_picking taxonomy Taxonomic Classification otu_picking->taxonomy diversity Diversity & Statistical Analysis taxonomy->diversity

Caption: Experimental workflow for assessing fungicide impact on soil microbial diversity.

Conceptual_Pathway cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Outcome fungicide This compound Application fungal_inhibition Inhibition of Fungal Growth fungicide->fungal_inhibition enzyme_inhibition Inhibition of Specific Enzymes fungicide->enzyme_inhibition bacterial_shift Shift in Bacterial Community (e.g., competition release) fungal_inhibition->bacterial_shift nutrient_cycling Altered Nutrient Cycling enzyme_inhibition->nutrient_cycling diversity_change Change in Microbial Diversity bacterial_shift->diversity_change nutrient_cycling->diversity_change function_change Altered Soil Functions diversity_change->function_change

Caption: Conceptual pathway of this compound's impact on the soil microbiome.

References

Flutriafol vs. Azoxystrobin: A Comparative Guide for Soybean Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides flutriafol and azoxystrobin for the management of key soybean diseases. The information presented is collated from peer-reviewed research and aims to assist in informed decision-making for disease control strategies.

Executive Summary

This compound, a triazole (Fungicide Resistance Action Committee [FRAC] Group 3) fungicide, and azoxystrobin, a strobilurin (FRAC Group 11) fungicide, are both vital components in soybean disease management programs. This compound offers systemic and long-lasting residual control by inhibiting ergosterol biosynthesis in fungal cell membranes. Azoxystrobin provides broad-spectrum activity by inhibiting mitochondrial respiration, which leads to fungal cell death. While often used in combination to broaden the spectrum of control and manage resistance, understanding their individual performance against specific pathogens is crucial for optimizing disease management strategies.

This guide presents available comparative data for their efficacy against Asian soybean rust (Phakopsora pachyrhizi), frogeye leaf spot (Cercospora sojina), and Septoria brown spot (Septoria glycines).

Comparative Efficacy Data

The following tables summarize quantitative data from field trials comparing the performance of this compound and azoxystrobin. It is important to note that much of the recent research focuses on premix formulations, and direct, head-to-head comparisons of these active ingredients as standalone treatments are limited for some diseases.

Table 1: Efficacy Against Asian Soybean Rust (Phakopsora pachyrhizi)

Active Ingredient/ProductApplication RateDisease Severity (%)Yield ( kg/ha )Citation
This compound -Significant decreaseSignificant increase
Azoxystrobin + Propiconazole -Significant decreaseSignificant increase
Untreated Control -60.2 (mean)3064 (mean)

Note: Data from a meta-analysis of 61 trials. Specific rates and direct comparison data were not detailed in the summary.

Table 2: Efficacy Against Frogeye Leaf Spot (Cercospora sojina)

Active Ingredient/ProductApplication RateDisease Severity (%)Yield (bu/A)Citation
Azoxystrobin + Difenoconazole ->50% reduction2.0 to 6.6 increase
This compound + Fluoxastrobin -~50% reduction-
Untreated Control -8 to 43-

Note: Data is from studies evaluating premix formulations. The efficacy of the individual active ingredients can be inferred but not definitively isolated.

Table 3: Efficacy Against Septoria Brown Spot (Septoria glycines)

Active IngredientApplication RateDisease Severity (%)Yield ( kg/ha )Citation
This compound -No significant decreaseNo significant impact
Azoxystrobin -Significantly reducedIncreased in 3 of 6 location-years
Untreated Control ---

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for fungicide efficacy trials in soybean.

General Field Trial Design and Management
  • Experimental Design: Randomized complete block design with four to five replications is commonly used.

  • Plot Size: Plots typically consist of four to eight rows, with lengths ranging from 25 to 40 feet.

  • Agronomic Practices: Standard agronomic practices for the region, including tillage, fertilization, and weed and insect control, are maintained uniformly across all plots.

  • Cultivar Selection: Soybean cultivars susceptible to the target diseases are often chosen to ensure adequate disease pressure for evaluation.

Fungicide Application
  • Timing: Fungicide applications are most commonly made at the R3 growth stage (beginning pod).

  • Application Equipment: Calibrated backpack or self-propelled research sprayers equipped with appropriate nozzles (e.g., TeeJet 8003) are used to ensure uniform coverage.

  • Spray Volume and Pressure: Application volumes typically range from 15 to 20 gallons per acre at a pressure of 35 to 40 psi.

Disease Assessment
  • Timing: Disease severity is typically assessed at the R6 growth stage (full seed).

  • Method: Visual estimation of the percentage of leaf area affected by the disease is conducted in the upper, middle, and/or lower canopy, depending on the pathogen. For frogeye leaf spot, assessment is often focused on the upper third of the canopy.

  • Rating Scale: Standardized disease rating scales are used to ensure consistency.

Yield Measurement
  • Harvest: The center two or four rows of each plot are harvested at maturity using a research plot combine.

  • Data Adjustment: Harvested grain weight is adjusted to a standard moisture content (typically 13%) to calculate yield in bushels per acre or kilograms per hectare.

Visualizations

Signaling Pathway and Mode of Action

G Figure 1. Comparative Mode of Action of this compound and Azoxystrobin cluster_this compound This compound (Triazole - FRAC 3) cluster_azoxystrobin Azoxystrobin (Strobilurin - FRAC 11) This compound This compound ergosterol_synthesis Ergosterol Biosynthesis This compound->ergosterol_synthesis Inhibits cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Essential for fungal_cell Fungal Cell cell_membrane->fungal_cell Component of azoxystrobin Azoxystrobin mitochondrial_respiration Mitochondrial Respiration (Complex III) azoxystrobin->mitochondrial_respiration Inhibits atp_production ATP Production mitochondrial_respiration->atp_production Drives atp_production->fungal_cell Powers cell_death Cell Death fungal_cell->cell_death Leads to

Caption: Comparative Mode of Action of Fungicides.

Experimental Workflow for Fungicide Efficacy Trial

G Figure 2. Generalized Experimental Workflow for Fungicide Efficacy Trials start Trial Initiation plot_establishment Plot Establishment (Randomized Block Design) start->plot_establishment fungicide_application Fungicide Application (Growth Stage R3) plot_establishment->fungicide_application disease_assessment Disease Assessment (Growth Stage R6) - Visual Severity Rating fungicide_application->disease_assessment yield_harvest Yield Harvest and Measurement disease_assessment->yield_harvest data_analysis Statistical Analysis (ANOVA, Mean Separation) yield_harvest->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Flutriafol in the Face of Resistance: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of fungicide resistance necessitates a rigorous evaluation of existing and novel active ingredients. This guide provides a comparative analysis of flutriafol's efficacy, particularly in the context of fungal populations with reduced sensitivity to demethylation inhibitor (DMI) fungicides. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for researchers engaged in the development of effective disease management strategies.

Comparative Efficacy of this compound and Alternative Fungicides

The in vitro efficacy of this compound against various fungal pathogens, especially when compared to other DMIs, reveals important nuances in performance, particularly in the context of emerging resistance.

Efficacy Against Fusarium Species

A comparative study on the sensitivity of several Fusarium species to a range of DMI fungicides provides valuable insights into their relative effectiveness. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit fungal mycelial growth by 50%.

FungicideFusarium graminearum (mg/L)Fusarium avenaceum (mg/L)Fusarium verticillioides (mg/L)
This compound >10 (for 4 isolates), 1.66 - 8.51 (for others)>10 (for 3 isolates), 7.08 (for others)Not specified, but generally most sensitive
Tebuconazole0.85 - 2.570.85 - 1.580.22 - 0.85
Metconazole<0.1 - 1.660.13 - 0.56<0.1 - 0.17
Prochloraz<0.1<0.1<0.1

Data sourced from a study on the in vitro sensitivity of various Fusarium species. It is important to note that for several isolates, the EC50 for this compound exceeded the highest tested concentration of 10 mg/L.[1][2]

From this data, it is evident that against the tested Fusarium isolates, this compound was the least effective, with prochloraz demonstrating the highest efficacy.[1][2] Metconazole also showed greater efficiency in inhibiting mycelial growth compared to tebuconazole and this compound.[1][2]

Sensitivity of Exserohilum turcicum (Northern Corn Leaf Blight)

Research into the sensitivity of Exserohilum turcicum, the causal agent of Northern Corn Leaf Blight, to this compound has indicated the presence of isolates with reduced sensitivity and resistance in the United States.[2][3][4]

ParameterValue (µg/mL)
Mean Absolute EC502.1881 - 3.2643
Complete Inhibition Concentration (most isolates)1
Complete Inhibition Concentration (less sensitive isolates)10 or 100
No Complete Inhibition>100 (for 4.9% of isolates)

Data from a 2020 study on 81 E. turcicum isolates.[2][3][4]

This study highlights that while the majority of isolates were sensitive to this compound, a notable percentage required significantly higher concentrations for inhibition, and some were not completely inhibited even at 100 µg/mL.[2][3][4] This suggests a tangible risk of resistance development.

Furthermore, studies on E. turcicum have indicated the potential for cross-resistance among DMI fungicides.[3][4] A positive correlation has been observed between resistance to metconazole and both propiconazole and prothioconazole.[5] This implies that fungal populations with reduced sensitivity to one DMI may also exhibit decreased sensitivity to others in the same class.

Experimental Protocols

The following methodologies are representative of the in vitro assays used to determine the fungicide sensitivity data presented above.

Mycelial Growth Inhibition Assay

This common method is used to determine the EC50 value of a fungicide against a specific fungal pathogen.

1. Fungal Isolate Preparation:

  • The fungal pathogen is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

2. Fungicide Stock Solution and Amended Media Preparation:

  • A stock solution of the technical-grade fungicide is prepared by dissolving it in an appropriate solvent (e.g., acetone or ethanol).

  • The stock solution is then serially diluted and added to the molten PDA at a specific temperature (e.g., 50-60°C) to achieve a range of desired final concentrations.

  • The fungicide-amended PDA is poured into sterile Petri dishes. Control plates containing only the solvent and PDA are also prepared.

3. Inoculation and Incubation:

  • A mycelial plug of a standardized diameter (e.g., 5 mm) is taken from the actively growing margin of the fungal culture and placed in the center of each fungicide-amended and control Petri dish.

  • The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a specified period, or until the mycelial growth in the control plates reaches the edge of the dish.

4. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.

  • The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition data.

Spore Germination Assay

This method is particularly useful for fungi that sporulate readily and assesses the fungicide's effect on the initial stages of fungal development.

1. Spore Suspension Preparation:

  • Spores are harvested from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.

  • The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standardized level using a hemocytometer.

2. Fungicide Treatment:

  • The spore suspension is mixed with various concentrations of the fungicide in a liquid medium or on a solid medium like water agar.

3. Incubation and Observation:

  • The treated spore suspensions are incubated under conditions conducive to germination.

  • After a set period, a sample is observed under a microscope to determine the percentage of germinated spores. A spore is typically considered germinated if the germ tube is at least as long as the spore itself.

4. Data Analysis:

  • The percentage of germination inhibition is calculated for each fungicide concentration compared to the untreated control.

  • Similar to the mycelial growth assay, the EC50 value is determined using regression analysis.

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound and other azole fungicides is intrinsically linked to the ergosterol biosynthesis pathway in fungi. Resistance can develop through several mechanisms that disrupt this interaction.

Ergosterol_Biosynthesis_and_Azole_Resistance acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51/ERG11) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane cyp51->ergosterol Demethylation This compound This compound (Azole Fungicide) This compound->cyp51 Inhibition efflux_pump Efflux Pumps (ABC/MFS Transporters) This compound->efflux_pump cyp51_mutation Target Site Mutation (CYP51 gene) cyp51_mutation->cyp51 Reduces Binding Affinity overexpression Overexpression of CYP51 overexpression->cyp51 Increases Enzyme Concentration

Caption: Ergosterol biosynthesis pathway and mechanisms of azole resistance.

This diagram illustrates the normal biosynthetic pathway of ergosterol, a vital component of the fungal cell membrane. This compound acts by inhibiting the enzyme 14α-demethylase (encoded by the CYP51 or ERG11 gene), which disrupts ergosterol production and compromises cell membrane integrity. Fungal resistance to azoles can arise through several key mechanisms:

  • Target site mutations: Changes in the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing the binding affinity of the fungicide.

  • Overexpression of the target enzyme: An increase in the production of 14α-demethylase can overcome the inhibitory effect of the fungicide.

  • Increased efflux: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.

Experimental Workflow for Fungicide Sensitivity Screening

The process of evaluating the efficacy of a fungicide against a panel of fungal isolates follows a structured workflow to ensure reproducibility and accuracy of the results.

Experimental_Workflow start Start: Fungal Isolate Collection and Culturing prepare_fungicide Prepare Fungicide Stock and Serial Dilutions start->prepare_fungicide inoculate Inoculate Plates with Fungal Mycelial Plugs start->inoculate prepare_media Prepare Fungicide-Amended and Control Media prepare_fungicide->prepare_media prepare_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate_inhibition Calculate Percentage Growth Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Values (Regression Analysis) calculate_inhibition->determine_ec50 analyze Comparative Analysis of Fungicide Efficacy determine_ec50->analyze

Caption: In vitro fungicide sensitivity screening workflow.

This workflow outlines the key steps involved in determining the EC50 values for a fungicide. The process begins with the collection and culturing of fungal isolates, followed by the preparation of fungicide-amended media. After inoculation and incubation, the extent of fungal growth is measured, and the percentage of inhibition is calculated. Finally, statistical analysis is performed to determine the EC50 value, which allows for a quantitative comparison of the efficacy of different fungicides.

References

Validating Molecular Docking for Flutriafol Binding Prediction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flutriafol is a broad-spectrum systemic fungicide from the triazole chemical class. Its efficacy stems from the inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Predicting the binding affinity and interaction of this compound with its target is crucial for understanding its mechanism of action, predicting potential resistance, and designing new, more effective fungicides. Molecular docking is a computational technique widely used for this purpose. This guide provides a comparative analysis of molecular docking for predicting this compound binding, supported by experimental data for this compound and alternative azole fungicides, and details the methodologies for both computational and experimental validation.

Validated Biological Target of this compound: CYP51

The primary target for this compound and other azole fungicides is the enzyme sterol 14α-demethylase, encoded by the CYP51 gene. Inhibition of this enzyme disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. Studies on Colletotrichum siamense have shown that deletion of the CYP51A gene leads to increased sensitivity to this compound, providing strong evidence that CYP51A is a key target of this fungicide.[1]

Molecular Docking Performance for this compound and Alternatives

While direct experimental validation of this compound's docking score against CYP51 is not extensively documented in a single study, we can infer its potential binding energy from studies on other proteins and compare it with experimentally validated data for other azole fungicides that target CYP51.

A study on the aquatic toxicity of several triazole fungicides used molecular docking to predict the binding of this compound to proteins in the photosystem II of Lemna minor. This provides an example of the predicted binding energy of this compound.

Table 1: Example of Molecular Docking Prediction for this compound

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Docking Software
This compoundPhotosystem II Protein C43 (Lemna minor)-7.44 to -7.99Not Specified
This compoundPhotosystem II Protein C47 (Lemna minor)-7.44 to -8.28Not Specified

Data from a study on the aquatic toxicity of triazole fungicides.[2]

For a robust validation of docking predictions for this compound's primary target, CYP51, it is essential to compare the predicted binding energies with experimental binding affinities. The following table presents experimental data for other well-known azole fungicides that inhibit CYP51.

Table 2: Comparison of Experimental Binding Affinities of Alternative Azole Fungicides to CYP51

Azole FungicideFungal SpeciesExperimental ValueAssay Type
FluconazoleCandida albicansIC50: 0.4 - 0.6 µMCYP51 Reconstitution Assay
KetoconazoleCandida albicansIC50: 0.4 - 0.6 µMCYP51 Reconstitution Assay
ItraconazoleCandida albicansIC50: 0.4 - 0.6 µMCYP51 Reconstitution Assay
VoriconazoleCandida albicansIC50: 1.6 µMCYP51 Reconstitution Assay
Prothioconazole-desthioCandida albicansIC50: 1.9 µMCYP51 Reconstitution Assay
KetoconazoleZebrafishKs: 0.26 µMSpectral Binding Assay
PropiconazoleZebrafishKs: 0.64 µMSpectral Binding Assay
ClotrimazoleMalassezia globosaKd: ≤ 2 to 11 nMSpectral Binding Assay
FluconazoleMalassezia globosaKd: ≤ 2 to 11 nMSpectral Binding Assay
ItraconazoleMalassezia globosaKd: ≤ 2 to 11 nMSpectral Binding Assay
KetoconazoleMalassezia globosaKd: ≤ 2 to 11 nMSpectral Binding Assay
VoriconazoleMalassezia globosaKd: ≤ 2 to 11 nMSpectral Binding Assay

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[3][4] Ks is the spectral dissociation constant, and Kd is the dissociation constant, both of which measure binding affinity.[3][4] A lower value indicates a higher binding affinity.[3][4] Data compiled from multiple sources.[5][6][7][8][9][10][11]

The selection of the molecular docking program can also influence the accuracy of binding prediction. Different programs utilize different algorithms and scoring functions.

Table 3: Comparison of Common Molecular Docking Software for Azole Binding Prediction

Docking SoftwareKey FeaturesPerformance Insights from Literature
AutoDock Vina Widely used, open-source, and known for its speed and accuracy.[12] Employs a Lamarckian genetic algorithm.[12]Often used for virtual screening and has shown good performance in pose prediction for various targets, including those for azole derivatives.[13]
Glide (Schrödinger) Commercial software with high accuracy. Offers different precision modes (HTVS, SP, XP).Generally performs well in pose prediction and virtual screening accuracy for diverse protein targets.[14]
GOLD (CCDC) Utilizes a genetic algorithm to explore ligand conformations. Allows for protein flexibility.Known for its robust performance in accurately predicting binding modes.
YASARA A comprehensive modeling and simulation software with docking capabilities. Uses the AMBER force field for energy minimization.[14]Has been used for docking fungicides, with positive binding energies indicating stronger interactions in its scoring function.[15]
MOE (Chemical Computing Group) Integrated environment for drug discovery. Provides various docking algorithms and scoring functions.Frequently used in studies involving azole antifungals with successful prediction of binding modes.

Experimental Protocols

To validate the predicted binding of this compound, a combination of computational and experimental methods is required.

Molecular Docking Protocol (General)
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., fungal CYP51) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Kollman charges).

    • Define the binding site (grid box) around the active site of the enzyme, often guided by the position of a known inhibitor in a crystal structure.[16]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Optimize the ligand's geometry and assign rotatable bonds.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina. The program will explore various conformations of this compound within the defined binding site.

    • The software calculates the binding energy for each conformation, and the one with the lowest energy is typically considered the most probable binding mode.[16]

  • Analysis of Results:

    • Visualize the docked pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site.

    • The predicted binding energy (in kcal/mol) provides a quantitative estimate of the binding affinity.

In Vitro CYP51 Inhibition Assay (IC50 Determination)

This protocol is based on a CYP51 reconstitution assay.[7][8][9]

  • Reagents and Buffers:

    • Purified, recombinant fungal CYP51 enzyme.

    • Cytochrome P450 reductase (CPR).

    • Substrate (e.g., lanosterol).

    • NADPH (cofactor).

    • Reaction buffer (e.g., potassium phosphate buffer with glycerol).

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Assay Procedure:

    • Prepare a reaction mixture containing the CYP51 enzyme, CPR, and the substrate in the reaction buffer.

    • Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by adding a quenching solvent).

  • Analysis:

    • Extract the sterol products from the reaction mixture.

    • Analyze the products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of substrate consumed or product formed.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

ValidationWorkflow cluster_comp Computational Prediction cluster_exp Experimental Validation prep_prot 1. Protein Preparation (CYP51 Structure) prep_lig 2. Ligand Preparation (this compound Structure) prep_prot->prep_lig docking 3. Molecular Docking (e.g., AutoDock Vina) prep_lig->docking prediction 4. Binding Prediction (Binding Energy & Pose) docking->prediction comparison 8. Comparison & Validation prediction->comparison Predicted Affinity assay 5. In Vitro Assay (CYP51 Inhibition) data_analysis 6. Data Analysis assay->data_analysis validation 7. Experimental Result (IC50 / Kd Value) data_analysis->validation validation->comparison Measured Affinity

Caption: Workflow for validating molecular docking with experimental data.

ErgosterolPathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 demethylation Intermediates 14-methylated Sterol Intermediates Ergosterol Ergosterol (Fungal Cell Membrane) Intermediates->Ergosterol CYP51->Intermediates This compound This compound (Azole Fungicide) This compound->Inhibition Inhibition->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

Molecular docking is a powerful and valuable tool for predicting the binding of this compound to its target enzyme, CYP51. While computational methods provide rapid and cost-effective insights into binding affinity and interaction mechanisms, their predictions must be validated through rigorous experimental assays. By comparing the docking scores of this compound with the experimentally determined IC50 or Kd values of other potent azole fungicides, researchers can gain confidence in the predicted binding modes. This integrated approach, combining in silico prediction with in vitro validation, is essential for the rational design of new and improved fungicides and for understanding the molecular basis of fungicide resistance.

References

Flutriafol's Impact on Fungal Gene Expression: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the triazole fungicide Flutriafol on fungi, contextualized with data from other fungicides. This analysis is supported by experimental data from publicly available studies, offering insights into the molecular mechanisms of action and potential fungal response strategies.

This compound, a potent systemic fungicide, is widely utilized in agriculture to combat a broad spectrum of fungal pathogens.[1][2] Its primary mode of action is the inhibition of the C14-demethylase enzyme, a critical component in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential molecule for maintaining the integrity and function of fungal cell membranes.[3] Disruption of its synthesis leads to fungal growth inhibition and cell death.[1][3] This guide delves into the transcriptomic consequences of this inhibition, comparing it with the effects of other fungicides where data is available.

Data Presentation: Comparative Gene Expression Analysis

Due to a scarcity of direct comparative transcriptomic studies involving this compound, this guide presents data from individual studies on this compound and the widely used triazole fungicide, Tebuconazole, to offer a comparative perspective on their effects on the fungal transcriptome. The following tables summarize the key differentially expressed genes (DEGs) and enriched pathways in Fusarium species and Leptosphaeria maculans following fungicide treatment.

Table 1: Overview of Differentially Expressed Genes in Fungi Treated with Triazole Fungicides

FungicideFungal SpeciesTotal DEGs IdentifiedUpregulated GenesDownregulated GenesStudy Reference
This compound Leptosphaeria maculansNot specifiederg3, erg11Not specified[4]
Tebuconazole Fusarium graminearum479 (>5-fold change)324155[1]
Tebuconazole Fusarium pseudograminearum842Not specifiedNot specified[5]

Table 2: Key Upregulated Genes in Fungi Following Triazole Fungicide Treatment

GeneFunctionFungicideFungal SpeciesFold ChangeStudy Reference
erg11 (CYP51) Sterol 14α-demethylase (Fungicide Target)This compoundLeptosphaeria maculansIncreased transcript levels[4]
erg3 Sterol Δ5,6-desaturaseThis compoundLeptosphaeria maculansIncreased transcript levels[4]
Multiple Genes Ergosterol BiosynthesisTebuconazoleFusarium graminearumNot specified[1]
ABC Transporters Multidrug ResistanceTebuconazoleFusarium pseudograminearumSignificantly enriched[5][6]
FPSE_04130 (FER6) ABC multidrug transporterTebuconazoleFusarium pseudograminearumIncreased expression[5][6]
FPSE_11895 (MDR1) ABC multidrug transporterTebuconazoleFusarium pseudograminearumIncreased expression[5][6]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound's Action

The primary target of this compound and other azole fungicides is the ergosterol biosynthesis pathway. The following diagram illustrates the key steps of this pathway and highlights the inhibitory action of this compound on the Erg11p (CYP51) enzyme. Transcriptomic studies have shown that in response to this inhibition, fungi may upregulate the expression of genes within this pathway, such as erg11 and erg3, in a compensatory feedback mechanism.[4]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_response Transcriptional Response AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p Intermediates Sterol Intermediates Lanosterol->Intermediates Erg11p (CYP51) Target of this compound Upregulation Upregulation of erg3 and erg11 genes Lanosterol->Upregulation Ergosterol Ergosterol Intermediates->Ergosterol Erg3p This compound This compound This compound->Lanosterol caption This compound inhibits Erg11p, blocking ergosterol synthesis and inducing a feedback response.

Caption: this compound's inhibition of the Erg11p enzyme in the ergosterol biosynthesis pathway.

General Experimental Workflow for Comparative Transcriptomics

The following diagram outlines a typical workflow for a comparative transcriptomics study analyzing the effects of fungicides on fungi. This process involves fungal culture, fungicide treatment, RNA extraction, sequencing, and bioinformatic analysis to identify differentially expressed genes and affected pathways.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis Start Fungal Culture (e.g., Fusarium graminearum) Treatment Fungicide Treatment (Control, this compound, Alternative) Start->Treatment Harvest Mycelia Harvesting and RNA Extraction Treatment->Harvest QC RNA Quality Control (e.g., Bioanalyzer) Harvest->QC Library cDNA Library Preparation QC->Library Seq High-Throughput RNA Sequencing (RNA-Seq) Library->Seq DataQC Raw Read Quality Control (e.g., FastQC) Seq->DataQC Mapping Alignment to Reference Genome DataQC->Mapping Quant Gene Expression Quantification Mapping->Quant DEG Differential Gene Expression Analysis Quant->DEG Enrichment Pathway and GO Enrichment Analysis DEG->Enrichment Result Comparative Analysis and Interpretation Enrichment->Result caption A generalized workflow for fungal comparative transcriptomics.

Caption: A generalized workflow for fungal comparative transcriptomics.

Experimental Protocols

The following are generalized methodologies for key experiments cited in transcriptomic analyses of fungi treated with fungicides. Specific details may vary between studies.

1. Fungal Culture and Fungicide Treatment

  • Fungal Strain: A pure culture of the target fungus (e.g., Fusarium graminearum, Leptosphaeria maculans) is grown on a suitable solid medium like Potato Dextrose Agar (PDA) to obtain fresh mycelia.

  • Liquid Culture: Mycelial plugs are transferred to a liquid medium (e.g., Potato Dextrose Broth or Minimal Medium) and incubated with shaking at a specified temperature (e.g., 25-28°C) until a desired growth phase is reached.

  • Fungicide Treatment: The fungal culture is treated with a specific concentration of the fungicide (e.g., this compound, Tebuconazole) or a control solvent (e.g., DMSO). The concentration is often determined based on the EC50 value for the specific fungus.[5] The treatment duration can range from a few hours to several days, depending on the experimental design.[7]

2. RNA Extraction and Sequencing

  • Mycelia Harvesting: Fungal mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Isolation: Total RNA is extracted from the frozen mycelia using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like TRIzol extraction, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: High-quality RNA samples are used for cDNA library construction. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput platform like Illumina NovaSeq or HiSeq.[5]

3. Bioinformatic Analysis

  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC, and low-quality reads and adapter sequences are trimmed.

  • Read Alignment: The clean reads are aligned to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.[5]

  • Gene Expression Quantification: The number of reads mapping to each annotated gene is counted to determine its expression level. Gene expression is often normalized as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated between the fungicide-treated and control samples.[8] A common threshold for significance is a log2 fold change > 1 or < -1 and an adjusted p-value (FDR) < 0.05.[9]

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and molecular pathways that are most affected by the fungicide treatment.[10]

References

Safety Operating Guide

Proper Disposal of Flutriafol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Flutriafol, a broad-spectrum triazole fungicide. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This compound is recognized as harmful if swallowed and toxic to aquatic life with long-lasting effects, making responsible disposal paramount.[1][2][3]

Core Principles of this compound Disposal

Before initiating any disposal procedure, it is crucial to understand the fundamental principles that govern the safe handling of this compound waste:

  • Prevent Environmental Contamination: Under no circumstances should this compound or its containers be allowed to contaminate streams, rivers, waterways, or sewer systems.[1][4][5] Discharge into the environment must be strictly avoided.[1]

  • Adhere to Regulations: All disposal activities must be in accordance with applicable local, state, and national laws and regulations.[1][2][6] It is advisable to consult your state's Land Waste Management Authority for specific guidance.[6]

  • Use Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including chemical-resistant gloves, protective clothing, safety boots, and tightly fitting safety goggles.[2][6] If there is a risk of generating dust or aerosols, approved respiratory protection should be used.[1][6]

Procedural Guidance for this compound Disposal

The appropriate disposal method depends on whether you are disposing of the chemical product itself or its container.

Section 1: Disposal of Unused or Waste this compound Product

On-site disposal of concentrated this compound is generally not acceptable.[5] The primary goal is to use the product for its intended purpose if possible.[5] If disposal is necessary, follow these steps:

  • Containment: Ensure the waste chemical is kept in a suitable, closed, and correctly labeled container.[1][5]

  • Professional Disposal: Arrange for the material to be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Local Collection Programs: Contact local authorities regarding periodic collections of unwanted chemicals.[5]

  • Agricultural Land Application (Specific Cases): In some agricultural contexts, waste may be disposed of by spreading it lightly and uniformly on land that will be planted with crops for which the fungicide is registered. This method is generally not applicable to a laboratory setting but is noted for completeness.[7][8]

Section 2: Disposal of Empty this compound Containers

Properly cleaned containers may be eligible for recycling or reconditioning.

  • Decontamination:

    • Triple rinse or pressure rinse the empty container with a suitable solvent (e.g., water).[4][9]

    • Add the rinsate (the cleaning liquid) to the spray tank for use, ensuring no undiluted chemical is disposed of on-site.[4][9]

  • Recycling:

    • If the container is clean, dry, free of visible residues, and features a drumMUSTER or similar logo, it can be returned to a designated collection point for recycling.[4][9] The cap should be removed.[9]

  • Disposal of Non-Recyclable Containers:

    • If recycling is not an option, render the container unusable by breaking, crushing, or puncturing it.[4][9]

    • Dispose of the unusable container in an approved waste management facility or a sanitary landfill.[4]

    • Contingency for Lack of Facilities: If an approved waste management facility is unavailable, bury the empty packaging in a designated disposal pit.[4][9]

ParameterSpecificationSource
Burial Depth500mm below the surface[4][9]
Pit LocationClear of waterways, desirable vegetation, and tree roots[4][9]
ComplianceMust adhere to relevant Local, State, or Territory government regulations[4][9]

Crucial Safety Note: DO NOT burn empty containers or the this compound product.[4][9]

Section 3: Spills and Accidental Release

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[1][6]

  • Containment: Prevent the spill from entering drains or waterways by creating a dike with absorbent materials.[5][6]

  • Absorption: Cover and absorb the spill with sand, earth, vermiculite, or another suitable absorbent material.[5][6]

  • Collection: Carefully collect the spilled material and absorbent waste into a sealable, labeled container for disposal.[1][5][10]

  • Disposal: Dispose of the contaminated material promptly through a licensed chemical destruction plant or as advised by local waste management authorities, in accordance with all regulations.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste products and containers.

Caption: this compound Waste Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.